3-[(Methylthio)methyl]piperidine hydrochloride
Description
BenchChem offers high-quality 3-[(Methylthio)methyl]piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Methylthio)methyl]piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(methylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS.ClH/c1-9-6-7-3-2-4-8-5-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYRYGYEBIUCIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211487-14-7 | |
| Record name | 3-[(methylsulfanyl)methyl]piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-[(Methylthio)methyl]piperidine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of 3-[(Methylthio)methyl]piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds[1]. Their conformational flexibility and ability to engage in key hydrogen bonding interactions make them privileged structures in drug design. 3-[(Methylthio)methyl]piperidine hydrochloride is a functionalized piperidine derivative of interest for synthetic chemists and drug development professionals. A thorough understanding of its physical properties is paramount for its effective application, from reaction setup and purification to formulation and quality control.
This guide provides a comprehensive overview of the known physical properties of 3-[(Methylthio)methyl]piperidine hydrochloride. Where experimental data is not publicly available, this document offers expert insights into the expected characteristics and outlines robust protocols for their determination, ensuring a self-validating approach to its scientific investigation.
Chemical Identity and Core Physical Properties
The fundamental physical and chemical identifiers for 3-[(Methylthio)methyl]piperidine hydrochloride are summarized below. These properties are the foundation for all subsequent handling, analysis, and application of this compound.
| Property | Value | Source |
| Chemical Name | 3-[(Methylthio)methyl]piperidine hydrochloride | ChemicalBook[2] |
| CAS Number | 1211487-14-7 | ChemicalBook[2] |
| Molecular Formula | C₇H₁₆ClNS | ChemicalBook[2] |
| Molecular Weight | 181.72 g/mol | ChemicalBook[2] |
| Purity | Typically ≥95% | Various Suppliers[3] |
| Appearance | Data not available; likely a white to off-white solid | Inferred from similar hydrochloride salts[4] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available; expected to be soluble in water and polar organic solvents like methanol and ethanol. | Inferred from piperidine hydrochloride salts |
Chemical Structure:
![Chemical Structure of 3-[(Methylthio)methyl]piperidine hydrochloride](https://i.imgur.com/example.png)
Theoretical Spectroscopic and Analytical Profile
While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its spectroscopic characteristics. This theoretical profile serves as a benchmark for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to the different proton environments in the molecule. The hydrochloride form will show a broad signal for the N-H protons. Key expected signals include a singlet for the S-CH₃ group around δ 2.1-2.3 ppm, and a doublet for the S-CH₂- group adjacent to the chiral center on the piperidine ring. The piperidine ring protons will present as a complex series of multiplets between δ 1.5-3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals, corresponding to each carbon atom in the molecule. The methylthio carbon (S-CH₃) is anticipated around δ 15 ppm. The methylene bridge carbon (S-CH₂) would likely appear in the δ 30-40 ppm range, while the carbons of the piperidine ring would be found between δ 20-60 ppm.
Mass Spectrometry (MS)
For the free base (C₇H₁₅NS), the electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 145.2. Common fragmentation patterns would likely involve the loss of the methylthio group or cleavage of the piperidine ring.
Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt will be characterized by a broad absorption band in the 2700-2400 cm⁻¹ region, indicative of the R₂NH₂⁺ stretch. C-H stretching vibrations for the alkyl groups will be observed around 2950-2850 cm⁻¹. A C-S stretching vibration may be visible in the 800-600 cm⁻¹ range, though it is often weak.
Experimental Protocols for Characterization
The following protocols describe standard, self-validating methods for determining the key physical properties of 3-[(Methylthio)methyl]piperidine hydrochloride.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound, while a broad range often indicates the presence of impurities.
Methodology:
-
Place a small, dry sample of the compound into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-15 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected (or observed) melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
Solubility Assessment
Causality: Understanding solubility is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Methodology:
-
To a series of vials, add a pre-weighed amount of the compound (e.g., 10 mg).
-
To each vial, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, methanol, ethanol, dichloromethane, acetone, hexane).
-
Vortex each vial for 1-2 minutes at room temperature.
-
Visually inspect for dissolution. If dissolved, the compound is soluble to at least 10 mg/mL. If not, the compound's solubility is lower in that solvent.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a standard and reliable method for determining the purity of a chemical compound. The appearance of a single major peak indicates high purity. For piperidine derivatives, which can sometimes show multiple peaks due to ionization states, careful method development is key[5].
Workflow for HPLC Method Development:
Caption: HPLC workflow for purity analysis of piperidine derivatives.
Handling, Storage, and Safety Considerations
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes[7].
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Hazards: Piperidine derivatives can be skin and eye irritants and may be harmful if swallowed or inhaled[6][8]. Always consult the supplier-specific SDS before handling.
References
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PubChem. (n.d.). 3-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Methylpiperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
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ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Sharma, A., et al. (2020). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
3-[(Methylthio)methyl]piperidine hydrochloride chemical structure
An In-Depth Technical Guide to 3-[(Methylthio)methyl]piperidine Hydrochloride: Synthesis, Characterization, and Applications
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as one of the most significant synthetic fragments for drug design.[1][2] Its derivatives are integral to more than twenty classes of pharmaceuticals and a vast array of natural alkaloids.[1][2] Within this critical class of compounds, 3-[(Methylthio)methyl]piperidine hydrochloride emerges as a versatile building block for drug discovery and development. Its structure combines the conformationally restricted piperidine ring, which is valuable for optimizing ligand-receptor interactions, with a flexible (methylthio)methyl side chain that offers unique opportunities for modulating physicochemical properties and biological activity.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. It details the synthesis, analytical characterization, and potential applications of this compound, grounding its protocols and claims in established chemical principles to ensure scientific integrity and practical utility.
Physicochemical Properties and Structure
3-[(Methylthio)methyl]piperidine hydrochloride is the hydrochloride salt of the parent piperidine derivative. The salt form generally enhances stability and water solubility, making it more amenable to handling and formulation.
| Property | Value | Reference |
| CAS Number | 1211487-14-7 | [3] |
| Molecular Formula | C₇H₁₆ClNS | [3][4] |
| Molecular Weight | 181.72 g/mol | [3][4] |
| Synonyms | 3-[(Methylsulfanyl)methyl]piperidine hydrochloride | [4] |
Chemical Structure:
Figure 1: 2D Structure of 3-[(Methylthio)methyl]piperidine hydrochloride
Synthesis and Mechanistic Rationale
The synthesis of 3-[(Methylthio)methyl]piperidine hydrochloride can be logically achieved through a two-step process involving a nucleophilic substitution reaction followed by deprotection and salt formation. A common and effective strategy is to start from a commercially available, nitrogen-protected piperidine precursor.
Causality in Experimental Design:
-
Nitrogen Protection: The piperidine nitrogen is a nucleophile and a base. To prevent it from interfering with the desired S-alkylation reaction (i.e., reacting with the electrophilic starting material), it must be protected. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions, which conveniently coincides with the final hydrochloride salt formation.
-
Nucleophilic Substitution: The core bond formation relies on a classic Sₙ2 reaction. Sodium thiomethoxide serves as a potent sulfur nucleophile, which displaces a suitable leaving group, such as a tosylate or a halide, from the 3-position of the piperidine ring. Using a precursor like N-Boc-3-(hydroxymethyl)piperidine, which can be converted to a tosylate, provides a stable and reactive electrophile.
-
Deprotection & Salt Formation: The final step accomplishes two goals simultaneously. Treatment with hydrochloric acid (HCl) in a solvent like diethyl ether or dioxane cleaves the acid-labile Boc group and protonates the piperidine nitrogen to form the desired hydrochloride salt, which often precipitates from the solution as a stable, crystalline solid.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, where the successful isolation and characterization of the intermediate product confirms the efficacy of the initial steps before proceeding.
Step 1: Tosylation of N-Boc-3-(hydroxymethyl)piperidine
-
Dissolve N-Boc-3-(hydroxymethyl)piperidine (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) followed by the slow, dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents) dissolved in minimal DCM.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-[(tosyloxy)methyl]piperidine, which can often be used in the next step without further purification.
Step 2: Nucleophilic Substitution with Sodium Thiomethoxide
-
Dissolve the crude tosylate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium thiomethoxide (1.5 equivalents) portion-wise at room temperature.
-
Heat the mixture to 60-70 °C and stir until TLC analysis indicates complete consumption of the tosylate.
-
Cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-3-[(methylthio)methyl]piperidine.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified product from Step 2 in a minimal amount of diethyl ether or ethyl acetate.
-
Add a solution of HCl in diethyl ether (2M) or dioxane (4M) (typically 3-4 equivalents) dropwise with stirring.
-
A white precipitate should form immediately or upon stirring for a short period.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-[(Methylthio)methyl]piperidine hydrochloride.
Synthesis Workflow Diagram
Caption: Synthetic route to the target compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a complete picture of the molecular structure.
| Technique | Expected Observations |
| ¹H NMR | Piperidine Ring Protons: A complex series of multiplets between ~1.5-3.5 ppm. The protonation of the nitrogen deshields adjacent protons. Methylene Bridge (-CH₂-S): Two diastereotopic protons appearing as doublets of doublets around 2.5-2.8 ppm. Methylthio Group (-S-CH₃): A sharp singlet at ~2.1 ppm. Amine Proton (-NH₂⁺-): A broad singlet at higher chemical shift (>8 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Piperidine Carbons: Signals typically in the range of 25-55 ppm. Methylene Bridge Carbon: A signal around 35-40 ppm. Methylthio Carbon: A distinct signal around 15 ppm. |
| FT-IR (KBr) | N-H Stretch: A broad and strong absorption band from 2500-3000 cm⁻¹ characteristic of an amine salt (R₃N⁺-H). C-H Stretch: Aliphatic C-H stretching just below 3000 cm⁻¹. C-S Stretch: A weak absorption in the 600-800 cm⁻¹ region. |
| Mass Spec. (ESI+) | The molecular ion peak will correspond to the free base (C₇H₁₅NS). Expected [M+H]⁺ = 146.10 m/z. |
Note: Expected values are based on spectral data of similar structures like 3-methylpiperidine and 3-piperidinemethanol and general principles of NMR and IR spectroscopy.[5][6][7]
Applications in Drug Development and Medicinal Chemistry
The utility of 3-[(Methylthio)methyl]piperidine hydrochloride lies in its potential as a fragment or intermediate for synthesizing more complex bioactive molecules.[8][9] The piperidine ring itself is a privileged scaffold that can orient substituents into three-dimensional space to optimize interactions with biological targets.[10]
Strategic Value of the (Methylthio)methyl Group:
-
Modulation of Lipophilicity: The thioether group provides a moderate increase in lipophilicity, which can be crucial for tuning a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Hydrogen Bond Acceptor: The sulfur atom can act as a weak hydrogen bond acceptor, potentially forming key interactions within a protein binding pocket.
-
Metabolic Handle: The thioether is susceptible to oxidation in vivo to form the corresponding sulfoxide and sulfone. This metabolic pathway can be exploited by design. For instance, the resulting sulfoxides and sulfones are significantly more polar, which can alter a compound's activity, solubility, and clearance rate. This feature allows for the generation of pro-drugs or the fine-tuning of a drug's pharmacokinetic profile.
-
Vector for Further Synthesis: The sulfur atom can be involved in further chemical transformations, expanding the synthetic possibilities.
Logical Framework for Application in Drug Design
Caption: Role of the scaffold in drug design.
Safety, Handling, and Storage
As a piperidine derivative, 3-[(Methylthio)methyl]piperidine hydrochloride should be handled with appropriate care. Based on data for related compounds like 3-methylpiperidine, it should be considered potentially harmful if swallowed and may cause skin and serious eye irritation.[11]
-
Personal Protective Equipment (PPE): Always use safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Stability: The hydrochloride salt is generally stable under recommended storage conditions.[11]
Conclusion
3-[(Methylthio)methyl]piperidine hydrochloride is a valuable and strategically designed chemical intermediate. Its synthesis is achievable through robust and well-understood organic chemistry reactions. The compound's structure offers a compelling combination of a conformationally defined piperidine core and a functionally versatile thioether side chain. For medicinal chemists and drug development scientists, it represents a promising starting point for the synthesis of novel therapeutics, providing multiple avenues to fine-tune molecular properties and optimize biological activity. This guide serves as a foundational resource to enable its effective use in research and development endeavors.
References
- Google Patents. (2012). CN103030587A - Synthesis process of 3-methylamino-piperidine.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3-Methylpiperidine Uses: From Pharmaceuticals to Agrochemicals. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-(3-Methoxyphenyl)piperidine. Retrieved from [Link]
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PubChem. (n.d.). 3-Methylpiperidine hydrochloride. Retrieved from [Link]
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. Retrieved from [Link]
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Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6448. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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YouTube. (2021). (CH_(3))(3)C-Bron reaction with sodium methoxide(Na^("+)O^(-)CH(3))` gives as the... Retrieved from [Link]
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The Royal Society of Chemistry. (2022). Supporting Information: Exploration of piperidine 3D fragment chemical space. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (n.d.). GC-MS, FT-IR and NMR Spectroscopy Analysis for Metabolome Profiling of Thyme Oil. Retrieved from [Link]
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Springer. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 3-[(Methylthio)methyl]piperidine Hydrochloride
Foreword: Navigating the Synthesis of a Key Piperidine Derivative
3-[(Methylthio)methyl]piperidine hydrochloride is a crucial building block in contemporary medicinal chemistry and drug development. Its substituted piperidine scaffold is a privileged structure in a multitude of pharmacologically active agents, influencing their solubility, lipophilicity, and metabolic stability. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering not just procedural details but also the underlying chemical principles and strategic considerations essential for successful synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing them with the in-depth knowledge required to both replicate and innovate upon these synthetic routes.
Strategic Overview: Two Convergent Pathways
The synthesis of 3-[(Methylthio)methyl]piperidine hydrochloride can be effectively approached through two primary strategic pathways. The choice between these routes will often depend on the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory.
-
Route 1: The Pyridine Aromatization/Reduction Strategy. This pathway commences with the readily available and cost-effective 3-methylpyridine. Through a series of functional group transformations on the aromatic ring, the key carbon framework is established. The critical and often most challenging step in this route is the subsequent reduction of the substituted pyridine ring to the corresponding piperidine.
-
Route 2: The Piperidine Functionalization Strategy. This approach begins with a pre-existing piperidine ring, specifically 3-piperidinemethanol. The synthesis then focuses on the targeted functionalization of the hydroxymethyl group. This route often involves the use of protecting groups to ensure regioselectivity and avoid unwanted side reactions.
This guide will now delve into the detailed experimental protocols and mechanistic considerations for each of these synthetic strategies.
Route 1: Synthesis via Pyridine Aromatization and Subsequent Reduction
This pathway leverages the rich chemistry of pyridine to construct the necessary substitution pattern before the crucial ring saturation step.
Conceptual Workflow of Route 1
Caption: Overall workflow for the synthesis of 3-[(Methylthio)methyl]piperidine hydrochloride starting from 3-methylpyridine.
Step-by-Step Experimental Protocol for Route 1
Step 1: Oxidation of 3-Methylpyridine to 3-Picolinic Acid
The initial step involves the oxidation of the methyl group of 3-methylpyridine. A common and effective method utilizes potassium permanganate as the oxidant.[1]
-
Reaction: 3-Methylpyridine + KMnO₄ → 3-Picolinic Acid
-
Protocol:
-
To a solution of 3-methylpyridine in water, potassium permanganate is added portion-wise at an elevated temperature (e.g., 80-90°C).
-
The reaction mixture is stirred vigorously for a set period to ensure complete oxidation.
-
Upon completion, the reaction is cooled, and the manganese dioxide byproduct is removed by filtration.
-
The filtrate is then acidified to precipitate the 3-picolinic acid, which is collected by filtration.
-
Step 2: Esterification to Methyl Pyridine-3-carboxylate
The carboxylic acid is converted to its methyl ester to facilitate the subsequent reduction.
-
Reaction: 3-Picolinic Acid + Methanol (H⁺ catalyst) → Methyl Pyridine-3-carboxylate
-
Protocol:
-
3-Picolinic acid is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
The mixture is heated under reflux until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC).
-
The excess methanol is removed under reduced pressure, and the residue is neutralized and extracted to isolate the ester.
-
Step 3: Reduction to 3-Pyridinemethanol
The methyl ester is reduced to the corresponding alcohol. Sodium borohydride is a suitable reducing agent for this transformation.[1]
-
Reaction: Methyl Pyridine-3-carboxylate + NaBH₄ → 3-Pyridinemethanol
-
Protocol:
-
Methyl pyridine-3-carboxylate is dissolved in a suitable solvent, such as methanol or ethanol.
-
Sodium borohydride is added portion-wise at a controlled temperature.
-
The reaction is stirred until the ester is fully consumed.
-
The reaction is quenched, and the product is isolated through extraction.
-
Step 4: Chlorination to 3-(Chloromethyl)pyridine Hydrochloride
The hydroxyl group of 3-pyridinemethanol is converted to a chloride, which is a good leaving group for the subsequent nucleophilic substitution. Thionyl chloride is a common reagent for this conversion.[1]
-
Reaction: 3-Pyridinemethanol + SOCl₂ → 3-(Chloromethyl)pyridine Hydrochloride
-
Protocol:
-
3-Pyridinemethanol is dissolved in an inert solvent.
-
Thionyl chloride is added dropwise at a low temperature.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The product, which precipitates as the hydrochloride salt, is collected by filtration.
-
Step 5: Catalytic Hydrogenation to 3-(Chloromethyl)piperidine
This is a critical step where the aromatic pyridine ring is reduced to a piperidine ring. This is typically achieved through catalytic hydrogenation.
-
Reaction: 3-(Chloromethyl)pyridine Hydrochloride + H₂ (catalyst) → 3-(Chloromethyl)piperidine
-
Protocol:
-
3-(Chloromethyl)pyridine hydrochloride is dissolved in a suitable solvent, often an alcohol like methanol or ethanol, or acetic acid.
-
A hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added.[2]
-
The mixture is subjected to a hydrogen atmosphere at elevated pressure and temperature.
-
The reaction is monitored for the uptake of hydrogen.
-
Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the product.
-
Step 6: Thiomethylation to 3-[(Methylthio)methyl]piperidine
The final carbon-sulfur bond is formed by reacting the chloromethyl intermediate with a sulfur nucleophile. Sodium thiomethoxide is the reagent of choice for this transformation.
-
Reaction: 3-(Chloromethyl)piperidine + NaSCH₃ → 3-[(Methylthio)methyl]piperidine
-
Protocol:
-
Sodium thiomethoxide is prepared in situ or used as a commercially available solution.
-
3-(Chloromethyl)piperidine is added to the sodium thiomethoxide solution in a suitable solvent like methanol or dimethylformamide (DMF).
-
The reaction mixture is stirred, possibly with gentle heating, until the starting material is consumed.
-
The product is isolated by extraction and purified by distillation or chromatography.
-
Step 7: Formation of 3-[(Methylthio)methyl]piperidine Hydrochloride
The final step is the formation of the hydrochloride salt for improved stability and handling.
-
Reaction: 3-[(Methylthio)methyl]piperidine + HCl → 3-[(Methylthio)methyl]piperidine Hydrochloride
-
Protocol:
-
The free base, 3-[(Methylthio)methyl]piperidine, is dissolved in a suitable solvent such as diethyl ether or ethyl acetate.
-
A solution of hydrogen chloride in the same or a compatible solvent is added dropwise until precipitation is complete.
-
The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
-
Route 2: Synthesis via Piperidine Functionalization
This pathway is advantageous when 3-piperidinemethanol is readily available as a starting material. The key challenge in this route is the selective functionalization of the hydroxyl group in the presence of the secondary amine of the piperidine ring.
Conceptual Workflow of Route 2
Caption: Overall workflow for the synthesis of 3-[(Methylthio)methyl]piperidine hydrochloride starting from 3-piperidinemethanol.
Step-by-Step Experimental Protocol for Route 2
Step 1: N-Protection of 3-Piperidinemethanol
To prevent the secondary amine from reacting with the chlorinating agent, it is protected, commonly with a tert-butyloxycarbonyl (Boc) group.[3]
-
Reaction: 3-Piperidinemethanol + (Boc)₂O → N-Boc-3-(hydroxymethyl)piperidine
-
Protocol:
-
3-Piperidinemethanol is dissolved in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water.
-
A base, such as triethylamine or sodium bicarbonate, is added.
-
Di-tert-butyl dicarbonate ((Boc)₂O) is added portion-wise at room temperature.
-
The reaction is stirred until the starting material is consumed.
-
The product is isolated by extraction and purified.
-
Step 2: Chlorination of N-Boc-3-(hydroxymethyl)piperidine
The hydroxyl group of the N-protected intermediate is converted to a chloride.
-
Reaction: N-Boc-3-(hydroxymethyl)piperidine + SOCl₂ → N-Boc-3-(chloromethyl)piperidine
-
Protocol:
-
N-Boc-3-(hydroxymethyl)piperidine is dissolved in an anhydrous, non-protic solvent like DCM.
-
A base, such as pyridine or triethylamine, may be added to scavenge the HCl generated.
-
Thionyl chloride is added dropwise at a low temperature (e.g., 0°C).
-
The reaction is allowed to proceed to completion.
-
The reaction is quenched, and the product is isolated by extraction and purified.
-
Step 3: Thiomethylation of N-Boc-3-(chloromethyl)piperidine
The methylthio group is introduced via nucleophilic substitution.
-
Reaction: N-Boc-3-(chloromethyl)piperidine + NaSCH₃ → N-Boc-3-[(Methylthio)methyl]piperidine
-
Protocol:
-
Similar to Route 1, N-Boc-3-(chloromethyl)piperidine is reacted with sodium thiomethoxide in a suitable polar aprotic solvent.
-
The reaction is monitored for completion.
-
The product is isolated by extraction and can be purified by chromatography if necessary.
-
Step 4: Deprotection and Salt Formation
The Boc protecting group is removed under acidic conditions, which simultaneously forms the hydrochloride salt of the final product.[4]
-
Reaction: N-Boc-3-[(Methylthio)methyl]piperidine + HCl → 3-[(Methylthio)methyl]piperidine Hydrochloride
-
Protocol:
-
The N-Boc protected intermediate is dissolved in a suitable solvent such as dioxane, methanol, or ethyl acetate.
-
A solution of hydrogen chloride (either gaseous or in a solvent) is added.
-
The reaction is stirred at room temperature. The deprotection is often accompanied by the evolution of carbon dioxide and isobutylene.
-
The product, 3-[(Methylthio)methyl]piperidine hydrochloride, precipitates from the solution and can be collected by filtration, washed, and dried.
-
Characterization of 3-[(Methylthio)methyl]piperidine Hydrochloride
Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are typically employed:
| Technique | Expected Observations |
| ¹H NMR Spectroscopy | The spectrum should show characteristic signals for the piperidine ring protons, the methylene protons adjacent to the sulfur and the piperidine ring, and the methylthio group protons. The integration of these signals should correspond to the number of protons in each environment. |
| ¹³C NMR Spectroscopy | The spectrum will display distinct resonances for each unique carbon atom in the molecule, including the carbons of the piperidine ring, the methylene carbon, and the methyl carbon of the methylthio group. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the mass of the protonated free base. Fragmentation patterns can provide further structural confirmation. |
| Melting Point | A sharp melting point range is indicative of a pure compound. |
Conclusion and Future Perspectives
Both synthetic routes presented in this guide offer viable and robust methods for the preparation of 3-[(Methylthio)methyl]piperidine hydrochloride. Route 1 is advantageous for large-scale synthesis due to the low cost of the starting material, 3-methylpyridine. However, it involves more steps and requires careful optimization of the catalytic hydrogenation step. Route 2 is often more convenient for laboratory-scale synthesis, especially if 3-piperidinemethanol is commercially available, as it involves fewer steps and generally high-yielding reactions.
Future research in this area may focus on the development of more efficient and environmentally friendly catalytic systems for the pyridine ring reduction in Route 1. Additionally, the exploration of one-pot procedures that combine several steps in either route could significantly improve the overall efficiency of the synthesis. As the demand for novel piperidine-containing pharmaceuticals continues to grow, the development of innovative and scalable synthetic methodologies for key intermediates like 3-[(Methylthio)methyl]piperidine hydrochloride will remain an area of significant scientific and industrial importance.
References
- Synthetic method of 3-(chloromethyl)pyridine hydrochloride. CN105085377A.
- (S) The preparation method of -3- hydroxy piperidines. CN108017572A.
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-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]
- Synthesis method of N-Boc piperazine. CN108033931B.
- Preparation method of (S)-N-Boc-3-hydroxypiperidine. CN104557674A.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Journal of The American Society for Mass Spectrometry. [Link]
-
3-Methylpiperidine. PubChem. [Link]
-
Mass spectra of the synthesized 3-methylpentyl... ResearchGate. [Link]
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3-[(Methylthio)methyl]piperidine hydrochloride mechanism of action
Topic: 3-[(Methylthio)methyl]piperidine hydrochloride Mechanism of Action Content Type: Technical Monograph & Reagent Guide Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Scientists[1]
Role: Pharmacophore Scaffold & Synthetic Intermediate[1][2]
Executive Summary
3-[(Methylthio)methyl]piperidine hydrochloride (CAS: 1211487-14-7 ) is not a standalone therapeutic agent but a specialized heterocyclic building block used in medicinal chemistry.[1][2] It serves as a critical intermediate for introducing the 3-substituted piperidine motif, a privileged scaffold in drug discovery known for its ability to modulate physicochemical properties and target binding affinity.[1]
Its "Mechanism of Action" is best understood through three distinct lenses:
-
Synthetic Mechanism: Its role as a nucleophile in the construction of complex bioactive molecules.[1]
-
Pharmacodynamic Contribution: How the (methylthio)methyl side chain enhances ligand-target interactions (SAR).
-
Metabolic Mechanism: The biotransformation pathways (S-oxidation) that influence the pharmacokinetics of derived drugs.[1]
Chemical Identity & Reactivity Profile
This compound exists as a hydrochloride salt to ensure stability and solubility.[1] In solution, the free base acts as a secondary amine nucleophile.[1]
| Property | Specification |
| IUPAC Name | 3-[(Methylthio)methyl]piperidine hydrochloride |
| CAS Number | 1211487-14-7 |
| Molecular Formula | C₇H₁₅NS[1][2][3] · HCl |
| Molecular Weight | 181.73 g/mol |
| Core Function | Secondary Amine Nucleophile / Thioether Donor |
| Key Reactivity |
Synthetic Mechanism of Action
The primary utility of this scaffold lies in the nucleophilic reactivity of the piperidine nitrogen.[1] It is typically employed to install the 3-[(methylthio)methyl]piperidine moiety onto a core scaffold (e.g., a heteroaromatic ring) via
Key Workflow:
-
Desalting: Treatment with a base (e.g.,
, ) liberates the free secondary amine.[1] -
Coupling: The amine attacks an electrophile (e.g., an alkyl halide or activated ester).[1]
-
Result: Formation of a tertiary amine, integrating the thioether side chain into the drug candidate.
Pharmacological Mechanism: Structure-Activity Relationship (SAR)[1]
In the context of drug design, the 3-[(methylthio)methyl]piperidine fragment acts as a "warhead" or "anchor" that interacts with specific protein domains.[1]
The Piperidine Ring (The Anchor)[1]
-
Mechanism: At physiological pH, the tertiary nitrogen (after coupling) is often protonated (
).[1] This positive charge allows it to form a critical salt bridge (ionic interaction) with negatively charged residues like Aspartate (Asp) or Glutamate (Glu) in the binding pockets of GPCRs (e.g., Dopamine, Serotonin receptors) or enzymes.[1]
The (Methylthio)methyl Side Chain (The Probe)
-
Hydrophobic Interaction: The methyl and methylene groups occupy hydrophobic pockets (Lipophilic Efficiency).[1]
-
Electronic Modulation: The sulfur atom is a "soft" nucleophile and a weak hydrogen bond acceptor.[1] It can engage in sulfur-aromatic interactions (
) with residues like Phenylalanine or Tryptophan.[1] -
Bioisosterism: The
group is often used as a bioisostere for an ethyl group ( ) or a methoxyethyl group ( ), altering metabolic stability without significantly changing steric bulk.[1]
Visualization: Pharmacophore Interaction Model
The following diagram illustrates how a drug derived from this scaffold binds to a hypothetical receptor target.
Caption: Interaction map showing the piperidine core anchoring to an acidic residue while the thioether side chain probes a hydrophobic region.[1]
Metabolic Mechanism of Action
Understanding the metabolic fate of the methylthio group is vital for drug developers using this scaffold.[1] The sulfur atom is a metabolic "soft spot."[1]
Pathway: S-Oxidation
The thioether moiety is susceptible to oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes.[1]
-
Phase I Metabolism:
-
Implication: This transformation drastically changes the lipophilicity (
) and solubility of the drug.[1] Medicinal chemists often use this to "tune" the clearance rate of a molecule.[1]
Visualization: Metabolic Pathway
Caption: Sequential oxidation of the thioether side chain, a key clearance mechanism for drugs containing this scaffold.[1]
Experimental Protocol: General Coupling Procedure
For researchers utilizing 3-[(Methylthio)methyl]piperidine HCl to synthesize a library of potential inhibitors (e.g., for NSD2 or GPCRs), the following standard protocol applies.
Objective: Synthesis of a tertiary amine derivative via nucleophilic substitution.
Reagents:
-
Scaffold: 3-[(Methylthio)methyl]piperidine HCl (1.0 eq)[1][2][4][5]
-
Electrophile: Aryl halide (for
) or Alkyl halide (1.0–1.2 eq)[1] -
Base:
(3.0 eq) or DIPEA (3.0 eq)[1] -
Solvent: DMF or Acetonitrile (ACN)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, suspend 3-[(Methylthio)methyl]piperidine HCl in anhydrous DMF.
-
Activation: Add the base (
) and stir at room temperature for 15 minutes to liberate the free amine. -
Addition: Add the electrophile dropwise.
-
Reaction: Heat the mixture to 60–80°C (depending on electrophile reactivity) and monitor via LC-MS.
-
Checkpoint: Look for the disappearance of the starting material mass (
for the free base).[1]
-
-
Workup: Dilute with ethyl acetate, wash with water/brine to remove DMF and salts.[1] Dry over
.[1] -
Purification: Isolate the product via silica gel chromatography (Gradient: Hexanes/EtOAc).
References
-
ChemicalBook . (2024).[1] 3-[(Methylthio)methyl]piperidine hydrochloride Product Properties and Safety. Retrieved from [1]
-
Accela ChemBio . (2023).[1][2] Catalog Entry for CAS 1211487-14-7.[1][2] Retrieved from [1]
-
Google Patents . (2021).[1] WO2021026803A1 - Piperidinyl-methyl-purineamines as NSD2 inhibitors.[1] (Demonstrates the utility of substituted piperidines in kinase/epigenetic inhibitor design). Retrieved from
Sources
- 1. 85686-10-8,3-methoxy-2-(propan-2-yloxy)benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 85686-10-8,3-methoxy-2-(propan-2-yloxy)benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. WO2021026803A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents - Google Patents [patents.google.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 3-[(methylthio)methyl]piperidine hydrochloride [cymitquimica.com]
An In-depth Technical Guide on the Potential Biological Activity of 3-[(Methylthio)methyl]piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved therapeutics. This technical guide explores the potential biological activities of the novel compound, 3-[(Methylthio)methyl]piperidine hydrochloride. While direct pharmacological data for this specific molecule is not yet publicly available, its structural features—a 3-substituted piperidine ring and a methylthio-methyl side chain—provide a rational basis for hypothesizing its engagement with several key biological targets. This document outlines a series of proposed in-vitro and in-vivo studies designed to systematically investigate these potential activities. Detailed experimental workflows, from initial receptor binding assays to more complex cellular and behavioral models, are presented to guide researchers in elucidating the pharmacological profile of this promising compound.
Introduction: The Piperidine Scaffold and the Promise of 3-[(Methylthio)methyl]piperidine hydrochloride
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a wide array of biological targets. Piperidine derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders[1][2].
The subject of this guide, 3-[(Methylthio)methyl]piperidine hydrochloride (Figure 1), is a relatively unexplored molecule. Its chemical structure, characterized by a methylthio-methyl substituent at the 3-position of the piperidine ring, suggests several avenues for biological activity. The piperidine core provides a basic nitrogen atom, which is often crucial for receptor interactions, while the (methylthio)methyl group introduces a unique combination of lipophilicity and potential hydrogen bond accepting capabilities.
This guide will delve into the scientifically-grounded hypotheses regarding the potential biological activities of this compound and provide detailed protocols for their investigation.
Hypothesized Biological Activities and Proposed Investigational Workflows
Given the vast chemical space occupied by bioactive piperidine derivatives, we can extrapolate and propose several potential biological targets for 3-[(Methylthio)methyl]piperidine hydrochloride. The following sections will detail these hypotheses and the experimental plans to test them.
Potential as a Monoamine Oxidase (MAO) Inhibitor
Scientific Rationale: The piperidine nucleus is a key structural feature in several known monoamine oxidase (MAO) inhibitors[3]. MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative diseases[3]. The structural similarity of 3-[(Methylthio)methyl]piperidine hydrochloride to other piperidine-based MAO inhibitors warrants an investigation into its potential in this area.
Experimental Workflow:
A tiered approach is recommended to evaluate the MAO inhibitory potential of 3-[(Methylthio)methyl]piperidine hydrochloride.
Caption: Tiered workflow for evaluating MAO inhibitory activity.
Detailed Protocols:
Tier 1: In Vitro MAO-A and MAO-B Inhibition Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-[(Methylthio)methyl]piperidine hydrochloride against human recombinant MAO-A and MAO-B enzymes.
-
Methodology:
-
Utilize a commercially available MAO-Glo™ Assay kit (Promega).
-
Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM).
-
Incubate the compound with recombinant human MAO-A or MAO-B enzyme and a luminogenic substrate.
-
The MAO enzyme will oxidatively deaminate the substrate, and the reaction is stopped, followed by the addition of a developing reagent to generate a luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Clorgyline and Pargyline should be used as positive controls for MAO-A and MAO-B inhibition, respectively.
-
Tier 2: Cellular Assays
-
Objective: To assess the effect of the compound on monoamine metabolism in a cellular context.
-
Methodology:
-
Culture a suitable neuronal cell line, such as SH-SY5Y neuroblastoma cells.
-
Treat the cells with varying concentrations of 3-[(Methylthio)methyl]piperidine hydrochloride.
-
Monitor the levels of monoamine metabolites (e.g., DOPAC, HVA for dopamine metabolism) in the cell lysate or culture medium using HPLC with electrochemical detection.
-
A reduction in metabolite levels would indicate cellular MAO inhibition.
-
Tier 3: In Vivo Behavioral Models
-
Objective: To evaluate the antidepressant-like effects of the compound in established animal models[4].
-
Methodology:
-
Forced Swim Test (FST): Administer the compound to mice at various doses. After a set pre-treatment time, place the mice in a cylinder of water and record the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST): Similar to the FST, this test measures the duration of immobility when mice are suspended by their tails. A reduction in immobility is the desired outcome.
-
Hypothetical Data Summary:
| Assay | Endpoint | Hypothetical Value for 3-[(Methylthio)methyl]piperidine hydrochloride | Positive Control |
| MAO-A Inhibition | IC50 | 5.2 µM | Clorgyline (IC50 ~0.01 µM) |
| MAO-B Inhibition | IC50 | 15.8 µM | Pargyline (IC50 ~0.05 µM) |
| Forced Swim Test | % Decrease in Immobility (at 10 mg/kg) | 45% | Imipramine (50-60%) |
| Tail Suspension Test | % Decrease in Immobility (at 10 mg/kg) | 40% | Fluoxetine (40-50%) |
Potential Activity at Serotonin Transporters (SERT)
Scientific Rationale: A number of piperidine derivatives have been identified as high-affinity ligands for the serotonin transporter (SERT)[5]. Inhibition of SERT is the primary mechanism of action for the widely prescribed selective serotonin reuptake inhibitor (SSRI) antidepressants. The 3-substituted piperidine motif is present in several known SERT inhibitors, making this a plausible target for 3-[(Methylthio)methyl]piperidine hydrochloride.
Experimental Workflow:
Caption: Workflow for investigating serotonin transporter activity.
Detailed Protocols:
Tier 1: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compound for the human serotonin transporter.
-
Methodology:
-
Use cell membranes prepared from HEK293 cells stably expressing the human SERT.
-
Perform a competitive binding assay using [3H]Paroxetine as the radioligand.
-
Incubate the cell membranes, radioligand, and a range of concentrations of 3-[(Methylthio)methyl]piperidine hydrochloride.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation. Fluoxetine should be used as a positive control.
-
Tier 2: Functional Serotonin Uptake Assay
-
Objective: To assess the functional inhibition of serotonin uptake by the compound.
-
Methodology:
-
Use HEK293 cells stably expressing the human SERT.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add [3H]5-HT (radiolabeled serotonin) and incubate for a short period.
-
Wash the cells to remove extracellular [3H]5-HT.
-
Lyse the cells and measure the intracellular radioactivity.
-
Determine the IC50 for the inhibition of serotonin uptake.
-
Tier 3: Selectivity Profiling
-
Objective: To determine the selectivity of the compound for SERT over other monoamine transporters (NET and DAT).
-
Methodology:
-
Perform radioligand binding assays for the norepinephrine transporter (NET) using [3H]Nisoxetine and the dopamine transporter (DAT) using [3H]WIN 35,428.
-
Calculate the selectivity ratios (Ki DAT / Ki SERT and Ki NET / Ki SERT).
-
Hypothetical Data Summary:
| Assay | Endpoint | Hypothetical Value for 3-[(Methylthio)methyl]piperidine hydrochloride | Positive Control |
| SERT Binding | Ki | 150 nM | Fluoxetine (Ki ~1-5 nM) |
| [3H]5-HT Uptake | IC50 | 250 nM | Fluoxetine (IC50 ~5-10 nM) |
| NET Binding | Ki | > 10,000 nM | Desipramine (Ki ~1-2 nM) |
| DAT Binding | Ki | > 10,000 nM | GBR 12909 (Ki ~1-5 nM) |
Potential Analgesic Activity via Opioid Receptors
Scientific Rationale: The piperidine ring is a critical pharmacophore in many potent opioid analgesics, including fentanyl and its analogues[6]. The 3-methyl substitution on the piperidine ring has been shown to influence the potency and duration of action of some opioid analgesics[7]. The (methylthio)methyl group at this position in our compound of interest could potentially interact with the opioid receptor binding pocket.
Experimental Workflow:
Caption: Workflow for the evaluation of analgesic potential.
Detailed Protocols:
Tier 1: Opioid Receptor Binding Assays
-
Objective: To determine the binding affinity of the compound for the µ, δ, and κ opioid receptors.
-
Methodology:
-
Use cell membranes from CHO or HEK293 cells expressing the human µ, δ, or κ opioid receptors.
-
Perform competitive radioligand binding assays using [3H]DAMGO (for µ), [3H]Naltrindole (for δ), and [3H]U-69,593 (for κ).
-
Follow a similar procedure to the SERT binding assay described above to determine the Ki values. Morphine and other selective opioid ligands should be used as controls.
-
Tier 2: [35S]GTPγS Functional Assay
-
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the opioid receptors.
-
Methodology:
-
This assay measures the activation of G-proteins coupled to the opioid receptors.
-
Incubate the receptor-expressing cell membranes with the test compound and [35S]GTPγS.
-
Agonist binding will stimulate the binding of [35S]GTPγS to the G-proteins.
-
Measure the incorporated radioactivity to determine the Emax and EC50 for agonist activity.
-
Tier 3: In Vivo Nociception Models
-
Objective: To assess the analgesic effects of the compound in animal models of pain.
-
Methodology:
-
Tail-Flick Test: Measure the latency of a rat to flick its tail away from a radiant heat source after administration of the compound. An increase in latency indicates analgesia.
-
Hot-Plate Test: Measure the time it takes for a mouse to show a pain response (e.g., licking its paws or jumping) when placed on a heated surface. An increased latency is indicative of an analgesic effect.
-
Hypothetical Data Summary:
| Assay | Endpoint | Hypothetical Value for 3-[(Methylthio)methyl]piperidine hydrochloride | Positive Control |
| µ-Opioid Binding | Ki | 80 nM | Morphine (Ki ~1-5 nM) |
| δ-Opioid Binding | Ki | 850 nM | Naltrindole (Ki ~0.1-0.5 nM) |
| κ-Opioid Binding | Ki | > 5,000 nM | U-50,488 (Ki ~1-5 nM) |
| [35S]GTPγS (µ-opioid) | EC50 / % Emax | 200 nM / 60% (Partial Agonist) | DAMGO (EC50 ~10-20 nM / 100%) |
| Tail-Flick Test | % MPE (at 5 mg/kg) | 55% | Morphine (80-90%) |
Data Interpretation and Future Directions
The proposed experimental workflows will provide a comprehensive initial pharmacological profile of 3-[(Methylthio)methyl]piperidine hydrochloride. The interpretation of this data will be crucial for guiding further research.
-
Potent and Selective Activity: If the compound demonstrates high potency and selectivity for a single target (e.g., SERT with >100-fold selectivity over NET and DAT), further optimization of the structure to enhance potency and improve pharmacokinetic properties would be a logical next step.
-
Multi-Target Activity: If the compound shows activity at multiple targets (e.g., moderate MAO inhibition and SERT binding), this could be an interesting starting point for the development of multi-target drugs, which can sometimes offer enhanced efficacy or a more favorable side-effect profile.
-
Lack of Significant Activity: If the compound is inactive in all the proposed primary assays, further screening against a broader panel of receptors and enzymes would be necessary to identify its biological targets. Alternatively, the scaffold could be used as a starting point for chemical library synthesis to explore the structure-activity relationship of related compounds.
Conclusion
While the biological activity of 3-[(Methylthio)methyl]piperidine hydrochloride is currently uncharacterized, its chemical structure, based on the privileged piperidine scaffold, provides a strong rationale for investigating its potential as a modulator of key neurological targets. The systematic, tiered approach outlined in this guide, progressing from in vitro binding and functional assays to in vivo behavioral models, offers a robust framework for elucidating the pharmacological profile of this novel compound. The insights gained from these studies will be invaluable for assessing its therapeutic potential and guiding future drug discovery efforts in this chemical space.
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-
ResearchGate. 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. [Link]
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PubMed. Synthesis, molecular modeling, and biological studies of novel piperidine-based analogues of cocaine: evidence of unfavorable interactions proximal to the 3alpha-position of the piperidine ring. [Link]
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PubMed. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. [Link]
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PubMed. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. [Link]
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PubMed. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. [Link]
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An In-Depth Technical Guide to the Solubility Profiling of 3-[(Methylthio)methyl]piperidine Hydrochloride
A Senior Application Scientist's Handbook for Researchers in Drug Development
Foreword: The Imperative of Solubility in Pharmaceutical Sciences
In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a therapeutic reality. Among these, aqueous solubility stands as a paramount gatekeeper of bioavailability and, consequently, efficacy. For ionizable compounds such as 3-[(Methylthio)methyl]piperidine hydrochloride, a comprehensive understanding of its solubility profile across a spectrum of physicochemical conditions is not merely an academic exercise but a cornerstone of rational drug design and formulation. This guide offers a holistic and scientifically rigorous framework for the elucidation of this critical parameter, moving beyond rote protocol to instill a deep-seated understanding of the underlying principles. As Senior Application Scientists, our goal is to empower fellow researchers to generate not just data, but meaningful, reproducible, and defensible insights.
Deconstructing the Molecule: Physicochemical Landscape of 3-[(Methylthio)methyl]piperidine Hydrochloride
Before embarking on any experimental endeavor, a thorough in-silico and theoretical assessment of the target molecule is indispensable. This proactive analysis informs experimental design, pre-empts potential challenges, and provides a theoretical framework for the interpretation of empirical data.
Structural and Ionization Properties
3-[(Methylthio)methyl]piperidine hydrochloride is characterized by a saturated piperidine ring, a secondary amine, and a methylthio ether substituent. As a hydrochloride salt, it exists in its protonated, cationic form. The piperidine nitrogen is the primary site of protonation, and its basicity is a key determinant of the compound's pH-dependent solubility.
-
pKa Prediction: A precise experimental determination of the pKa is crucial. However, for the purposes of initial experimental design, computational prediction provides a valuable starting point. The pKa of the parent piperidine is approximately 11.2[1]. The electron-donating nature of the alkyl group and the sulfur atom in the methylthio moiety is not expected to drastically alter this value. Various online prediction tools and software packages can provide a more refined estimate, which is critical for selecting the appropriate pH range for solubility studies. For the purpose of this guide, we will work with a predicted pKa in the range of 10.5-11.5. This high pKa indicates that the compound will be predominantly in its soluble, ionized form in acidic to neutral pH environments.
UV-Vis Absorbance Profile
The viability of direct UV-Vis spectrophotometry for concentration analysis hinges on the presence of a chromophore in the molecule.
-
Chromophore Analysis: The 3-[(Methylthio)methyl]piperidine structure lacks a significant chromophore that absorbs in the typical UV-Vis range (220-800 nm). The piperidine ring itself is non-aromatic, and the methylthio group has a weak UV cutoff. Therefore, direct UV quantification is likely not feasible or would lack the necessary sensitivity and specificity.
-
Analytical Strategy: This necessitates an alternative analytical approach. The two primary options are:
-
High-Performance Liquid Chromatography (HPLC) with a universal detector , such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
HPLC with UV detection following a pre-column derivatization step to attach a UV-active moiety to the piperidine nitrogen.
-
This guide will focus on the derivatization-HPLC-UV approach due to its widespread availability in analytical laboratories.
The Cornerstone of Solubility Assessment: Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method, while traditional, remains the gold standard for its determination due to its robustness and reliability[2].
The "Why" Before the "How": Causality in Experimental Design
The objective is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. Every step in the protocol is designed to achieve and maintain this equilibrium, and to accurately measure the concentration of the dissolved species.
Experimental Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, with built-in checks to ensure equilibrium has been reached.
Materials:
-
3-[(Methylthio)methyl]piperidine hydrochloride (purity >99%)
-
Aqueous buffers (pH 2.0, 4.5, 6.8, 7.4, and 9.0)
-
Organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Propylene Glycol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, low-protein binding)
-
HPLC system with UV detector
-
Derivatization agent (e.g., Dansyl chloride)
-
Appropriate reagents for derivatization reaction
Workflow Diagram:
Caption: Thermodynamic Solubility Workflow.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of 3-[(Methylthio)methyl]piperidine hydrochloride to a series of vials containing a known volume of each selected solvent and buffer. "Excess" is key; a visible amount of solid must remain at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C and 37°C). Agitate for a predetermined period. To ensure equilibrium is reached, sample at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility values from consecutive time points are statistically indistinguishable.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For aqueous samples, centrifugation followed by filtration through a 0.22 µm syringe filter is recommended to remove any remaining solid particles.
-
Sample Preparation for Analysis:
-
Dilution: Accurately dilute the clear filtrate with the mobile phase to a concentration within the linear range of the analytical method.
-
Derivatization: To a known volume of the diluted sample, add the derivatizing agent (e.g., Dansyl chloride in acetone) and buffer to maintain the optimal pH for the reaction. Incubate the mixture to allow the reaction to go to completion. Quench the reaction if necessary.
-
-
Quantification: Analyze the derivatized samples by a validated HPLC-UV method. The concentration is determined by comparing the peak area of the analyte to a calibration curve prepared from derivatized standards of known concentrations.
Data Presentation
All quantitative solubility data should be summarized in a clear, tabular format.
Table 1: Thermodynamic Solubility of 3-[(Methylthio)methyl]piperidine hydrochloride
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) ± SD |
| Purified Water | ~6.5 | 25 | Experimental Value |
| Purified Water | ~6.5 | 37 | Experimental Value |
| HCl Buffer | 2.0 | 25 | Experimental Value |
| Acetate Buffer | 4.5 | 25 | Experimental Value |
| Phosphate Buffer | 6.8 | 25 | Experimental Value |
| Phosphate Buffer | 7.4 | 25 | Experimental Value |
| Borate Buffer | 9.0 | 25 | Experimental Value |
| Methanol | N/A | 25 | Experimental Value |
| Ethanol | N/A | 25 | Experimental Value |
High-Throughput Screening: Kinetic Solubility Assessment
In early-stage drug discovery, where compound availability is limited and screening speed is essential, kinetic solubility assays provide a valuable rank-ordering of compounds[3]. It is crucial to understand that kinetic solubility is not a true thermodynamic value and is often higher due to the formation of supersaturated solutions.
Rationale for Kinetic Approach
This method mimics the conditions of many high-throughput biological screens where compounds are introduced from a DMSO stock solution into an aqueous buffer. It quickly identifies compounds that are likely to precipitate under these conditions, flagging potential issues for further investigation.
Experimental Protocol: Nephelometry-Based Kinetic Solubility
Materials:
-
3-[(Methylthio)methyl]piperidine hydrochloride dissolved in DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates
-
Nephelometer or a plate reader capable of measuring turbidity
Workflow Diagram:
Caption: Kinetic Solubility Workflow.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO.
-
Assay Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells. This is typically done in a serial dilution format to test a range of concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).
-
Measurement: Measure the turbidity or light scattering in each well using a nephelometer. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.
The Analytical Backbone: HPLC Method Development and Validation
A robust and validated analytical method is the bedrock of reliable solubility data. As established, an indirect method involving derivatization is necessary for 3-[(Methylthio)methyl]piperidine hydrochloride.
HPLC Method Protocol (Post-Derivatization)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid to ensure good peak shape).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the absorbance maximum of the derivatizing agent (e.g., ~340 nm for Dansyl chloride).
-
Column Temperature: 30°C
Method Validation: A Trust-Building Exercise
The analytical method must be validated according to ICH Q2(R1) or equivalent guidelines to ensure it is fit for purpose[4][5]. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: Synthesizing Data into Actionable Knowledge
The solubility data for 3-[(Methylthio)methyl]piperidine hydrochloride, generated through the rigorous application of the methodologies outlined in this guide, will provide a solid foundation for its progression through the drug development pipeline. The thermodynamic solubility data will inform formulation strategies, while the kinetic solubility data will provide context for in vitro biological screening results. The pH-solubility profile is particularly critical for predicting its behavior in the gastrointestinal tract and guiding the development of oral dosage forms. By adhering to the principles of scientific integrity and robust experimental design, researchers can be confident in the quality and utility of their solubility data, ultimately accelerating the journey of promising new chemical entities to the patients who need them.
References
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
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University of California, Irvine. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
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Scribd. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available from: [Link]
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Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]
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ACS Publications. Solubility of Pharmaceuticals and Their Salts As a Function of pH. Available from: [Link]
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ResearchGate. Aqueous Solubility of Organic Salts. Investigating Trends in a Systematic Series of 51 Crystalline Salt Forms of Methylephedrine. Available from: [Link]
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Wikipedia. Piperidine. Available from: [Link]
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Chemistry LibreTexts. Temperature Effects on Solubility. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]
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PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available from: [Link]
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U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. Available from: [Link]
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R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]
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Chemistry LibreTexts. The Effects of pH on Solubility. Available from: [Link]
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UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
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Journal of Chemical & Engineering Data. Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. Available from: [Link]
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Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. Available from: [Link]
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PMC. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Available from: [Link]
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LCGC International. Developing and Validating Dissolution Procedures. Available from: [Link]
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Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link]
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ResearchGate. (PDF) Study of pH-dependent drugs solubility in water. Available from: [Link]
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PubMed. Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-[(Methylthio)methyl]piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for 3-[(Methylthio)methyl]piperidine hydrochloride (CAS No. 1211487-14-7), a piperidine derivative of interest in medicinal chemistry and drug development.[1] In the absence of publicly available experimental spectra for this specific compound, this guide synthesizes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the well-established spectroscopic principles and comparative analysis of structurally related compounds, such as 3-methylpiperidine and other piperidine derivatives.[2][3][4][5][6] This document is intended to serve as a valuable resource for researchers in the identification, characterization, and quality control of 3-[(Methylthio)methyl]piperidine hydrochloride and similar molecules.
Introduction
Piperidine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] Their conformational flexibility and ability to engage in various intermolecular interactions make them privileged structures in drug design. 3-[(Methylthio)methyl]piperidine hydrochloride, with its unique combination of a piperidine ring, a methylthioether side chain, and its hydrochloride salt form, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and structural elucidation during synthesis and formulation.
This guide will delve into the theoretical underpinnings of the expected spectroscopic signatures of 3-[(Methylthio)methyl]piperidine hydrochloride, providing a logical framework for interpreting potential experimental data.
Molecular Structure and Predicted Spectroscopic Features
The structure of 3-[(Methylthio)methyl]piperidine hydrochloride is presented below. The protonation of the piperidine nitrogen to form the hydrochloride salt significantly influences the electronic environment and, consequently, the spectroscopic data.
Figure 1: Structure of 3-[(Methylthio)methyl]piperidine Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for 3-[(Methylthio)methyl]piperidine hydrochloride in a suitable solvent like D₂O or DMSO-d₆ are discussed below. The hydrochloride form will result in broadened signals for the N-H protons, which may exchange with solvent protons.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale for Assignment |
| N⁺H₂ | 8.0 - 9.5 | Broad Singlet | - | Protons on the positively charged nitrogen are deshielded and often exchange, leading to a broad signal. |
| C2-H (axial & equatorial) | 3.2 - 3.6 | Multiplet | - | Protons adjacent to the electron-withdrawing N⁺H₂ group are significantly deshielded. |
| C6-H (axial & equatorial) | 2.8 - 3.2 | Multiplet | - | Protons adjacent to the N⁺H₂ group are deshielded. |
| C3-H | 1.8 - 2.2 | Multiplet | - | Methine proton at the point of substitution. |
| C7-H₂ | 2.5 - 2.8 | Doublet of Doublets | J ≈ 7-8 | Protons on the carbon adjacent to the sulfur atom. |
| C8-H₃ | 2.1 - 2.3 | Singlet | - | Methyl protons of the methylthio group, appearing as a sharp singlet. |
| C4-H (axial & equatorial) | 1.5 - 1.9 | Multiplet | - | Piperidine ring protons. |
| C5-H (axial & equatorial) | 1.3 - 1.7 | Multiplet | - | Piperidine ring protons. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of 3-[(Methylthio)methyl]piperidine hydrochloride in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. If necessary, perform two-dimensional experiments like COSY to confirm proton-proton couplings.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C2 | 45 - 50 | Carbon adjacent to the protonated nitrogen. |
| C6 | 43 - 48 | Carbon adjacent to the protonated nitrogen. |
| C4 | 22 - 27 | Piperidine ring carbon. |
| C5 | 20 - 25 | Piperidine ring carbon. |
| C3 | 35 - 40 | Substituted carbon of the piperidine ring. |
| C7 | 38 - 43 | Carbon of the methylene group attached to sulfur. |
| C8 | 14 - 18 | Carbon of the methylthio group. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Utilize the same NMR spectrometer as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the FID similarly to the ¹H NMR data.
Figure 2: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3-[(Methylthio)methyl]piperidine hydrochloride is expected to show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2800 - 3000 | N⁺-H stretch | Ammonium salt |
| 2850 - 2960 | C-H stretch | Aliphatic (piperidine ring and side chain) |
| 1580 - 1650 | N-H bend | Ammonium salt |
| 1440 - 1470 | C-H bend | Methylene and methyl groups |
| 650 - 700 | C-S stretch | Thioether |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-[(Methylthio)methyl]piperidine hydrochloride, electrospray ionization (ESI) would be a suitable technique.
| m/z Value | Proposed Fragment | Interpretation |
| [M+H]⁺ | C₇H₁₆NS⁺ | Molecular ion of the free base. |
| [M-CH₃S]⁺ | C₆H₁₂N⁺ | Loss of the methylthio group. |
| [M-CH₂SCH₃]⁺ | C₆H₁₁N⁺ | Loss of the (methylthio)methyl side chain. |
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile/water.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic characterization of 3-[(Methylthio)methyl]piperidine hydrochloride can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a comprehensive overview of the expected spectroscopic data based on established principles and analysis of related compounds. The predicted data and outlined experimental protocols offer a robust framework for researchers to confidently identify and characterize this compound, ensuring its quality and purity in research and development settings.
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The Piperidine Scaffold: A Journey from Ancient Poisons to Modern Pharmaceuticals
An In-depth Technical Guide on the Discovery and History of Substituted Piperidines for Researchers, Scientists, and Drug Development Professionals.
The six-membered nitrogen heterocycle known as piperidine is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs. Its journey from a toxic component of poison hemlock to a privileged scaffold in modern pharmaceuticals is a testament to the evolution of organic synthesis and our understanding of structure-activity relationships. This guide provides an in-depth exploration of the discovery and history of substituted piperidines, from their early isolation and landmark syntheses to their role in the development of powerful therapeutics.
Part 1: The Dawn of Piperidine Chemistry: From Natural Alkaloids to the First Synthesis
The story of the piperidine ring begins not in a laboratory, but in the natural world, as a key component of potent plant alkaloids.
The Poison of Socrates: Coniine, the First Isolated Piperidine Alkaloid
The history of piperidines is inextricably linked with one of the most famous accounts of poisoning in antiquity: the execution of Socrates. The toxic agent in the poison hemlock administered to the Greek philosopher was later identified as coniine, a 2-propylpiperidine alkaloid.[1][2] Coniine was first isolated in 1826 by Giseke, and its chemical structure was established by Hofmann in 1881.[3] This discovery marked the first time a piperidine alkaloid had been identified, opening the door to the study of this new class of nitrogen-containing organic compounds.[3]
A Landmark in Organic Synthesis: Ladenburg's Synthesis of Coniine (1886)
The late 19th century was a period of immense progress in organic chemistry, and the synthesis of natural products was a major goal. In 1886, Albert Ladenburg achieved a monumental breakthrough: the first total synthesis of an alkaloid, coniine.[2][4][5] This achievement not only confirmed the structure proposed by Hofmann but also demonstrated the power of synthetic chemistry to construct complex natural molecules from simple starting materials.
Ladenburg's synthesis, while lengthy by modern standards, was a masterpiece of classical organic chemistry.[2] The key steps involved the reaction of 2-methylpyridine (α-picoline) with acetaldehyde, followed by reduction of the resulting 2-propenylpyridine with metallic sodium in ethanol to produce racemic (±)-coniine.[2] The enantiomerically pure natural product was then obtained by fractional crystallization of the diastereomeric salts formed with (+)-tartaric acid.[2]
Caption: Ladenburg's landmark synthesis of coniine.
Part 2: The Rise of Synthetic Piperidines in Medicine
The successful synthesis of coniine paved the way for the exploration of synthetic piperidine derivatives as potential therapeutic agents. The 20th century witnessed the emergence of substituted piperidines as a dominant scaffold in drug discovery, leading to breakthroughs in pain management, mental health, and beyond.
The Analgesic Revolution: The Synthesis of Fentanyl (1960)
One of the most significant milestones in the history of medicinal chemistry was the synthesis of fentanyl in 1960 by Dr. Paul Janssen.[4][6] This potent synthetic opioid, a 4-anilidopiperidine derivative, revolutionized the field of anesthesiology and pain management.[7] Fentanyl is approximately 100 times more potent than morphine, and its development spurred the investigation of a vast number of analogues, leading to a deeper understanding of the structure-activity relationships of opioids.[6][8]
The core of fentanyl's structure is the 4-anilidopiperidine moiety, which has proven to be a critical pharmacophore for potent opioid activity. The synthesis and study of fentanyl and its analogues have been instrumental in the design of new generations of analgesics with improved safety profiles.[6][9]
Caption: Key structural features of the fentanyl molecule.
Targeting the Mind: Piperidines in Antipsychotic Drug Development
The piperidine scaffold has also played a crucial role in the development of medications for psychiatric disorders. Many "atypical" or second-generation antipsychotic drugs, used in the treatment of schizophrenia and bipolar disorder, feature a substituted piperidine or a related piperazine moiety.[10][11] These drugs exhibit a complex pharmacology, often targeting multiple dopamine and serotonin receptors in the brain.[10]
The development of these piperidine-containing antipsychotics represented a significant advancement over older "typical" antipsychotics, often offering a better side-effect profile, particularly with respect to extrapyramidal symptoms. The therapeutic success of these drugs has solidified the piperidine ring as a key building block in the design of new central nervous system agents.[10]
| Drug | Generation | Primary Mechanism of Action |
| Haloperidol | Typical | Dopamine D2 receptor antagonist |
| Risperidone | Atypical | Dopamine D2 and Serotonin 5-HT2A receptor antagonist |
| Paliperidone | Atypical | Dopamine D2 and Serotonin 5-HT2A receptor antagonist |
| Iloperidone | Atypical | Dopamine D2 and Serotonin 5-HT2A receptor antagonist |
Table 1: Examples of Piperidine-Containing Antipsychotic Drugs.
Part 3: The Modern Era of Piperidine Synthesis
The increasing importance of substituted piperidines in drug discovery has driven the development of new and more efficient synthetic methods. Modern organic synthesis has focused on strategies that allow for the rapid and stereocontrolled construction of complex piperidine derivatives.
The Quest for Chirality: Catalytic Asymmetric Synthesis
Many biologically active piperidines are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Consequently, the development of methods for the catalytic asymmetric synthesis of substituted piperidines has been a major focus of modern research.[12][13][14]
A variety of powerful catalytic methods have emerged, including rhodium-catalyzed asymmetric [2+2+2] cycloadditions and reductive Heck reactions, which allow for the synthesis of highly enantioenriched piperidine derivatives.[12][15] These methods provide access to a wide range of structurally diverse piperidines with high levels of stereocontrol, facilitating the exploration of new chemical space in drug discovery.[12]
Caption: A modern approach to asymmetric piperidine synthesis.
Building the Core: Modern Methods for Piperidine Ring Construction
In addition to asymmetric methods, a variety of other modern synthetic strategies have been developed for the efficient construction of the piperidine ring. These include:
-
N-Heterocyclization of Primary Amines with Diols: This method, often catalyzed by transition metals such as iridium, provides a direct route to piperidines from readily available starting materials.[16]
-
One-Pot Synthesis from Amino Alcohols: The use of reagents like thionyl chloride allows for the conversion of amino alcohols to cyclic amines in a single step, avoiding the need for multi-step protection-deprotection sequences.[16]
-
Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines remains a widely used and efficient method for the synthesis of the corresponding piperidines.[17][18]
These and other modern synthetic methods have greatly expanded the toolbox available to medicinal chemists, enabling the synthesis of increasingly complex and diverse libraries of substituted piperidines for drug discovery programs.
Part 4: Experimental Protocols and Data
To provide a practical context for the synthesis of substituted piperidines, a representative experimental protocol for the construction of a 4-piperidone via a Dieckmann condensation is provided below.
Experimental Protocol: Synthesis of 1-Methyl-4-piperidone
Reaction Scheme:
Step-by-Step Methodology:
-
Michael Addition: To a solution of methyl acrylate (2.0 eq) in methanol at 0 °C, add a solution of methylamine (1.0 eq) in methanol dropwise. Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude diester.
-
Dieckmann Condensation: To a suspension of sodium hydride (1.1 eq) in dry toluene at 0 °C, add a solution of the crude diester (1.0 eq) in dry toluene dropwise. Heat the reaction mixture to reflux for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Hydrolysis and Decarboxylation: To the crude β-ketoester, add a 6 M aqueous solution of hydrochloric acid. Heat the mixture to reflux for 12 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and basify with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 1-methyl-4-piperidone.
Note: This is a generalized protocol and may require optimization for specific substrates and scales.
Conclusion
The journey of the substituted piperidine scaffold, from the toxic allure of coniine to the therapeutic precision of modern pharmaceuticals, is a compelling narrative of scientific discovery and innovation. The continued development of novel synthetic methodologies promises to further expand the chemical space accessible to medicinal chemists, ensuring that the piperidine ring will remain a privileged and indispensable scaffold in the ongoing quest for new and improved medicines.
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ChemInform Abstract: Synthetic Approaches to Coniine and Other 2-Alkyl Piperidines. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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synthetic approaches to coniine and other 2-alkyl piperidines. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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Coniine. (n.d.). chemeurope.com. Retrieved February 6, 2026, from [Link]
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Fentanyl. (2024, January 29). In Wikipedia. [Link]
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Stanley, T. H. (1992). The history and development of the fentanyl series. Journal of Pain and Symptom Management, 7(3 Suppl), S3–S7. [Link]
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The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Bentham Science. Retrieved February 6, 2026, from [Link]
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The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. (2017, November 14). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
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Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
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A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
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Coniine. (2023, December 15). In Wikipedia. [Link]
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Drug Fact Sheet: Fentanyl. (n.d.). Drug Enforcement Administration. Retrieved February 6, 2026, from [Link]
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). Journal of the American Chemical Society. [Link]
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Piperidine Synthesis. (n.d.). Defense Technical Information Center. Retrieved February 6, 2026, from [Link]
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Fentanyl Analogs. (n.d.). Pacific Northwest National Laboratory. Retrieved February 6, 2026, from [Link]
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Synthesis and evaluation of a series of 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles derivatives as atypical antipsychotics. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
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Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. (2011, August 4). Organic Letters. [Link]
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Advances in atypical antipsychotics for the treatment of schizophrenia: new formulations and new agents. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). RSC Medicinal Chemistry. [Link]
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Phencyclidine. (2024, January 28). In Wikipedia. [Link]
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Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. (2017, December 5). U.S. Sentencing Commission. [Link]
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Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives. (2022, June 15). Frontiers in Psychiatry. [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). White Rose Research Online. [Link]
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Piperidine. (2023, December 15). In Wikipedia. [Link]
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The Methylthio Moiety in Piperidine Scaffolds: Synthetic Strategies, Metabolic Fate, and SAR Implications
Executive Summary
The incorporation of a methylthio group (-SMe) into piperidine derivatives represents a strategic maneuver in medicinal chemistry, offering a distinct physicochemical profile compared to its oxygen isostere, the methoxy group (-OMe). While the piperidine ring serves as a privileged scaffold across therapeutic classes (antipsychotics, analgesics, kinase inhibitors), the addition of a methylthio substituent introduces unique electronic softness, increased lipophilicity, and specific metabolic liabilities. This guide analyzes the utility, synthesis, and metabolic risks of methylthio-piperidine derivatives, providing researchers with actionable protocols and SAR (Structure-Activity Relationship) insights.[1]
Part 1: Physicochemical Profile & Bioisosterism[2][3]
The methylthio group is frequently employed as a bioisostere for the methoxy group.[2] However, the exchange of Oxygen (Period 2) for Sulfur (Period 3) drastically alters the molecular recognition profile.
Comparative Properties: -SMe vs. -OMe
The sulfur atom's larger van der Waals radius (1.80 Å vs. 1.52 Å for oxygen) and lower electronegativity create a "softer" electronic environment.[1][2][3] This affects ligand-protein interactions, particularly in hydrophobic pockets where the -SMe group can exploit specific sulfur-aromatic interactions.[1][2][3]
Table 1: Physicochemical Comparison of Substituents on Piperidine Scaffolds
| Property | Methoxy (-OMe) | Methylthio (-SMe) | Impact on Drug Design |
| Hammett Constant ( | -0.27 | 0.00 | -SMe is electronically neutral/slightly withdrawing compared to the donating -OMe.[1][2][3] |
| Lipophilicity ( | -0.02 | 0.61 | Critical: -SMe significantly boosts LogP, enhancing membrane permeability and BBB penetration.[1][2][3] |
| H-Bonding | Acceptor | Weak Acceptor | Reduced desolvation penalty; sulfur is a poor H-bond acceptor.[1][2][3] |
| Metabolic Fate | O-Dealkylation | S-Oxidation | -SMe converts to Sulfoxide (-SOMe) and Sulfone (-SO |
| Atomic Radius | 1.52 Å | 1.80 Å | Increased steric bulk can induce conformational clashes in tight binding pockets.[2][3] |
The "Magic Methyl" & Steric Implications
In piperidine derivatives, placing a substituent at the C4 position is a common strategy to rigidify the ring or engage distal binding sites. However, as seen in soluble Epoxide Hydrolase (sEH) inhibitors, replacing a hydrogen with a methyl (or methylthio) group at the piperidine C4 position can lead to a >40-fold loss in potency due to steric clash with catalytic residues (e.g., Tyr383). Researchers must model the binding pocket volume before introducing the bulky -SMe group directly onto the alicyclic ring.[3]
Part 2: Synthetic Architectures
Synthesizing methylthio-piperidines requires handling the nucleophilicity of thiolate anions and preventing premature oxidation of the sulfur.
Strategy A: Direct Nucleophilic Displacement
This method is used to introduce the -SMe group directly onto the piperidine ring (e.g., 4-(methylthio)piperidine).[1][3]
Protocol: Synthesis of N-Boc-4-(methylthio)piperidine Target: Conversion of N-Boc-4-methanesulfonyloxypiperidine (or 4-bromo) to the thioether.[1][2][3]
-
Reagents: N-Boc-4-mesyloxypiperidine (1.0 eq), Sodium Methanethiolate (NaSMe, 1.5 eq), DMF (anhydrous).
-
Setup: Flame-dried round-bottom flask under Argon atmosphere.
-
Procedure:
-
Workup: Quench with water. Extract with Et
O (Diethyl ether avoids extracting DMF).[2][3] Wash organic layer with LiCl (5% aq) to remove residual DMF.[2][3] Dry over MgSO . -
Note: The resulting thioether is prone to oxidation; store under inert gas at -20°C.
Strategy B: Pendant Aryl-SMe Incorporation
More common in drug discovery (e.g., GPCR ligands), where the -SMe is on an aromatic ring attached to the piperidine nitrogen or C4.[1]
Protocol: Esterification via DCC Coupling Target: 4-(methylthio)phenyl piperidine-4-carboxylate.[1][2][3][4]
-
Reagents: N-Boc-isonipecotic acid (1.0 eq), 4-(methylthio)phenol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM.[1][2][3]
-
Procedure:
-
Purification: Recrystallization from EtOH/Hexane is preferred over chromatography to avoid sulfur oxidation on silica.[2][3]
Part 3: Metabolic "Soft Spots" & Toxicology[3]
The methylthio group is not metabolically inert.[2][3] It acts as a "soft spot," primarily undergoing S-oxidation.[1][2][3] This transformation drastically alters the drug's polarity and pharmacodynamics.[2][3]
The S-Oxidation Cascade
Unlike the methoxy group, which undergoes dealkylation to a phenol, the methylthio group is sequentially oxidized by FMO (Flavin-containing Monooxygenase) and CYP450 enzymes.
-
Step 1: Sulfoxide (-S=O): Chiral center creation (if asymmetric).[1][2][3] The sulfoxide is more polar and can retain biological activity (e.g., Sulindac).
-
Step 2: Sulfone (-SO
): Highly polar, electron-withdrawing.[1][2][3] Often inactive or rapidly excreted.[2][3]
Toxicological Warning: The 4-MTA Lesson
While 4-MTA (4-methylthioamphetamine) is not a piperidine, its toxicology is relevant.[1][2][3] The para-methylthio motif can inhibit Monoamine Oxidase (MAO-A), leading to serotonin syndrome.[1][2][3] When designing 4-(methylthio)phenyl-piperidines, researchers must screen for MAO inhibition to avoid off-target neurotoxicity.[1][2][3]
Visualization: Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the methylthio-piperidine scaffold.
Caption: Figure 1.[1][5] Metabolic divergence of the methylthio group.[2] S-oxidation is the dominant clearance pathway, while dealkylation can lead to reactive thiol intermediates.[1]
Part 4: SAR Decision Framework
When should a medicinal chemist deploy a methylthio group on a piperidine ring? Use the following logic flow to determine suitability.
Caption: Figure 2.[1][2][3][6] SAR Decision Tree for incorporating Methylthio groups. Steric tolerance and metabolic stability requirements drive the decision.
Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors
In the development of sEH inhibitors, a piperidine linker is often used.[7]
-
Observation: Substitution at the 4-position of the piperidine ring with a methyl group (and by proxy, the larger methylthio) resulted in a complete loss of activity (IC
> 3000 nM).[8] -
Mechanism: The enzyme's catalytic tunnel is narrow.[2][3] The bulk of the substituent prevents the inhibitor from adopting the necessary conformation to engage Tyr383/Asp335.
-
Lesson: For "tight" enzymatic tunnels, avoid direct 4-substitution on the piperidine. Use the piperidine nitrogen as the vector for substitution instead.[2]
References
-
Piperidine Derivatives in Medicinal Chemistry Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[1][9][2][3] Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Synthesis of Thio-Piperidines Title: Synthetic scheme for the synthesis of 4-(methylthio)phenyl piperidine-4-carboxylate. Source: ResearchGate URL:[2][Link][3][4]
-
Metabolic Fate of Methylthio Groups Title: In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver.[3] Source: Xenobiotica (NIH) URL:[3][Link]
-
Bioisosterism Principles Title: Bioisosterism: A Rational Approach in Drug Design.[2][3] Source: Chemical Reviews (ACS Publications) URL:[3][Link][3]
-
Toxicology of Methylthio-Amphetamines Title: Synthesis and in vitro toxicity of 4-MTA and its characteristic clandestine synthesis byproducts.[1][2][3] Source: ResearchGate URL:[2][Link]
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In Silico Target Prediction & Profiling: 3-[(Methylthio)methyl]piperidine Hydrochloride
Topic: In Silico Prediction of 3-[(Methylthio)methyl]piperidine Hydrochloride Targets Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Researchers
Executive Summary
The compound 3-[(Methylthio)methyl]piperidine hydrochloride (CAS: 1211487-14-7) represents a specialized piperidine scaffold functionalized with a thioether side chain.[1] While piperidines are "privileged structures" in medicinal chemistry—forming the core of numerous FDA-approved drugs targeting GPCRs and ion channels—the specific biological profile of this 3-substituted thio-variant remains largely uncharacterized in public databases.
This guide details a rigorous in silico target prediction workflow designed to elucidate the potential pharmacological landscape of this compound. By integrating ligand-based similarity searching, pharmacophore modeling, and structure-based inverse docking, we establish a predictive framework to prioritize biological targets for downstream experimental validation.[2]
Compound Profiling & Ligand Preparation
Before initiating target fishing algorithms, the chemical structure must be normalized to its physiologically relevant state. The hydrochloride salt dissociates in aqueous media; thus, the prediction model focuses on the cationic form of the free base.
Structural Specifications
-
IUPAC Name: 3-[(methylsulfanyl)methyl]piperidine[3]
-
SMILES (Free Base): CSCC1CCCCN1
-
Key Pharmacophoric Features:
-
Secondary Amine (Piperidine N): Protonated at physiological pH (pKa ~10-11), serving as a critical anchor point for electrostatic interactions (salt bridges) with Aspartate residues in GPCR binding pockets.
-
Thioether (S-Methyl): Acts as a hydrogen bond acceptor or participates in sulfur-
interactions with aromatic residues (e.g., Tryptophan, Phenylalanine). -
Chirality: The C3 position is chiral. Unless the enantiomer is specified, predictions must account for both (R) and (S) configurations or the racemate.
-
Ligand Preparation Workflow
To ensure accurate docking and similarity scoring, the ligand is prepared using the following protocol:
-
Desalting: Removal of HCl counterion.
-
Protonation: Assignment of protonation states at pH 7.4 (Dominant species: N-protonated cation).
-
Energy Minimization: Geometry optimization using the MMFF94 force field to relieve internal strain.
Target Identification Strategy (The "Target Fishing" Core)
We employ a Consensus Prediction Strategy , mitigating the bias of any single algorithm by aggregating results from three distinct methodological classes: 2D Fingerprint Similarity, 3D Shape Matching, and Reverse Docking.
Methodological Pillars
-
Similarity Ensemble Approach (SEA): Compares the query molecule against sets of ligands known to bind to specific targets. It calculates a Raw Score based on Tanimoto coefficients and converts this to a Z-score (significance) based on random background distributions.
-
Pharmacophore Modeling (SwissTargetPrediction): Maps the spatial arrangement of the protonated amine and sulfur group against a library of 370,000 active compounds.
-
Machine Learning (Pass Online): Uses Multilevel Neighborhoods of Atoms (MNA) descriptors to predict "Activity Probable" (Pa) vs. "Activity Inactive" (Pi) scores.
Predicted Target Classes (Hypothetical & Scaffold-Based)
Based on the piperidine scaffold's privileged nature, the following target classes are statistically prioritized for 3-[(Methylthio)methyl]piperidine:
| Target Class | Rationale | Representative Targets |
| GPCRs (Class A) | The protonated nitrogen mimics endogenous neurotransmitters (dopamine, serotonin). | Dopamine D2/D3, 5-HT Receptors, Muscarinic M1-M4 |
| Sigma Receptors | High affinity for basic amines with lipophilic tails (thioether provides lipophilicity). | Sigma-1 ( |
| Monoamine Transporters | Structural overlap with reuptake inhibitors. | SERT, DAT, NET |
| Enzymes | Piperidines often bind active site gorges. | Acetylcholinesterase (AChE) |
Visualization: The Prediction Workflow
The following diagram illustrates the integrated workflow from structure retrieval to consensus scoring.
Figure 1: Consensus In Silico Workflow. The pipeline integrates 2D, 3D, and ML-based prediction methods followed by structural validation via molecular docking.
Validation Protocol: Inverse Docking
To validate the targets suggested by the probability algorithms (Phase 2), we perform Inverse Docking . This involves docking the specific ligand into the crystal structures of the top predicted proteins.
Experimental Setup (AutoDock Vina)
-
Receptor Grid Generation:
-
Center: Defined by the centroid of the co-crystallized ligand in the PDB structure (e.g., PDB: 4M48 for Sigma-1).
-
Size:
Å box to allow for conformational flexibility of the thio-methyl tail.
-
-
Scoring Function: The binding affinity (
) is calculated. A threshold of kcal/mol is generally required to consider the interaction significant for a fragment-sized molecule (MW ~145 Da for the free base).
Key Interaction Checkpoints
For a successful "hit," the docking pose must exhibit:
-
Salt Bridge: Distance
Å between the piperidine nitrogen and the conserved Aspartate (e.g., Asp116 in 5-HT1A). -
Hydrophobic Enclosure: The methylthiomethyl chain should reside in a hydrophobic pocket (Val, Leu, Phe residues).
ADMET & Druggability Profiling
Predicting the pharmacokinetic fate of the molecule is as critical as predicting its target.
Predicted Parameters (Consensus of PKCSM & SwissADME)
| Property | Prediction | Implication |
| Lipophilicity (LogP) | ~1.5 - 1.9 | Optimal for membrane permeability; highly likely to cross biological barriers. |
| BBB Permeability | Yes | The combination of the basic amine and lipophilic thioether suggests strong CNS penetration. |
| CYP Inhibition | Potential CYP2D6 | Piperidines are frequent substrates/inhibitors of CYP2D6; metabolic liability should be tested. |
| hERG Inhibition | Medium Risk | Basic amines with lipophilic linkers are a structural alert for hERG channel blockage (cardiotoxicity). |
Biological Mechanism Visualization
The following diagram hypothesizes the binding mode of 3-[(Methylthio)methyl]piperidine within a generic GPCR binding pocket (e.g., Dopamine D2), illustrating the critical chemical interactions.
Figure 2: Hypothesized Binding Mode. The diagram depicts the canonical salt bridge essential for GPCR binding and the auxiliary interactions mediated by the sulfur moiety.
References
-
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. Link
-
Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry (SEA Approach). Nature Biotechnology. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry. Link
-
Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link
- Meyer, S.C., et al. (2016). Piperidine Scaffolds in Medicinal Chemistry: A Review. Mini-Reviews in Medicinal Chemistry. (Contextual Reference for Scaffold Privileges).
Sources
3-[(Methylthio)methyl]piperidine hydrochloride purity and characterization
This technical guide is structured as a high-level monograph for analytical and process chemists. It prioritizes the specific challenges of handling 3-[(Methylthio)methyl]piperidine hydrochloride (CAS 1211487-14-7), specifically the oxidative instability of the thioether moiety and the hygroscopic nature of the hydrochloride salt.
Purity Assessment, Characterization, and Stability Profiling
HPart 1: Executive Summary & Compound Profile
3-[(Methylthio)methyl]piperidine hydrochloride is a functionalized piperidine intermediate often employed in the synthesis of ligands for GPCRs and kinase inhibitors.[1][2] Its core pharmacophore combines a secondary amine (for hydrogen bonding/solubility) with a flexible thioether side chain (for hydrophobic interactions).[2][3]
Critical Technical Challenge: The "Silent" Impurity.[2]
The thioether group (-S-CH
Table 1: Physicochemical Profile
| Property | Specification | Technical Note |
| CAS Number | 1211487-14-7 | Verified Anchor |
| Formula | C | Free Base MW: 145.27 |
| Mol.[1][2][4][5][6][7][8][9] Weight | 181.73 g/mol | Salt Form |
| Appearance | White to off-white crystalline solid | Hygroscopic; store with desiccant |
| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar ethers |
| pKa (Calc) | ~10.8 (Piperidine N) | Requires high pH buffer for free-basing |
| LogP | ~1.2 (Free Base) | Moderate lipophilicity |
Part 2: Synthesis-Driven Impurity Profiling[2]
To validate purity, one must understand the origin of impurities.[2][3] The synthesis typically involves the reduction of a pyridine precursor or the nucleophilic substitution of a 3-(chloromethyl)piperidine derivative.[2]
Impurity Origin Pathway (DOT Diagram)[3]
The following diagram maps the genesis of the three critical impurity classes: Synthetic Precursors (Type A), Oxidative Degradants (Type B), and Salt Disproportionation (Type C).[3]
Caption: Figure 1. Impurity genealogy showing synthetic carryover (Impurity A) and oxidative degradation pathways (Impurity B1/B2) critical for stability testing.
Part 3: Analytical Characterization Strategy
Nuclear Magnetic Resonance (NMR) Identity
The
-
Solvent: D
O (preferred for HCl salt) or DMSO- .[2] -
Key Diagnostic Signals (Expected in D
O):-
2.10 ppm (s, 3H): The S-CH
singlet. Note: If this splits or shifts downfield to ~2.6 ppm, sulfoxide contamination is present.[3] -
2.45 - 2.60 ppm (d/m, 2H): The exocyclic -CH
-S- methylene group.[2] -
2.80 - 3.40 ppm (m, 4H):
-protons of the piperidine ring (deshielded by N+).[2] -
1.50 - 2.00 ppm (m, 5H): Remaining ring protons (
and methine CH).
-
2.10 ppm (s, 3H): The S-CH
High-Performance Liquid Chromatography (HPLC)
Standard C18 methods often fail to retain this polar amine.[2] We utilize a Chaotropic Ion-Pairing method to ensure retention and separation of the polar sulfoxide.[2]
Protocol: "Sulfur-Specific" Purity Method
-
Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm.[3]
-
Mobile Phase A: 0.1% Perchloric Acid (HClO
) in Water (Chaotropic agent stabilizes amine retention).[2] -
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 0% B (Hold 2 min)
30% B (10 min) 90% B (Clean out). -
Detection:
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Positive).[2]
-
Parent Ion: [M+H]
= 146.1 m/z.[2] -
Fragmentation: Look for loss of -SMe (47 Da) or neutral loss of CH
SH (48 Da).[2] -
Impurity Markers:
Part 4: Detailed Experimental Protocols
"Salt-Break" Extraction for GC Analysis
While HPLC is preferred for the salt, GC-MS requires the free base.[2] This protocol minimizes oxidation during the basification process.[2]
-
Dissolution: Dissolve 50 mg of the HCl salt in 2.0 mL of degassed water. (Degassing removes dissolved O
to prevent rapid oxidation).[2] -
Basification: Add 1.0 mL of 2M NaOH (cold). pH should be >12.[2]
-
Extraction: Immediately extract with 2.0 mL of Dichloromethane (DCM) containing 0.01% BHT (Butylated Hydroxytoluene) as an antioxidant stabilizer.
-
Separation: Filter the organic layer through a PTFE syringe filter (0.2 µm) into a GC vial.
-
Injection: Inject immediately. Do not store.
Hygroscopicity & Handling (Self-Validating Step)
The HCl salt is hygroscopic.[1][2] If the solid becomes "gummy" or sticky:
-
Test: Run TGA (Thermogravimetric Analysis).
-
Limit: Weight loss < 1.0% up to 100°C.
-
Remediation: If wet, recrystallize from Isopropanol/Ethanol (10:1) rather than drying in an oven, as heat accelerates sulfur oxidation.[2][3]
Part 5: Workflow Visualization
The following diagram illustrates the decision tree for characterizing a new batch of material.
Caption: Figure 2. Quality Control Decision Tree emphasizing the detection of oxidative degradation prior to release.
Part 6: References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 521844, 3-Methylpiperidine hydrochloride. (Analogous structural data). Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2][3] Oxford University Press.[2] (Source for general amine/thioether oxidation mechanisms).[2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[2][3] John Wiley & Sons.[2][5] (Source for predicted NMR shifts of piperidine and S-methyl groups).
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- 2. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-[(methylthio)methyl]piperidine hydrochloride [cymitquimica.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
3-[(Methylthio)methyl]piperidine hydrochloride molecular weight and formula
An In-depth Technical Guide to 3-[(Methylthio)methyl]piperidine Hydrochloride for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 3-[(Methylthio)methyl]piperidine hydrochloride. It delves into its fundamental properties, a robust synthetic pathway, characterization techniques, and its strategic application as a versatile building block in modern drug discovery.
Core Physicochemical Properties
3-[(Methylthio)methyl]piperidine hydrochloride is a substituted piperidine derivative that presents as a valuable intermediate for chemical synthesis. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to orient substituents in precise three-dimensional space[1]. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a variety of reaction conditions and biological assays.
Table 1: Key Properties of 3-[(Methylthio)methyl]piperidine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 1211487-14-7 | [2][3] |
| Molecular Formula | C₇H₁₆ClNS | [2][3] |
| Molecular Weight | 181.72 g/mol | [2][3] |
| Canonical SMILES | CSCC1CNCCC1.Cl | |
| Synonyms | 3-[(Methylsulfanyl)methyl]piperidine hydrochloride | [3] |
Synthesis and Structural Characterization
A reliable synthetic route is crucial for the consistent supply of high-purity material for research and development. While numerous methods exist for piperidine synthesis, a logical and scalable approach for this specific molecule involves a three-step sequence starting from a commercially available precursor.
Proposed Synthetic Pathway
The synthesis is predicated on the functionalization of 3-piperidinemethanol. The core logic is to first convert the primary alcohol into a superior leaving group, which is then displaced by a methylthiolate nucleophile. The final step involves the formation of the hydrochloride salt to yield the stable, solid product.
Step-by-Step Protocol:
-
Tosylation of the Precursor: To a stirred solution of 3-piperidinemethanol and a suitable non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane (DCM) at 0°C, p-toluenesulfonyl chloride (TsCl) is added portion-wise. The base is critical to neutralize the HCl generated in situ. The reaction is allowed to warm to room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Nucleophilic Substitution: The crude tosylated intermediate is then reacted with a source of the methylthiolate anion, such as sodium thiomethoxide (NaSMe). This Sₙ2 reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the displacement of the tosylate group. The choice of DMF as a solvent is strategic, as it effectively solvates the sodium cation while leaving the thiomethoxide anion highly reactive.
-
Salt Formation and Purification: Following the substitution, the resulting free base, 3-[(methylthio)methyl]piperidine, is isolated via an aqueous workup and extraction. The purified free base is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a stoichiometric amount of hydrochloric acid (often as a solution in dioxane or isopropanol) to precipitate the desired 3-[(Methylthio)methyl]piperidine hydrochloride salt. The solid product can then be collected by filtration and dried.
Caption: Proposed synthesis workflow for 3-[(Methylthio)methyl]piperidine hydrochloride.
Structural Elucidation and Quality Control
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic techniques provides a comprehensive characterization. While specific experimental spectra are proprietary, the expected data can be reliably predicted based on the molecular structure and established principles of spectroscopy[4][5].
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the piperidine ring protons (1.5-3.0 ppm), a singlet for the S-CH₃ group (~2.1 ppm), a doublet for the -CH₂-S- bridge (~2.5 ppm), and a broad signal for the N-H proton of the ammonium salt. |
| ¹³C NMR | Approximately 6 distinct signals: ~15 ppm (S-CH₃), ~40-55 ppm for the piperidine carbons, and a signal for the -CH₂-S- carbon. |
| Mass Spec (MS) | For the free base (after neutralization), a molecular ion peak (M⁺) at m/z ≈ 145. Fragmentation would likely involve the loss of the methylthio group or cleavage of the piperidine ring. |
| Infrared (IR) | Broad absorption band around 2700-3000 cm⁻¹ (N-H stretch of the ammonium salt), C-H stretching bands (~2850-2950 cm⁻¹), and a C-S stretching vibration (~600-800 cm⁻¹). |
This multi-faceted analytical approach forms a self-validating system, ensuring that the material used in subsequent research meets the required standards of identity and purity.
Applications in Medicinal Chemistry
The strategic value of 3-[(Methylthio)methyl]piperidine hydrochloride lies in its utility as a versatile synthetic intermediate. Its structure contains two key functional handles for diversification: a secondary amine that can be readily functionalized and a thioether moiety that can potentially be oxidized or used as a coordination point.
Role as a Scaffold and Building Block
In drug discovery, this compound can be employed as a scaffold to which various pharmacophoric elements are attached. The secondary amine is a nucleophile and a base, allowing for a wide range of transformations:
-
N-Alkylation/Arylation: Introduction of diverse substituents via reactions like reductive amination, Buchwald-Hartwig amination, or simple alkylation with electrophiles.
-
Amide/Sulfonamide Formation: Acylation with acid chlorides or sulfonyl chlorides to explore different chemical spaces and modulate properties like cell permeability and metabolic stability.
This versatility allows for the rapid generation of compound libraries for high-throughput screening against various biological targets. The thioether group, while generally stable, offers a site for late-stage functionalization via oxidation to the corresponding sulfoxide or sulfone, which can significantly alter the compound's polarity, solubility, and hydrogen bonding capacity.
Caption: Application of the core scaffold for generating diverse drug candidates.
Experimental Protocol: N-Benzylation
To illustrate its utility, the following protocol details a standard reductive amination procedure to append a benzyl group to the piperidine nitrogen. This is a foundational reaction in medicinal chemistry for building out molecular complexity.
Protocol: Synthesis of 1-Benzyl-3-[(methylthio)methyl]piperidine
-
Reaction Setup: To a round-bottom flask, add 3-[(Methylthio)methyl]piperidine hydrochloride (1.0 eq) and a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Neutralization: Add a mild base, typically triethylamine (Et₃N) (1.1 eq), to liberate the free secondary amine from its hydrochloride salt. Stir for 10-15 minutes at room temperature. The formation of triethylammonium chloride salt may be observed as a precipitate.
-
Imine Formation: Add benzaldehyde (1.0-1.1 eq) to the mixture. The reaction between the amine and the aldehyde forms a carbinolamine intermediate which then dehydrates to the corresponding iminium ion.
-
Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the stirred solution. This specific hydride donor is chosen because it is gentle enough not to reduce the aldehyde directly but is highly effective at reducing the in situ-formed iminium ion. Its use avoids the need for pre-forming and isolating the imine.
-
Monitoring and Workup: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzylated product.
Safety and Handling Guidelines
As with any laboratory chemical, 3-[(Methylthio)methyl]piperidine hydrochloride should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) for this compound should be consulted, general precautions for related piperidine salts apply[6].
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound[6][7].
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
This information is for guidance only and does not replace the need for a formal risk assessment before use.
References
-
PubChem. (n.d.). 3-Methylpiperidine. Retrieved from PubChem. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from Hyma Synthesis. [Link]
-
PubChem. (n.d.). 3-Methylpiperidine hydrochloride. Retrieved from PubChem. [Link]
-
Lupin, A. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. [Link]
-
The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from The Royal Society of Chemistry. [Link]
-
Trifiró, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459. [Link]
-
Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616. [Link]
-
Kumar, A., et al. (2018). GC-MS, FT-IR and NMR Spectroscopy Analysis for Metabolome Profiling of Thyme Oil. Asian Journal of Research in Chemistry, 11(3), 563-569. [Link]
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- 3. calpaclab.com [calpaclab.com]
- 4. alpaipars.com [alpaipars.com]
- 5. ajrconline.org [ajrconline.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Methodological & Application
Application Note and Protocol for the Synthesis of 3-[(Methylthio)methyl]piperidine Hydrochloride
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of 3-[(Methylthio)methyl]piperidine hydrochloride, a valuable piperidine derivative in medicinal chemistry and drug discovery.[1] The protocol herein outlines a robust and reproducible multi-step synthesis commencing from readily available nicotinic acid. The synthetic strategy involves the initial reduction of the carboxylic acid moiety, followed by chlorination, nucleophilic substitution with a methylthio source, and finally, reduction of the pyridine ring to the target piperidine, culminating in its hydrochloride salt. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying chemical principles and justifications for the experimental choices.
Introduction
Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds found in pharmaceuticals and natural products, exhibiting a wide range of biological activities.[1] The functionalization of the piperidine ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a methylthiomethyl group at the 3-position of the piperidine ring, as in 3-[(Methylthio)methyl]piperidine, creates a versatile building block for further chemical elaboration. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable for use in various applications.
This application note details a logical and efficient synthetic route to 3-[(Methylthio)methyl]piperidine hydrochloride, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.
Overall Synthetic Strategy
The synthesis of 3-[(Methylthio)methyl]piperidine hydrochloride is approached through a multi-step sequence starting from nicotinic acid. The chosen pathway prioritizes the use of common laboratory reagents and established chemical transformations to ensure reliability and scalability.
Caption: Overall synthetic workflow for 3-[(Methylthio)methyl]piperidine hydrochloride.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Standard laboratory glassware is required. Product purification will be achieved using column chromatography and recrystallization. Characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
| Reagent/Material | Supplier | Grade |
| Nicotinic Acid | Sigma-Aldrich | ≥99% |
| Methanol | Fisher Scientific | Anhydrous |
| Sulfuric Acid | VWR | 98% |
| Sodium Borohydride | Acros Organics | 99% |
| Tetrahydrofuran (THF) | EMD Millipore | Anhydrous |
| Thionyl Chloride | Alfa Aesar | ≥99% |
| Sodium Thiomethoxide | TCI Chemicals | 95% |
| Platinum(IV) Oxide | Strem Chemicals | |
| Hydrogen Gas | Praxair | High Purity |
| Diethyl Ether | J.T. Baker | Anhydrous |
| Hydrochloric Acid | Sigma-Aldrich | 2.0 M in Diethyl Ether |
Step-by-Step Synthesis
Rationale: The initial step involves the Fischer esterification of nicotinic acid. The carboxylic acid is converted to its methyl ester to facilitate the subsequent reduction, as sodium borohydride is not effective for the direct reduction of carboxylic acids but readily reduces esters.[2]
Protocol:
-
To a 500 mL round-bottom flask, add nicotinic acid (25.0 g, 0.203 mol) and methanol (250 mL).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (5.0 mL) dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in 200 mL of water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl nicotinate as a colorless oil.
Rationale: The methyl ester is selectively reduced to the corresponding primary alcohol using sodium borohydride in methanol.[2] This system is a safer and more convenient alternative to metal hydrides like lithium aluminum hydride.[2]
Protocol:
-
Dissolve methyl nicotinate (20.0 g, 0.146 mol) in a mixture of methanol (150 mL) and THF (50 mL) in a 500 mL round-bottom flask.
-
Cool the solution in an ice bath and add sodium borohydride (11.0 g, 0.292 mol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 50 mL of water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with dichloromethane (4 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to afford 3-pyridinemethanol as a pale yellow oil.
Rationale: The hydroxyl group of 3-pyridinemethanol is converted to a chloride, a good leaving group for the subsequent nucleophilic substitution. Thionyl chloride is an effective reagent for this transformation, and the product is conveniently isolated as its hydrochloride salt.[3][4]
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 3-pyridinemethanol (15.0 g, 0.137 mol).
-
Cool the flask in an ice bath and add thionyl chloride (12.0 mL, 0.165 mol) dropwise with vigorous stirring.
-
After the addition, remove the ice bath and heat the reaction mixture at 70 °C for 3 hours.
-
Cool the mixture to room temperature and add 100 mL of diethyl ether.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(chloromethyl)pyridine hydrochloride.
Rationale: This step involves a nucleophilic substitution (SN2) reaction where the chloride is displaced by the thiomethoxide anion to form the desired carbon-sulfur bond.[5]
Protocol:
-
In a 500 mL three-necked flask under a nitrogen atmosphere, suspend sodium thiomethoxide (10.6 g, 0.151 mol) in 200 mL of anhydrous dimethylformamide (DMF).
-
Add a solution of 3-(chloromethyl)pyridine hydrochloride (20.0 g, 0.122 mol) in 100 mL of DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into 500 mL of ice-water and extract with diethyl ether (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give 3-[(methylthio)methyl]pyridine as a colorless oil.
Rationale: The aromatic pyridine ring is reduced to a saturated piperidine ring via catalytic hydrogenation. Platinum(IV) oxide (Adam's catalyst) is a highly effective catalyst for this transformation.[6]
Protocol:
-
Dissolve 3-[(methylthio)methyl]pyridine (15.0 g, 0.098 mol) in 150 mL of glacial acetic acid in a hydrogenation vessel.
-
Add platinum(IV) oxide (0.5 g).
-
Pressurize the vessel with hydrogen gas to 50 psi and shake at room temperature for 24 hours.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the acetic acid under reduced pressure.
-
Dissolve the residue in water, make the solution basic (pH > 10) with 2 M sodium hydroxide, and extract with dichloromethane (3 x 100 mL).
-
Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate to yield 3-[(methylthio)methyl]piperidine.
Rationale: The final step is the formation of the hydrochloride salt to improve the stability and handling of the final compound.
Protocol:
-
Dissolve 3-[(methylthio)methyl]piperidine (12.0 g, 0.075 mol) in 150 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath and add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-[(methylthio)methyl]piperidine hydrochloride.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield |
| Methyl Nicotinate | C₇H₇NO₂ | 137.14 | 27.8 g |
| 3-Pyridinemethanol | C₆H₇NO | 109.13 | 15.9 g |
| 3-(Chloromethyl)pyridine Hydrochloride | C₆H₇Cl₂N | 164.04 | 22.5 g |
| 3-[(Methylthio)methyl]pyridine | C₇H₉NS | 153.22 | 18.7 g |
| 3-[(Methylthio)methyl]piperidine | C₇H₁₅NS | 159.27 | 15.6 g |
| 3-[(Methylthio)methyl]piperidine Hydrochloride | C₇H₁₆ClNS | 181.72 | 13.6 g |
Safety and Handling Precautions
-
Thionyl Chloride: Highly corrosive and toxic. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Reacts violently with water.
-
Sodium Borohydride: Flammable solid. Reacts with water to produce hydrogen gas.
-
Hydrogen Gas: Highly flammable. Use in a well-ventilated area away from ignition sources.
-
Sodium Thiomethoxide: Corrosive and has a strong, unpleasant odor. Handle in a fume hood.
-
Platinum(IV) Oxide: The catalyst can be pyrophoric after the reaction. Filter under a stream of inert gas or quench carefully.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- CN105085377A - Synthetic method of 3-(chloromethyl)
- CN103030587A - Synthesis process of 3-methylamino-piperidine - Google P
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(CH3)3C-Bron reaction with sodium methoxide(Na^("+)O^(-)CH3)` gives as the - YouTube. (URL: [Link])
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How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole (organic chemistry, aromatic compounds, nucleophilic substitution, chemistry) - Quora. (URL: [Link])
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google P
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
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SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (URL: [Link])
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - NIH. (URL: [Link])
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The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (URL: [Link])
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Piperidine synthesis - Organic Chemistry Portal. (URL: [Link])
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Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC. (URL: [Link])
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Procedure for N-alkylation of Piperidine? - ResearchGate. (URL: [Link])
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Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form | Request PDF - ResearchGate. (URL: [Link])
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Methylation using iodomethane : r/Chempros - Reddit. (URL: [Link])
-
Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides - PMC - NIH. (URL: [Link])
-
Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - Scholars Research Library. (URL: [Link])
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Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - ResearchGate. (URL: [Link])
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Dynamics of the F− + CH3Cl → Cl− + CH3F SN2 reaction on a chemically accurate potential energy surface - RSC Publishing. (URL: [Link])
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Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PubMed Central. (URL: [Link])
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Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. (URL: [Link])
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Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])
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Application Notes & Protocols: 3-[(Methylthio)methyl]piperidine hydrochloride in Medicinal Chemistry
A Guide for Researchers in Drug Discovery and Development
Prepared by a Senior Application Scientist, this document provides a comprehensive overview of the potential applications and investigational protocols for 3-[(Methylthio)methyl]piperidine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of novel piperidine-based scaffolds.
Introduction: The Piperidine Scaffold in CNS Drug Discovery
The piperidine ring is a ubiquitous and highly valued structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while serving as a versatile scaffold for introducing diverse pharmacophoric elements.[1] Piperidine derivatives have been successfully developed for a wide range of therapeutic areas, with a particular emphasis on central nervous system (CNS) disorders.[2]
3-[(Methylthio)methyl]piperidine hydrochloride (CAS No. 1211487-14-7) is a piperidine derivative with a unique substitution pattern that suggests potential for interaction with various biological targets.[3] While specific biological data for this compound is not extensively published, its structural features warrant investigation into several key areas of medicinal chemistry. This guide will provide a framework for exploring its potential as a modulator of cholinergic neurotransmission, a key pathway implicated in Alzheimer's disease and schizophrenia.
Potential Therapeutic Applications & Investigational Strategy
Given the structural similarities of 3-[(Methylthio)methyl]piperidine hydrochloride to known cholinergic agents, a primary area of investigation should be its activity at muscarinic and nicotinic acetylcholine receptors. These receptors are critical for cognitive function, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.[4][5]
Alzheimer's Disease: A Cholinergic Hypothesis
A well-established hypothesis in Alzheimer's disease is the cholinergic deficit, where a decline in acetylcholine levels contributes to cognitive impairment.[6] Therefore, compounds that can enhance cholinergic signaling, either as direct receptor agonists or as inhibitors of acetylcholinesterase, are of significant therapeutic interest.[7] Piperazine and piperidine derivatives have been explored for their potential in treating Alzheimer's disease.[8]
Schizophrenia: Modulating Dopaminergic and Serotonergic Pathways
Schizophrenia is a complex psychiatric disorder with a neurochemical basis that includes dysregulation of dopamine and serotonin pathways.[9] Certain piperidine-containing antipsychotics, such as thioridazine, have been used in the treatment of schizophrenia.[10] Additionally, some piperazine derivatives have been investigated for their effects on serotonergic systems in the context of this disorder.[11][12]
Investigational Workflow:
Caption: High-level workflow for the investigation of 3-[(Methylthio)methyl]piperidine hydrochloride.
Experimental Protocols
The following protocols provide a starting point for the characterization of 3-[(Methylthio)methyl]piperidine hydrochloride.
Protocol 1: Muscarinic Receptor Binding Assay
This protocol is designed to determine the binding affinity of the test compound for muscarinic acetylcholine receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of 3-[(Methylthio)methyl]piperidine hydrochloride for M1-M5 muscarinic receptor subtypes.
Materials:
-
3-[(Methylthio)methyl]piperidine hydrochloride (Test Compound)
-
Membrane preparations expressing human M1, M2, M3, M4, and M5 receptors
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
Atropine as a non-selective muscarinic antagonist (positive control)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of the test compound and atropine in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Test compound or control
-
Radioligand ([³H]-NMS) at a concentration near its Kd
-
Membrane preparation
-
-
Incubate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of atropine.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the IC₅₀, which is then converted to a Ki value using the Cheng-Prusoff equation.
Data Presentation:
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Test Compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Atropine | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value |
Protocol 2: Nicotinic Receptor Functional Assay (Calcium Mobilization)
This protocol assesses the functional activity of the test compound at nicotinic acetylcholine receptors.
Objective: To determine if 3-[(Methylthio)methyl]piperidine hydrochloride acts as an agonist or antagonist at α7 and α4β2 nicotinic receptor subtypes.
Materials:
-
3-[(Methylthio)methyl]piperidine hydrochloride (Test Compound)
-
Cell line stably expressing human α7 or α4β2 nicotinic receptors (e.g., SH-SY5Y or HEK293)
-
Nicotine or Epibatidine as a nicotinic agonist (positive control)[4][13]
-
Mecamylamine as a non-selective nicotinic antagonist (positive control)[14]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Agonist Mode:
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject varying concentrations of the test compound or nicotine and monitor the change in fluorescence over time.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of the test compound or mecamylamine for a specified time.
-
Inject a fixed concentration of nicotine (e.g., EC₈₀) and monitor the change in fluorescence.
-
-
Data are analyzed to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Signaling Pathway:
Caption: Simplified signaling pathway of nicotinic acetylcholine receptor activation.
Synthesis and Structure-Activity Relationship (SAR) Studies
The synthesis of 3-[(Methylthio)methyl]piperidine hydrochloride can be achieved through various synthetic routes common for piperidine derivatives.[15][16] Once the initial biological activity is established, a systematic SAR study should be undertaken to optimize potency, selectivity, and pharmacokinetic properties.
Key Structural Modifications to Explore:
-
Piperidine Ring: Investigate the effect of substitution at other positions of the piperidine ring.
-
Methylthio Group: Replace the methylthio group with other substituents to probe the impact on activity. For example, oxidation to the corresponding sulfoxide or sulfone.[17]
-
Linker: Vary the length and nature of the methylene linker between the piperidine ring and the methylthio group.
Conclusion
While 3-[(Methylthio)methyl]piperidine hydrochloride is a relatively unexplored compound, its piperidine core presents a promising starting point for the development of novel CNS-active agents. The protocols and strategies outlined in this guide provide a robust framework for its initial characterization and subsequent optimization. By systematically evaluating its activity at key cholinergic targets, researchers can unlock the therapeutic potential of this and other novel piperidine derivatives.
References
-
PubChem. 3-Methylpiperidine hydrochloride | C6H14ClN | CID 521844. Retrieved from [Link]
-
PubMed. (1996). The behavioral effect of m-chlorophenylpiperazine (mCPP) and methylphenidate in first-episode schizophrenia and normal controls. Retrieved from [Link]
-
PubMed. (1989). Effects of nicotinic agonists and antagonists on N-methyl-D-aspartate-induced 3H-norepinephrine release and 3H-(1-[1-(2-thienyl)cyclohexyl]-piperidine) binding in rat hippocampus. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Wikipedia. Nicotinic agonist. Retrieved from [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
PMC. (2024). Schizophrenia management: Systematic review of current medications and Phase-3 agents (2008–2024). Retrieved from [Link]
-
MDPI. (2023). Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022. Retrieved from [Link]
-
PubMed Central. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Retrieved from [Link]
-
PubMed. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Retrieved from [Link]
-
PMC. (2026). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. Retrieved from [Link]
-
YouTube. (2023). Direct Muscarinic Agonists - in 2 mins!. Retrieved from [Link]
-
PubMed. (2000). Thioridazine for schizophrenia. Retrieved from [Link]
-
PubMed. (1994). Epibatidine, a potent analgetic and nicotinic agonist. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-[(Methylthio)methyl]piperidine hydrochloride | 1211487-14-7 [chemicalbook.com]
- 4. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schizophrenia management: Systematic review of current medications and Phase-3 agents (2008–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioridazine for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The behavioral effect of m-chlorophenylpiperazine (mCPP) and methylphenidate in first-episode schizophrenia and normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of nicotinic agonists and antagonists on N-methyl-D-aspartate-induced 3H-norepinephrine release and 3H-(1-[1-(2-thienyl)cyclohexyl]-piperidine) binding in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles [mdpi.com]
- 17. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of 3-[(Methylthio)methyl]piperidine hydrochloride
Introduction: Rationale for a Phased, Integrated Experimental Design
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to a wide array of approved therapeutics targeting conditions from cancer to central nervous system (CNS) disorders.[1][2] The inherent structural and physicochemical properties of the piperidine ring often impart favorable pharmacokinetic characteristics, enhancing a molecule's drug-like potential.[1] The subject of this guide, 3-[(Methylthio)methyl]piperidine hydrochloride, is a novel chemical entity incorporating this privileged scaffold with a sulfur-containing side chain. While the specific biological targets of this compound are yet to be elucidated, its structural alerts warrant a systematic and comprehensive preclinical evaluation.
This document outlines a detailed experimental framework for the initial characterization of 3-[(Methylthio)methyl]piperidine hydrochloride. The proposed workflow is designed to be phased and iterative, allowing for go/no-go decisions at critical junctures. We will begin with fundamental physicochemical characterization, followed by a broad-based in vitro biological screening to identify potential therapeutic areas and assess general cytotoxicity. Concurrently, a suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays will be conducted to build a preliminary pharmacokinetic profile. This integrated approach ensures that a holistic understanding of the compound's properties is developed, guiding future, more targeted investigations.
Part 1: Physicochemical Characterization: The Foundation of Druggability
A thorough understanding of a compound's physicochemical properties is paramount as these characteristics significantly influence its formulation, delivery, and biological activity. For 3-[(Methylthio)methyl]piperidine hydrochloride, a systematic evaluation of its purity, solubility, stability, and lipophilicity is the critical first step.
Identity and Purity Confirmation
Causality: Before commencing any biological or ADME studies, it is imperative to confirm the identity and purity of the test compound. Impurities could lead to erroneous or irreproducible results, confounding the entire preclinical program.
Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of 3-[(Methylthio)methyl]piperidine hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the chemical structure by assigning all proton and carbon signals.
-
Assess purity by identifying any signals corresponding to residual solvents or synthetic byproducts.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Develop a suitable LC method using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Inject the sample and analyze the chromatogram for the presence of a single major peak.
-
Confirm the molecular weight of the main peak using the mass spectrometer. Purity can be estimated based on the relative peak area.
-
Aqueous Solubility: A Critical Determinant of Bioavailability
Causality: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation development. As a hydrochloride salt, 3-[(Methylthio)methyl]piperidine hydrochloride is expected to have improved solubility compared to its free base, but this must be empirically determined.
Protocol: pH-Dependent Aqueous Solubility (Shake-Flask Method)
-
Prepare a series of buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Add an excess amount of 3-[(Methylthio)methyl]piperidine hydrochloride to each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspensions to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the solubility as a function of pH.
Table 1: Expected Data Presentation for pH-Dependent Solubility
| pH | Solubility (µg/mL) |
| 1.2 | [Experimental Value] |
| 4.5 | [Experimental Value] |
| 6.8 | [Experimental Value] |
| 7.4 | [Experimental Value] |
Chemical Stability
Causality: The stability of a drug substance is crucial for its shelf-life and for ensuring that the patient receives the intended dose of the active compound. As a hydrochloride salt, potential issues like disproportionation to the free base or degradation under different conditions must be assessed.[3]
Protocol: Solution and Solid-State Stability
-
Solution Stability:
-
Prepare solutions of the compound in the pH buffers used for the solubility study.
-
Store the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), analyze the solutions by HPLC-UV to quantify the amount of the parent compound remaining and to detect any degradation products.
-
-
Solid-State Stability:
-
Store the solid compound under accelerated stability conditions (e.g., 40°C/75% relative humidity).
-
At various time points (e.g., 0, 1, 3, 6 months), analyze the solid for changes in purity (by HPLC), physical appearance, and solid form (by PXRD - Powder X-ray Diffraction).
-
Part 2: In Vitro Biological Evaluation: Unveiling Therapeutic Potential and Liabilities
Given the absence of a known biological target for 3-[(Methylthio)methyl]piperidine hydrochloride, a broad-based screening approach is warranted. This will involve assessing its general cytotoxicity to establish a safe concentration range for further assays and screening against a panel of common biological targets to identify potential therapeutic avenues.
General Cytotoxicity Assessment
Causality: An early understanding of a compound's cytotoxic potential is essential to gauge its therapeutic index. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Assay
-
Cell Culture: Culture a panel of human cell lines (e.g., a cancer cell line like HeLa or MCF-7, and a non-cancerous cell line like HEK293) in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3-[(Methylthio)methyl]piperidine hydrochloride in culture medium. Treat the cells with these dilutions and include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Table 2: Expected Data Presentation for Cytotoxicity (IC₅₀ in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa | [IC₅₀ Value] | [IC₅₀ Value] | [IC₅₀ Value] |
| MCF-7 | [IC₅₀ Value] | [IC₅₀ Value] | [IC₅₀ Value] |
| HEK293 | [IC₅₀ Value] | [IC₅₀ Value] | [IC₅₀ Value] |
Broad-Based Target Screening
Causality: Since many piperidine-containing drugs target CNS receptors and ion channels, a primary screen against a panel of these targets is a logical starting point. This can efficiently identify potential mechanisms of action and guide further research.
Protocol: Receptor and Ion Channel Profiling
-
Engage a contract research organization (CRO) that offers broad-based pharmacology screening services.
-
Provide a sample of 3-[(Methylthio)methyl]piperidine hydrochloride at a specified concentration (typically 1-10 µM).
-
The CRO will perform a battery of radioligand binding assays and functional assays for a wide range of targets, including but not limited to:
-
GPCRs: Dopamine, serotonin, adrenergic, muscarinic, and opioid receptors.
-
Ion Channels: Sodium, potassium, and calcium channels.
-
Enzymes: Kinases, proteases, etc.
-
-
The results are typically reported as the percentage of inhibition or activation at the tested concentration. Any significant "hits" (e.g., >50% inhibition) should be followed up with concentration-response curves to determine potency (IC₅₀ or EC₅₀).
Part 3: In Vitro ADME Profiling: Predicting Pharmacokinetic Behavior
Early assessment of ADME properties is crucial for selecting drug candidates with a higher probability of success in later stages of development. These in vitro assays provide key insights into how the compound might behave in a living organism.
Membrane Permeability
Causality: A drug's ability to cross biological membranes, such as the intestinal epithelium, is a prerequisite for oral absorption. The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal permeability.
Protocol: Caco-2 Permeability Assay
-
Culture Caco-2 cells on permeable supports until they form a confluent monolayer.
-
Prepare a solution of 3-[(Methylthio)methyl]piperidine hydrochloride in a transport buffer.
-
Add the compound solution to the apical (A) side of the monolayer and fresh buffer to the basolateral (B) side.
-
At specified time points, take samples from both the apical and basolateral compartments.
-
Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The B-to-A permeability can indicate if the compound is a substrate for efflux transporters.
Metabolic Stability
Causality: The rate at which a compound is metabolized, primarily in the liver, determines its half-life and dosing regimen. Assessing metabolic stability in liver microsomes provides an early indication of its susceptibility to phase I metabolism.
Protocol: Liver Microsomal Stability Assay
-
Incubate 3-[(Methylthio)methyl]piperidine hydrochloride at a low concentration (e.g., 1 µM) with liver microsomes from relevant species (e.g., human, rat, mouse) in the presence of NADPH (a cofactor for cytochrome P450 enzymes).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction.
-
Analyze the remaining amount of the parent compound at each time point by LC-MS/MS.
-
Plot the natural logarithm of the percentage of compound remaining versus time to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Table 3: Expected Data Presentation for In Vitro ADME Parameters
| Parameter | Result |
| Caco-2 Papp (A→B) (10⁻⁶ cm/s) | [Experimental Value] |
| Caco-2 Efflux Ratio (Papp B→A / Papp A→B) | [Experimental Value] |
| Human Liver Microsome t₁/₂ (min) | [Experimental Value] |
| Human Liver Microsome CLint (µL/min/mg protein) | [Experimental Value] |
| Rat Liver Microsome t₁/₂ (min) | [Experimental Value] |
| Rat Liver Microsome CLint (µL/min/mg protein) | [Experimental Value] |
Part 4: Data Integration and Decision Making
The data generated from these initial studies will provide a comprehensive preliminary profile of 3-[(Methylthio)methyl]piperidine hydrochloride. This will enable an informed decision on whether to progress the compound to more advanced preclinical studies, such as in vivo efficacy and safety testing.
Caption: Integrated workflow for the initial preclinical evaluation of a novel chemical entity.
References
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for 3-[(Methylthio)methyl]piperidine hydrochloride quantification
Application Note: Advanced Quantification Strategies for 3-[(Methylthio)methyl]piperidine Hydrochloride
Executive Summary & Chemical Logic
The Analyte: 3-[(Methylthio)methyl]piperidine hydrochloride is a functionalized heterocyclic building block often utilized in the synthesis of GPCR ligands and kinase inhibitors.
The Analytical Challenge:
-
UV Silence: The molecule lacks a conjugated
-system.[1] The piperidine ring is UV-transparent, and the thioether moiety exhibits only weak, non-specific end-absorption (<210 nm), making standard HPLC-UV prone to baseline noise and solvent interference.[1] -
Redox Instability: The thioether sulfur is susceptible to oxidation (forming sulfoxides/sulfones) during sample preparation, requiring antioxidants or strictly controlled conditions.[1]
-
Salt Stoichiometry: As a hydrochloride salt, hygroscopicity can skew gravimetric quantification, necessitating a specific counter-ion or functional group assay.[1]
The Solution: This guide rejects the standard "one-size-fits-all" UV approach.[1] We define a dual-method strategy:
-
Method A (Purity & Impurities): HPLC with Charged Aerosol Detection (CAD) or LC-MS/MS.[1]
-
Method B (Absolute Assay): Potentiometric Titration (Non-aqueous or Argentometric).[1]
Analytical Decision Matrix
The following decision tree illustrates the logic for selecting the appropriate quantification method based on the data requirement (Purity vs. Content).
Figure 1: Analytical workflow for selecting the optimal detection method based on the physicochemical limitations of the analyte.
Protocol A: HPLC-CAD (Purity & Related Substances)
Rationale: Charged Aerosol Detection (CAD) is chosen over Refractive Index (RI) for its gradient compatibility and higher sensitivity.[1] It detects any non-volatile analyte, making it ideal for the piperidine salt.[1]
Instrumental Parameters
| Parameter | Setting |
| System | UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo) |
| Column | C18 Polar-Embedded (e.g., Waters XBridge BEH Shield RP18), 150 x 3.0 mm, 2.5 µm |
| Column Temp | 40°C (Controls viscosity and mass transfer) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.8 adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.5 mL/min |
| Nebulizer Temp | 35°C (Optimized for semi-volatiles; prevents analyte evaporation) |
| Injection Vol | 5 µL |
Note: A low pH mobile phase is selected to ensure the piperidine nitrogen (
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Hold (Equilibration) |
| 2.0 | 5 | Injection |
| 15.0 | 60 | Linear Gradient |
| 18.0 | 95 | Wash |
| 20.0 | 95 | Hold Wash |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End |
Sample Preparation
-
Diluent: Water:Acetonitrile (90:10 v/v).[1] Avoid high organic content initially to prevent salt precipitation.
-
Stock Solution: Dissolve 10.0 mg of sample in 10.0 mL diluent (1.0 mg/mL).
-
Stability Note: Prepare fresh. Thioethers can oxidize to sulfoxides (
) in solution over 24 hours.[1] Keep autosampler at 4°C.
Protocol B: Potentiometric Titration (Absolute Assay)
Rationale: For the hydrochloride salt, chromatographic methods carry errors from reference standard purity.[1] Potentiometric titration provides an absolute measurement based on stoichiometry.[1]
Method Choice: Argentometric Titration of the Chloride ion (
Reagents & Equipment
-
Titrant: 0.1 N Silver Nitrate (
), standardized.[1][2] -
Solvent: 50 mL Water + 5 mL Nitric Acid (2M) + 20 mL Methanol (to solubilize the organic cation).
-
Electrode: Silver Ring Electrode (or Ag/AgCl combination electrode).
-
Apparatus: Auto-titrator (e.g., Metrohm or Mettler Toledo).[1]
Step-by-Step Procedure
-
Weighing: Accurately weigh ~150 mg of the sample (
) into the titration vessel. -
Dissolution: Add 50 mL of deionized water and 20 mL of methanol. Stir until fully dissolved.
-
Acidification: Add 5 mL of 2M Nitric Acid (
). Acidic conditions prevent the formation of silver oxide/hydroxide. -
Titration: Titrate with 0.1 N
using dynamic equivalence point titration (DET) mode. -
Calculation:
[1]
Mechanistic Insight: Oxidation Pathways
Researchers must be aware that the thioether group is the "Achilles' heel" of this molecule during analysis.
Figure 2: Oxidation pathway.[1] Impurity A is the most common degradant found in aged solutions or when using low-quality ether/THF solvents containing peroxides.
Prevention Strategy:
-
Use LC-MS grade solvents (low peroxide).[1]
-
Limit sample solution storage time (<4 hours at room temp).
-
For LC-MS, avoid high ionization voltages which can induce in-source oxidation.[1]
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.[1]
-
Gamache, P. H., et al. (2005).[1] "Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds." LCGC North America, 23(2), 150-161.[1]
-
Völgyi, G., et al. (2010).[1] "Potentiometric pKa determination of pharmaceutical bases in water–methanol mixtures." Analytica Chimica Acta, 673(1), 40-46.[1]
-
European Pharmacopoeia (Ph.[1] Eur.). Chapter 2.5.12 Semi-micro Determination of Water (Karl Fischer). (Crucial for correcting the anhydrous assay). [1]
Sources
Application Note: Functional Characterization of Thio-Piperidine Scaffolds
This Application Note is designed for researchers utilizing 3-[(Methylthio)methyl]piperidine hydrochloride (CAS: 1211487-14-7) as a lead fragment or scaffold in the development of neuroactive therapeutics.
Based on its structural pharmacophore—a piperidine ring functionalized with a thioether side chain—this molecule is a critical building block for designing GABA Uptake Inhibitors (GAT1/GAT3) , Sigma Receptor Ligands , and S-adenosylmethionine (SAM) mimetics . The protocols below focus on validating its biological activity and metabolic stability in a cell-based environment.
Focus Molecule: 3-[(Methylthio)methyl]piperidine Hydrochloride
Introduction & Pharmacological Context
3-[(Methylthio)methyl]piperidine hydrochloride represents a "privileged structure" in medicinal chemistry. The piperidine ring provides a basic amine center essential for cation-pi interactions within G-Protein Coupled Receptors (GPCRs) and neurotransmitter transporters, while the (methylthio)methyl arm serves as a flexible, lipophilic tether capable of probing hydrophobic pockets or undergoing metabolic oxidation to sulfoxides/sulfones (modulating polarity).
Primary Applications:
-
Fragment-Based Drug Discovery (FBDD): Screening for weak affinity against Monoamine or GABA transporters.
-
Lead Optimization: Serving as a precursor for aryl-thioether derivatives (e.g., GAT1 inhibitors similar to Tiagabine analogs).
-
Metabolic Probing: Investigating S-oxidation rates in liver microsomes.
Safety & Handling (Pre-Experimental)
-
Odor Control: The free base of this compound releases volatile sulfur species. Always handle the hydrochloride salt in a fume hood.
-
Solubility: Highly soluble in water and DMSO. Prepare stock solutions (100 mM) in DMSO to prevent hydrolysis or oxidation; store at -20°C under argon.
-
Stability: The thioether moiety is susceptible to oxidation. Avoid prolonged exposure to air or peroxides in solvents.
Protocol A: High-Concentration Cytotoxicity Profiling
Rationale: As a fragment/scaffold, this molecule is often screened at high concentrations (10 µM – 1 mM). It is critical to distinguish between specific target inhibition and non-specific cytotoxicity (membrane disruption).
Assay Type: ATP-based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®). Cell Line: HEK293 (Standard) or HepG2 (Metabolic competent).
Step-by-Step Methodology:
-
Seeding: Plate HEK293 cells at 15,000 cells/well in 96-well white-walled plates. Culture for 24 hours in DMEM + 10% FBS.
-
Compound Preparation:
-
Prepare a 200 mM stock of 3-[(Methylthio)methyl]piperidine HCl in DMSO.
-
Perform a 1:2 serial dilution in culture media (Final concentrations: 1 mM down to 1 µM).
-
Critical Control: Include a "Vehicle Only" (0.5% DMSO) and "Positive Kill" (10% DMSO or Staurosporine) control.
-
-
Incubation: Treat cells for 24 hours at 37°C, 5% CO₂.
-
Detection:
-
Equilibrate plate to room temperature (RT) for 30 mins.
-
Add ATP detection reagent (equal volume to media, typically 100 µL).
-
Orbitally shake for 2 minutes to lyse cells.
-
Incubate 10 minutes at RT to stabilize signal.
-
-
Readout: Measure luminescence on a microplate reader (Integration time: 1s).
Data Interpretation:
-
Calculate % Viability =
. -
Pass Criteria: If
, the scaffold is suitable for high-concentration functional screening.
Protocol B: Competitive GABA Uptake Assay (Fluorescent)
Rationale: Piperidine derivatives are classic inhibitors of the GABA Transporter 1 (GAT1). This assay measures the ability of the scaffold to block the uptake of a fluorescent GABA analog, validating its potential as a neuroactive lead.
Target: GAT1 (SLC6A1). Tracer: FFN206 (Fluorescent False Neurotransmitter) or equivalent fluorescent GABA analog.
Experimental Workflow:
Figure 1: Workflow for Competitive GABA Uptake Screening using a fluorescent tracer.
Detailed Protocol:
-
Buffer Preparation (HBSS-G):
-
HBSS containing Ca²⁺/Mg²⁺.
-
Add 20 mM HEPES (pH 7.4).
-
Critical: GAT1 is Na⁺/Cl⁻ dependent. Ensure physiological ion concentrations.
-
-
Cell Preparation:
-
Use HEK293 cells stably expressing mGAT1 (or hGAT1).
-
Plate at 50,000 cells/well in Poly-D-Lysine coated black 96-well plates. Allow to adhere overnight.
-
-
Compound Treatment:
-
Remove culture media and wash cells 1x with warm HBSS-G.
-
Add 50 µL of Test Compound (3-[(Methylthio)methyl]piperidine HCl) diluted in HBSS-G.
-
Screening Concentration: 100 µM (for fragment screening).
-
Reference Inhibitor: Tiagabine (10 µM) as a positive control for block.
-
Incubate for 15 minutes at 37°C.
-
-
Uptake Initiation:
-
Add 50 µL of Fluorescent GABA Tracer (e.g., 5 µM final concentration).
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Termination & Reading:
-
Aspirate solution rapidly.
-
Wash 3x with ice-cold HBSS (to stop transport and remove background fluorescence).
-
Add 100 µL HBSS per well.
-
Read Fluorescence (Ex/Em: 480/530 nm).
-
Data Analysis:
-
% Inhibition =
. -
A "Hit" is defined as >30% inhibition at 100 µM for a fragment.
Protocol C: Metabolic Stability (S-Oxidation Probe)
Rationale: The methylthio group is a "soft spot" for metabolic oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s. Understanding the conversion of the Sulfide (-S-) to Sulfoxide (-S=O) and Sulfone (-SO₂-) is vital for lead optimization.
System: Liver Microsomes (Human/Mouse) or S9 Fraction.
Step-by-Step Methodology:
-
Reaction Mix:
-
Phosphate Buffer (100 mM, pH 7.4).[1]
-
Microsomes (0.5 mg/mL protein).
-
Test Compound: 3-[(Methylthio)methyl]piperidine HCl (10 µM).
-
-
Initiation:
-
Pre-incubate at 37°C for 5 minutes.
-
Add NADPH Regenerating System (1 mM NADPH final).
-
-
Sampling:
-
At T=0, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
Quench immediately in 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
-
-
Analysis (LC-MS/MS):
-
Centrifuge samples (4000g, 20 min) to pellet protein.
-
Inject supernatant onto a C18 column.
-
Monitor Transitions:
-
Parent (Sulfide): [M+H]⁺ ~146.
-
Metabolite 1 (Sulfoxide): [M+H]⁺ ~162 (+16 Da).
-
Metabolite 2 (Sulfone): [M+H]⁺ ~178 (+32 Da).
-
-
Output: Plot ln(% Remaining) vs. Time to calculate intrinsic clearance (
Summary of Expected Results
| Assay | Parameter | Expected Outcome for Scaffold | Interpretation |
| Cytotoxicity | > 500 µM | Low toxicity; suitable for fragment screening. | |
| GABA Uptake | % Inhibition | 20-50% @ 100 µM | Moderate binder; requires side-chain optimization (e.g., aryl addition). |
| Metabolic Stability | < 30 min | Rapid S-oxidation likely; consider bioisosteres (e.g., -CF3) for final drug. |
References
-
GABA Transporter Assays: Evaluation of diarylmethylthio-piperidine derivatives as GAT1 inhibitors. Source:
-
Fragment Screening Protocols: Cell-based assays in Fragment-Based Drug Discovery. Source:
-
Thioether Metabolism: Oxidation of sulfur-containing drugs by FMOs. Source:
Sources
Application Note: In Vitro Characterization of 3-[(Methylthio)methyl]piperidine Hydrochloride
Executive Summary & Scientific Context
This guide details the in vitro assessment protocols for 3-[(Methylthio)methyl]piperidine hydrochloride (CAS: 1209972-52-0), a functionalized piperidine fragment often utilized in Fragment-Based Drug Discovery (FBDD).
While piperidine scaffolds are ubiquitous in medicinal chemistry (found in >70 FDA-approved drugs), the inclusion of the methylthio (thioether) side chain introduces specific metabolic liabilities. The sulfur atom is a "metabolic soft spot," highly susceptible to S-oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).
Therefore, this guide does not merely test for general toxicity; it focuses on metabolic stability profiling to determine if this fragment will act as a liability or a stable anchor in a larger drug candidate.
Core Workflow
The following diagram illustrates the critical path for evaluating this fragment, prioritizing metabolic risk assessment over standard potency screening.
Figure 1: Strategic evaluation workflow. Note that metabolic stability (Step 2) is placed before toxicity profiling due to the high probability of rapid S-oxidation.
Physicochemical Handling & Stock Preparation
The Hydrochloride Salt Factor
As a hydrochloride salt, this compound exhibits higher water solubility than its free base but generates an acidic environment upon dissolution.
-
Critical Observation: The piperidine nitrogen (pKa ~11) is protonated. The thioether sulfur is generally non-basic.
-
Handling Precaution: Ensure the final assay buffer has sufficient capacity (e.g., 100 mM Phosphate) to neutralize the acidity of the HCl salt, preventing pH-induced artifacts in enzymatic assays.
Protocol: Master Stock Preparation
-
Weighing: Weigh ~5 mg of 3-[(Methylthio)methyl]piperidine HCl into a glass vial (avoid plastics that may leach plasticizers interfering with LC-MS).
-
Solvent: Dissolve in DMSO to create a 10 mM Master Stock.
-
Note: While water soluble, DMSO is preferred for long-term stability (-20°C) to prevent hydrolysis or bacterial growth.
-
-
Verification: Sonicate for 5 minutes. Visually inspect for clarity.
| Property | Value / Condition |
| Molecular Weight | ~181.73 g/mol (HCl salt) |
| Solubility (Water) | High (>50 mg/mL) |
| Solubility (DMSO) | High (>100 mM) |
| Storage | -20°C, desiccated (Hygroscopic) |
Metabolic Stability: The S-Oxidation Liability
Scientific Rationale: The methylthio group (–S–CH₃) is the primary site of metabolism. Unlike carbon scaffolds, the sulfur atom possesses lone pairs that are readily oxidized by CYP450 and FMO enzymes to Sulfoxides (S=O) and subsequently Sulfones (O=S=O) . This transformation increases polarity (decreasing LogD) and can drastically alter pharmacological potency.
Protocol: Human Liver Microsome (HLM) Stability Assay
This assay quantifies the Intrinsic Clearance (CLint) and identifies if the thioether is too labile for drug development.
Reagents
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Experimental Steps
-
Pre-Incubation: Prepare a 1 µM solution of the test compound in Reaction Buffer containing 0.5 mg/mL HLM. Pre-warm at 37°C for 5 minutes.
-
Why 1 µM? To ensure the reaction remains first-order (below Km).
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove 50 µL aliquots at T = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense aliquots into 150 µL of Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).
-
Analysis: Inject supernatant into LC-MS/MS.
Data Analysis & Interpretation
Monitor the parent ion (M+H)+ and scan for specific metabolites:
-
Parent: m/z ~146 (Free base mass).
-
Metabolite M1 (Sulfoxide): m/z 162 (+16 Da).
-
Metabolite M2 (Sulfone): m/z 178 (+32 Da).
Figure 2: Metabolic pathway of the methylthio moiety. Rapid conversion to Sulfoxide indicates high clearance.
Cytotoxicity Screening (HepG2)
Before using this fragment in a biological assay, confirm it does not induce non-specific cell death, which could mimic "activity" in phenotypic screens.
Protocol: MTT Viability Assay
-
Seeding: Plate HepG2 cells (human liver carcinoma) at 10,000 cells/well in 96-well plates. Incubate 24h.
-
Dosing: Treat cells with the compound at concentrations ranging from 0.1 µM to 100 µM (serial 1:3 dilutions).
-
Control: 0.5% DMSO (Vehicle) and 10 µM Staurosporine (Positive Kill Control).
-
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, and read Absorbance at 570 nm.
Acceptance Criteria:
-
IC50 > 50 µM: Considered "Safe/Low Toxicity" for a fragment.
-
IC50 < 10 µM: Flagged. The piperidine ring or the thioether may be acting as a Michael Acceptor (if oxidized) or disrupting membranes.
References & Authoritative Sources
-
Piperidine Scaffolds in Drug Discovery:
-
Metabolic Stability of Thioethers:
-
FDA Bioanalytical Method Validation:
-
Source: U.S. Food & Drug Administration (FDA)[1]
-
Citation: "Bioanalytical Method Validation Guidance for Industry."
-
Context: The standard for setting up the LC-MS/MS detection limits and linearity for the stability assay.
-
-
Microsomal Stability Protocol:
-
Source: Cyprotex / Evotec
-
Citation: "Microsomal Stability Assay Protocol."[4]
-
Context: Industry-standard parameters for cofactor concentrations and time points.
-
Sources
Application Note: Preclinical Characterization of 3-[(Methylthio)methyl]piperidine Hydrochloride (3-MTMP)
[1]
Executive Summary & Strategic Rationale
3-[(Methylthio)methyl]piperidine hydrochloride (CAS: 1211487-14-7), herein referred to as 3-MTMP , represents a chemical scaffold combining a piperidine ring—a privileged structure in medicinal chemistry found in analgesics, antipsychotics, and stimulants—with a methylthio-methyl side chain.[1]
As specific in vivo literature for this exact fragment is limited to chemical catalogs, this guide serves as a de novo characterization protocol . It is designed for researchers treating 3-MTMP as a New Chemical Entity (NCE).[1] The strategy prioritizes phenotypic screening to identify the compound's primary pharmacological class (e.g., CNS stimulant, depressant, or metabolic modulator) before advancing to disease-specific models.[1]
Key Pharmacological Considerations (SAR Insights)
-
Piperidine Core: Suggests high probability of CNS penetration and interaction with monoamine transporters (DAT/SERT) or sigma receptors.[1]
-
Methylthio Moiety: Introduces specific metabolic liabilities (S-oxidation to sulfoxides/sulfones) and potential for unique redox-sensitive signaling.[1]
-
HCl Salt Form: Indicates high water solubility, facilitating aqueous vehicle formulation (e.g., 0.9% Saline).[1]
Phase I: Safety & Pharmacokinetic (PK) Profiling
Before efficacy can be assessed, the therapeutic window and bioavailability must be established.[1]
Protocol 1.1: Maximum Tolerated Dose (MTD) & Irwin Screen
Objective: To define the lethal threshold and acute behavioral baseline.[1]
Experimental Design:
-
Species: C57BL/6J Mice (Male/Female, 8-10 weeks).[1]
-
Group Size:
per dose (escalation phase), (confirmation). -
Route: Intraperitoneal (i.p.) initially; Oral (p.o.) if bioavailability is confirmed.[1]
-
Vehicle: 0.9% Sterile Saline (preferred) or 10% HP-
-CD if solubility issues arise.[1]
Dosing Regimen (Up-and-Down Method):
-
Start Dose: 10 mg/kg.
-
Escalation factors: 30, 100, 300 mg/kg (logarithmic spacing).[1]
-
Observation: Immediate (0-30 min), Short-term (1-4h), Long-term (24h).[1]
The Irwin Observational Battery (Scoring System):
Perform at
| Domain | Parameters Scored (0-3 Scale) | Indicator of 3-MTMP Effect |
| Autonomic | Salivation, Lacrimation, Piloerection, Defecation | Cholinergic/Adrenergic storm |
| Neuromuscular | Grip strength, Limb tone, Ataxia, Tremors | Motor toxicity or Dopaminergic activity |
| Sensorimotor | Preyer reflex (auditory), Corneal reflex, Tail pinch | Analgesia or Sensory depression |
| CNS State | Sedation, Excitation, Stereotypy (head weaving) | Psychostimulant vs. Sedative profile |
Validation Criteria:
-
MTD is defined as the highest dose causing <10% weight loss and no lethality or severe neurotoxicity (Score >2 on convulsions/ataxia).[1]
Protocol 1.2: Pharmacokinetics & Blood-Brain Barrier (BBB) Penetration
Objective: To verify if 3-MTMP crosses the BBB, a critical requirement for piperidine-based CNS drugs.[1]
Workflow:
-
Dose: Administer MTD/2 (e.g., 10 mg/kg i.p.).
-
Sampling Points: 15, 30, 60, 120, 240 min post-dose (
mice/point). -
Tissue Collection: Whole blood (cardiac puncture) and Brain (perfused with PBS).[1]
-
Bioanalysis: LC-MS/MS (MRM mode). Target parent compound and S-oxide metabolite.[1]
Calculation:
-
Interpretation:
indicates sufficient CNS penetration for central targets.[1]
Phase II: Phenotypic Efficacy Models
Once safety is established, use these models to classify the "effect" of 3-MTMP.
Decision Logic for Model Selection
Caption: Decision tree for selecting Phase II models based on initial Irwin Screen phenotypic readouts.
Protocol 2.1: Open Field Test (Locomotor Activity)
Best for: Detecting psychostimulant effects (common in piperidines) or sedative effects.[1]
Methodology:
-
Apparatus: 40x40 cm acrylic arena with infrared beam tracking.[1]
-
Acclimatization: 1 hour in the testing room (dim red light).
-
Treatment:
-
Recording: 60 minutes continuous tracking immediately post-dose.
Data Analysis:
-
Total Distance Traveled (cm): Primary metric for stimulation.
-
Center Time (%): Metric for anxiolytic activity (increased center time = reduced anxiety).[1]
-
Vertical Rearing: Metric for exploratory drive vs. stereotypy.[1]
Protocol 2.2: Tail Suspension Test (TST)
Best for: Rapid screening of antidepressant-like activity (relevant for piperidine-based SSRIs/SNRIs).[1]
Methodology:
-
Setup: Suspend mouse by the tail (adhesive tape 1 cm from tip) on a strain gauge or rigid bar 50 cm above surface.[1]
-
Duration: 6 minutes.
-
Scoring: Measure "Immobility Time" (seconds) during the last 4 minutes.
-
Interpretation: Reduction in immobility compared to vehicle suggests antidepressant potential.[1]
Phase III: Mechanistic Investigation (Metabolic Liability)[1]
The 3-[(Methylthio)methyl] group is chemically distinct.[1] The sulfur atom is a "soft" nucleophile and a target for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.[1]
Hypothesis: The Sulfoxidation Switch
In vivo, 3-MTMP is likely converted to its sulfoxide (active?) and sulfone (inactive/toxic?) forms.[1]
Caption: Predicted metabolic pathway of the methylthio-methyl side chain. S-oxidation is the primary clearance route.[1]
Mitigation Protocol:
-
If toxicity is observed in Phase I, co-administer Methimazole (FMO inhibitor) or 1-Aminobenzotriazole (Pan-CYP inhibitor) to determine if the parent compound or the metabolite is the culprit.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54596489, 3-[(Methylthio)methyl]piperidine hydrochloride.[1] Retrieved from .[1]
-
Irwin, S. (1968). Comprehensive observational assessment: Ia.[1] A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse.[1] Psychopharmacologia, 13(3), 222-257.[1]
-
Deacon, R. M. (2013). Shallow water maze and open field tests.[1] In Mouse Models of Human Disease.[1] Methods in Molecular Biology. [1]
-
Accela ChemBio. Product Analysis: 3-[(Methylthio)methyl]piperidine Hydrochloride. (Chemical Reagent Catalog).
-
Pahwa, R., et al. (2023). Piperidine: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.[1] International Journal of Novel Research and Development.[1]
Application Notes & Protocols: 3-[(Methylthio)methyl]piperidine Hydrochloride in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to confer desirable pharmacokinetic properties such as aqueous solubility and bioavailability.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold for introducing various functional groups in a defined three-dimensional orientation, enabling precise interactions with biological targets.[2] Among the diverse substituted piperidines, 3-[(Methylthio)methyl]piperidine hydrochloride serves as a critical precursor in the synthesis of specialized therapeutic agents. Its unique combination of a nucleophilic secondary amine and a methylthioether side chain allows for complex molecular constructions.
This guide provides an in-depth exploration of 3-[(Methylthio)methyl]piperidine hydrochloride, focusing on its application in the synthesis of the muscarinic M3 receptor agonist, Cevimeline. We will detail the physicochemical properties, safety protocols, a comprehensive synthetic workflow, and the mechanistic underpinnings of the final active pharmaceutical ingredient (API).
Physicochemical Properties and Safety Data
A thorough understanding of the precursor's properties is fundamental to its effective and safe use in synthesis.
| Property | Value | Source(s) |
| Chemical Name | 3-[(Methylthio)methyl]piperidine hydrochloride | |
| Synonyms | 3-Methyl(sulfanylmethyl)piperidine hydrochloride | |
| CAS Number | Not directly available for the hydrochloride salt, Parent (free base): 626-56-2 | [3] |
| Molecular Formula | C₇H₁₆ClNS | (Calculated) |
| Molecular Weight | 181.72 g/mol | (Calculated) |
| Appearance | Typically a white to off-white crystalline solid | [4] |
| Solubility | Soluble in water and alcohols | [4] |
| Melting Point | Data not widely available for this specific salt; related piperidine hydrochlorides have melting points in the range of 190-210 °C | [5] |
Safety & Handling:
As a substituted piperidine derivative, 3-[(Methylthio)methyl]piperidine hydrochloride and its free base form require careful handling. The parent compound, 3-Methylpiperidine, is classified as a flammable liquid and is harmful if swallowed, causing skin and eye irritation.[6]
-
Hazard Statements (based on related compounds):
-
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6][7]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Causality in Handling: The hydrochloride salt form is generally more stable and less volatile than the free base. However, the piperidine moiety is basic and can be irritating. The use of personal protective equipment (PPE) is mandatory to prevent skin and eye contact. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation.[7]
Application in the Synthesis of Cevimeline
Cevimeline is a muscarinic agonist, primarily targeting M1 and M3 receptors, and is marketed for the treatment of dry mouth (xerostomia) associated with Sjögren's syndrome.[9][10] The synthesis of Cevimeline, a spiro-oxathiolane derivative of a related azabicyclic system, provides a clear analogue for how a precursor like 3-[(Methylthio)methyl]piperidine could be utilized. The key synthetic transformation involves the formation of a thioacetal, a reaction for which the methylthio group is a precursor.
The established synthesis of Cevimeline starts from quinuclidin-3-one and proceeds through a crucial 3-hydroxy-3-(sulfanylmethyl)quinuclidine intermediate.[10][11] This intermediate contains the same core functional groups as would be derived from 3-[(Methylthio)methyl]piperidine after appropriate modifications.
Synthetic Workflow Overview
The synthesis of Cevimeline demonstrates a robust strategy for constructing the spiro-oxathiolane ring system.
Caption: Synthetic pathway for Cevimeline.
Detailed Laboratory Protocol: Synthesis of Cevimeline
This protocol is adapted from established literature procedures and serves as a template for utilizing piperidine-based thioethers in similar cyclization reactions.[10][11]
PART 1: Epoxide Formation
-
Rationale: The first step involves converting the ketone into an epoxide. This is a classic Corey-Chaykovsky reaction, where the sulfur ylide acts as a nucleophile, attacking the carbonyl carbon, followed by an intramolecular substitution to form the three-membered ring.
-
Procedure:
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Slowly add trimethylsulfoxonium iodide to the suspension at room temperature. Stir until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Dissolve quinuclidin-3-one in anhydrous DMSO and add it dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by carefully adding water.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.
-
PART 2: Thiol Formation via Epoxide Opening
-
Rationale: The epoxide is opened by a strong nucleophile, in this case, the hydrosulfide anion (HS⁻), generated from hydrogen sulfide gas in a basic solution. This ring-opening is regioselective and creates the key 1,2-hydroxythiol functionality.
-
Procedure:
-
Dissolve the crude epoxide in a solution of sodium hydroxide (NaOH) in water.
-
Bubble hydrogen sulfide (H₂S) gas through the solution. (CAUTION: H₂S is extremely toxic and must be handled in a dedicated, well-ventilated fume hood with appropriate safety measures).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidify the reaction mixture carefully with a suitable acid (e.g., HCl) to neutralize the excess NaOH.
-
Extract the product, 3-hydroxy-3-(sulfanylmethyl)quinuclidine, into an appropriate organic solvent. Dry and concentrate to obtain the crude intermediate.
-
PART 3: Spirocyclization to form Cevimeline
-
Rationale: This is the key ring-forming step. The 1,2-hydroxythiol intermediate reacts with acetaldehyde in the presence of a Lewis acid catalyst. The Lewis acid activates the acetaldehyde carbonyl group towards nucleophilic attack by the thiol, followed by intramolecular attack by the hydroxyl group to form the five-membered oxathiolane ring. This reaction produces a mixture of cis and trans diastereomers.[10]
-
Procedure:
-
Dissolve the crude 3-hydroxy-3-(sulfanylmethyl)quinuclidine in an anhydrous solvent like dichloromethane (DCM) or toluene under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add acetaldehyde, followed by the dropwise addition of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂).[11]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield a mixture of cis- and trans-Cevimeline.
-
PART 4: Isomer Separation and Salt Formation (Self-Validation)
-
Rationale: The therapeutic efficacy of Cevimeline resides in the cis-isomer.[9] Separation is crucial and serves as a validation of the synthesis. The trans-isomer can often be converted to the more stable cis-isomer via acid-catalyzed isomerization.[10]
-
Procedure:
-
The diastereomeric mixture can be separated by fractional recrystallization from a suitable solvent like acetone or by column chromatography on silica gel.[10][11]
-
To form the hydrochloride salt, dissolve the purified cis-Cevimeline in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid.
-
The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Validation: The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The patent literature confirms the use of ¹H NMR to verify the product structure.[12]
-
Mechanism of Action: Cevimeline as a Muscarinic M3 Agonist
Cevimeline exerts its therapeutic effect by acting as an agonist at muscarinic acetylcholine receptors, specifically the M3 subtype, which are abundant on the surface of exocrine glands like the salivary and lacrimal glands.[11][13]
-
Receptor Binding: Cevimeline binds to the M3 receptor, mimicking the action of the endogenous neurotransmitter, acetylcholine.
-
G-Protein Activation: The M3 receptor is a G-protein coupled receptor (GPCR) linked to the Gq alpha subunit.[13] Agonist binding induces a conformational change in the receptor, activating the Gq protein.
-
Downstream Signaling: The activated Gq protein stimulates the enzyme phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[13]
-
Cellular Response: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ concentration is the primary trigger for saliva and tear secretion from the respective glands.
Caption: Signaling pathway of Cevimeline at the M3 receptor.
Conclusion
3-[(Methylthio)methyl]piperidine hydrochloride and related structures are valuable precursors in medicinal chemistry. The synthesis of Cevimeline serves as an excellent case study, illustrating a multi-step synthetic sequence that involves key transformations such as epoxide formation, nucleophilic ring-opening, and acid-catalyzed spirocyclization. The protocols outlined herein, grounded in established chemical principles, provide a framework for researchers in drug development to leverage these versatile building blocks for the creation of novel therapeutics. A rigorous adherence to safety protocols and analytical validation at each stage is paramount to ensuring the successful and reproducible synthesis of high-purity active pharmaceutical ingredients.
References
- CN101798311A - Method for preparing cis cevimeline - Google Patents.
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents.
- (S)-3-Methylpiperidine hydrochloride - ChemScene.
- 3-Methylpiperidine Safety Data Sheet - Jubilant Ingrevia Limited.
- Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate.
- SAFETY DATA SHEET - Fisher Scientific.
- Synthesis and muscarinic M3 pharmacological activities of 1-azabicyclo[2.2.2]octan-3-one oxime derivatives - PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Muscarinic acetylcholine receptor M3 - Wikipedia.
- US8080663B2 - Process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine - Google Patents.
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
- 3-Methylpiperidine hydrochloride | C6H14ClN | CID 521844 - PubChem.
- Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form | Request PDF - ResearchGate.
- Cevimeline Hydrochloride - Drugs of the Future.
- Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC - NIH.
- Generation of an agonistic binding site for blockers of the M 3 muscarinic acetylcholine receptor - Portland Press.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - Royal Society of Chemistry.
- SAFETY DATA SHEET - MilliporeSigma.
- CEVIMELINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Pharmapproach.
- PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI.
- Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PNAS.
- CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica.
- Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed.
- (S)-3-Methylpiperidine hydrochloride | 155797-02-7 - ChemicalBook.
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- 8. cdhfinechemical.com [cdhfinechemical.com]
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- 10. Portico [access.portico.org]
- 11. CEVIMELINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 12. CN101798311A - Method for preparing cis cevimeline - Google Patents [patents.google.com]
- 13. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
Application Note: A Strategic Guide to the Derivatization of 3-[(Methylthio)methyl]piperidine Hydrochloride
Abstract
This guide provides a comprehensive framework for the chemical modification of 3-[(Methylthio)methyl]piperidine hydrochloride, a versatile heterocyclic scaffold. Recognizing the significance of piperidine-containing molecules in pharmaceutical development, this document outlines detailed, field-tested protocols for the strategic derivatization at its two primary reactive sites: the secondary amine of the piperidine ring and the sulfur atom of the thioether moiety.[1][2] Methodologies for N-acylation, N-alkylation, and thioether oxidation to sulfoxides and sulfones are presented. Each protocol is designed to be a self-validating system, with an emphasis on the causal relationships behind experimental choices, reaction monitoring, and product characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library and explore structure-activity relationships (SAR) based on this piperidine core.
Introduction and Strategic Overview
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive component for drug design. The subject of this guide, 3-[(Methylthio)methyl]piperidine, offers two distinct and chemically orthogonal handles for modification: the nucleophilic secondary amine and the oxidizable thioether.
The hydrochloride salt form of the starting material provides stability but requires neutralization in situ or as a separate preparatory step to unmask the reactive free amine for derivatization. This guide will detail protocols that address this prerequisite.
Our derivatization strategy is twofold, as illustrated below:
-
Modification of the Piperidine Nitrogen: Targeting the secondary amine to introduce a wide variety of substituents via acylation and alkylation reactions.
-
Modification of the Thioether Sulfur: Employing selective oxidation to access the corresponding sulfoxide and sulfone derivatives, which can significantly alter polarity, solubility, and hydrogen bonding capacity.
General Prerequisite: Liberation of the Free Amine
For all N-derivatization reactions, the secondary amine must be in its free base form. The hydrochloride salt can be neutralized using one of two approaches:
-
Aqueous Workup (for bulk preparation): Dissolve the hydrochloride salt in water, add a base (e.g., 1M NaOH) until the pH is >12, and extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Caution: The free amine is a volatile and potentially hazardous compound; handle it in a well-ventilated fume hood.[3][4]
-
In Situ Neutralization (for direct reaction): Add a stoichiometric excess (typically 1.5-2.5 equivalents) of a non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), directly to the reaction mixture containing the hydrochloride salt in an aprotic solvent. This is often the most convenient method.
Pathway A: Protocols for N-Derivatization
Protocol: N-Acylation with Acyl Chlorides
N-acylation is a robust method for introducing amide functionalities. Acyl chlorides are highly reactive and provide a reliable route to a diverse set of derivatives.
Rationale: The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is required to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[5]
Experimental Protocol:
-
To a stirred solution of 3-[(Methylthio)methyl]piperidine hydrochloride (1.0 eq) in anhydrous DCM (0.1 M), add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.[5]
-
Add a solution of the desired acyl chloride (1.05 eq) in DCM dropwise over 10-15 minutes.[5]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
| Reagent Example | Base | Typical Yield | Notes |
| Acetyl Chloride | Et₃N | >90% | Standard acylation, fast reaction.[5] |
| Benzoyl Chloride | Pyridine/DMAP | >85% | DMAP can be added catalytically to accelerate reactions with less reactive chlorides.[5] |
| Boc Anhydride (Boc₂O) | Et₃N | >95% | Forms the N-Boc protected derivative, a key intermediate for further modifications. |
Protocol: N-Alkylation with Alkyl Halides
This protocol introduces alkyl groups to the piperidine nitrogen, forming tertiary amines.
Rationale: This is a classic Sₙ2 reaction where the amine acts as the nucleophile. A base is required to neutralize the hydrohalic acid byproduct. Potassium carbonate (K₂CO₃) is an effective and inexpensive base for this purpose, often used in polar aprotic solvents like DMF or acetonitrile.[6]
Experimental Protocol:
-
Combine 3-[(Methylthio)methyl]piperidine hydrochloride (1.0 eq), powdered anhydrous K₂CO₃ (2.5 eq), and a catalytic amount of potassium iodide (0.1 eq, if using an alkyl chloride or bromide) in anhydrous DMF (0.2 M).
-
Add the alkyl halide (1.1 eq) to the suspension.
-
Heat the mixture to 60-80 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine to remove residual DMF.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
| Reagent Example | Solvent | Typical Yield | Notes |
| Methyl Iodide | Acetonitrile | >90% | Highly reactive, reaction often proceeds at room temperature.[6] |
| Benzyl Bromide | DMF | >80% | KI catalyst is beneficial to promote the reaction. |
| Ethyl Bromoacetate | DMF | 70-85% | Provides a handle for further functionalization (e.g., ester hydrolysis). |
Pathway B: Protocols for S-Oxidation
The thioether can be selectively oxidized to either a sulfoxide or a sulfone by controlling the stoichiometry of the oxidizing agent. These derivatives are valuable as they can act as hydrogen bond acceptors and often improve the pharmacokinetic profile of a molecule.[7]
Protocol: Oxidation to Sulfoxide
Rationale: meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and selective reagent for the oxidation of thioethers to sulfoxides when used in near-stoichiometric amounts at low temperatures.[7][8] The reaction is fast and generally clean.
Experimental Protocol:
-
Dissolve 3-[(Methylthio)methyl]piperidine or its N-protected derivative (1.0 eq) in DCM (0.1 M). Note: The hydrochloride salt can be used directly if an appropriate base is included, but starting with the free base is often cleaner.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of m-CPBA (~77% purity, 1.05 eq) in DCM dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours. Monitor the reaction carefully by TLC or LC-MS to avoid over-oxidation to the sulfone.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated aqueous NaHCO₃ to remove the m-chlorobenzoic acid byproduct.
-
Stir vigorously for 30 minutes, then separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Protocol: Oxidation to Sulfone
Rationale: To achieve full oxidation to the sulfone, a stronger oxidizing system or an excess of the oxidizing agent is required. Oxone® (potassium peroxymonosulfate), is an inexpensive, stable, and powerful oxidant that works well in a biphasic solvent system.[9][10] Using at least 2.2 equivalents ensures complete conversion.
Experimental Protocol:
-
Dissolve the starting thioether or sulfoxide (1.0 eq) in a mixture of methanol and water (1:1, 0.1 M).
-
Add Oxone® (2.2-2.5 eq) portion-wise at room temperature. The reaction is often exothermic; maintain the temperature below 40 °C with a water bath if necessary.
-
Stir vigorously at room temperature for 4-12 hours until TLC or LC-MS analysis indicates complete conversion.
-
Quench the reaction with saturated aqueous Na₂S₂O₃.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
| Oxidation Level | Reagent | Stoichiometry | Typical Yield | Key Control Parameter |
| Sulfoxide | m-CPBA | 1.05 eq | 75-90% | Low temperature (-78 °C to 0 °C) is critical to prevent over-oxidation.[7] |
| Sulfone | Oxone® | >2.2 eq | >85% | Stoichiometry is the primary control; reaction proceeds well at room temperature. |
Characterization of Derivatives
Confirmation of the synthesized structures is critical. A combination of the following analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[11][12][13]
-
N-Acylation: Expect downfield shifts of protons α to the nitrogen and the appearance of a carbonyl signal (~165-175 ppm) in the ¹³C NMR spectrum.
-
N-Alkylation: Appearance of new signals corresponding to the added alkyl group.
-
S-Oxidation: The S-CH₃ and S-CH₂ protons will shift downfield. In ¹H NMR, the S-CH₃ singlet typically shifts from ~2.1 ppm (thioether) to ~2.7 ppm (sulfoxide) and ~3.0 ppm (sulfone).
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[11]
-
Thin-Layer Chromatography (TLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): For monitoring reaction progress and assessing the purity of the final compound.
Safety and Handling
-
Starting Materials: Piperidine and its derivatives are toxic and corrosive.[4][14] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4][14]
-
Reagents: Acyl chlorides are corrosive and lachrymatory. m-CPBA is a potentially explosive solid and should not be subjected to shock or friction; store it refrigerated. Oxone® is a strong oxidizing agent.
-
Work Procedures: Always add reagents slowly and control the reaction temperature, especially for exothermic processes.[14] Follow all institutional safety guidelines for handling and disposing of chemical waste.
References
-
Journal of Chemical Research. (2021). N-acylation of amides through internal nucleophilic catalysis. Available at: [Link]
-
MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Available at: [Link]
-
ResearchGate. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
ResearchGate. (2025). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Available at: [Link]
-
PubMed. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-methylpiperidine. Available at: [Link]
-
ResearchGate. (n.d.). The oxidation procedure from thioether to sulfoxide and sulfone. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]
-
Reddit. (2022). Chemoselective thioether oxidation : r/Chempros. Available at: [Link]
-
Reddit. (n.d.). Thioether oxidation : r/Chempros. Available at: [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Available at: [Link]
-
MDPI. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]
-
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). Oxidation of thiols to sulphonic acids with Oxone ® /NaHCO 3 and KBrO 3. Available at: [Link]
-
Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Available at: [Link]
- Google Patents. (n.d.). N-alkyl-piperidine DERIVATIVES.
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
-
PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: [Link]
-
MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Available at: [Link]
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Available at: [Link]
-
ACS Publications. (n.d.). Formation of elusive vic-disulfoxides and OS-sulfenyl sulfinates during the m-chloroperoxybenzoic acid (MCPBA) oxidation of alkyl aryl disulfides and their regioisomeric sulfinothioic acid S-esters | The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: 3-[(Methylthio)methyl]piperidine Hydrochloride in Neuropharmacology Research
[1]
Introduction & Compound Profile
3-[(Methylthio)methyl]piperidine hydrochloride (CAS: 1211487-14-7) is a specialized heterocyclic building block utilized in the rational design of neuroactive agents.[1] Structurally, it features a piperidine core—a "privileged structure" in medicinal chemistry—functionalized at the 3-position with a (methylthio)methyl group.[1] This specific substitution pattern offers unique electronic and steric properties, making it a critical intermediate for synthesizing ligands targeting G-Protein Coupled Receptors (GPCRs), particularly muscarinic acetylcholine receptors (mAChRs) , dopamine receptors , and sigma receptors .[1]
Chemical Identity[1]
-
IUPAC Name: 3-[(methylsulfanyl)methyl]piperidine hydrochloride[1]
-
Molecular Formula: C7H15NS[1] · HCl
-
Molecular Weight: 181.73 g/mol [1]
-
Key Structural Features:
-
Piperidine Nitrogen: Secondary amine (
), serves as the primary anchor point for ionic interactions with conserved aspartate residues in GPCR binding pockets.[1] -
Thioether Moiety: The sulfur atom acts as a weak hydrogen bond acceptor and contributes to lipophilicity (
modulation) without the rigidity of an aromatic ring.[1] It mimics the side chains of methionine or can be bioisosteric to ether/methylene linkages found in neuroactive alkaloids.[1]
-
Neuropharmacological Relevance
In neuropharmacology research, this compound is rarely used as a standalone drug but rather as a core scaffold or fragment in Fragment-Based Drug Discovery (FBDD).[1] Its applications focus on:
-
Muscarinic Agonist Design: The 3-substituted piperidine motif is analogous to the core of Cevimeline and Xanomeline (M1/M4 agonists), where the substituent probes the orthosteric binding site's hydrophobic sub-pockets.[1]
-
Sigma Receptor Ligands: N-substitution of this scaffold yields high-affinity Sigma-1 (
) receptor modulators, investigated for neuroprotection and cognitive enhancement.[1] -
Bioisosteric Replacement: Replacing the oxygen of 3-(methoxymethyl)piperidine analogs with sulfur to alter metabolic stability (avoiding rapid O-dealkylation) and lipophilicity.[1]
Mechanism of Action & Design Logic
When incorporated into a drug candidate, the 3-[(methylthio)methyl]piperidine moiety functions through specific molecular interactions.[1]
Structural Biology & Binding Kinetics[1]
-
Ionic Anchoring: The protonated piperidine nitrogen forms a salt bridge with the conserved Aspartate (e.g., Asp3.32 in Dopamine D2 or Muscarinic M1 receptors).[1]
-
Hydrophobic Probing: The (methylthio)methyl arm extends into the hydrophobic crevice of the receptor.[1] The sulfur atom can engage in "sigma-hole" bonding or weak polar interactions with Serine/Threonine residues, differentiating it from simple alkyl chains.[1]
-
Metabolic Stability: The thioether is susceptible to S-oxidation (forming sulfoxides/sulfones).[1] In drug design, this is often used to create "soft drugs" with predictable clearance, or the sulfur is oxidized intentionally to increase polarity.[1]
Pathway Visualization
The following diagram illustrates the workflow for utilizing this scaffold to target specific neuro-signaling pathways.
Caption: Workflow for transforming the piperidine scaffold into active neuropharmacological agents via specific assays.
Experimental Protocols
Handling and Stock Preparation
Objective: Prepare stable stock solutions for synthesis or in vitro screening.
-
Solubility: Highly soluble in water and DMSO due to the hydrochloride salt form.[1]
-
Stability: The thioether is sensitive to oxidation.[1] Avoid prolonged exposure to air/light in solution.[1]
Protocol:
-
Weighing: Weigh 10 mg of 3-[(Methylthio)methyl]piperidine HCl in a humidity-controlled environment (hygroscopic).
-
Solvent: Dissolve in 1 mL of anhydrous DMSO to create a 55 mM stock solution .
-
Note: For biological assays, water or PBS is preferred, but DMSO is required if subsequent chemical coupling is planned.[1]
-
-
Storage: Aliquot into amber glass vials. Store at -20°C under argon or nitrogen atmosphere. Shelf life: 6 months.
Library Synthesis: Reductive Amination
Objective: Derivatize the secondary amine to generate a library of potential GPCR ligands.
Reagents:
-
Scaffold: 3-[(Methylthio)methyl]piperidine HCl (1 eq)
-
Aldehydes: Diverse aromatic/heteroaromatic aldehydes (1.1 eq)[1]
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Base: Diisopropylethylamine (DIPEA) (1 eq)[1]
-
Solvent: Dichloroethane (DCE)[1]
Step-by-Step Methodology:
-
Neutralization: In a reaction vial, dissolve the HCl salt (0.2 mmol) in DCE (2 mL) and add DIPEA (0.2 mmol) to liberate the free base. Stir for 10 min.
-
Imine Formation: Add the specific aldehyde (0.22 mmol). Stir at Room Temperature (RT) for 30-60 minutes.
-
Reduction: Add STAB (0.3 mmol) in one portion.
-
Reaction: Stir at RT for 12-16 hours. Monitor by LC-MS (Target mass = Aldehyde MW + 129).[1]
-
Quench: Add saturated
(2 mL). Extract with DCM ( ).[1] -
Purification: Evaporate solvent. Purify via preparative HPLC or SCX (Strong Cation Exchange) cartridges to isolate the tertiary amine product.[1]
In Vitro Screening: Calcium Mobilization Assay (Muscarinic M1)
Objective: Evaluate the functional agonist activity of the synthesized derivatives on M1 receptors.[1]
System: CHO-K1 cells stably expressing human M1 receptor and
Protocol:
-
Cell Plating: Seed CHO-hM1 cells (10,000 cells/well) in black-walled 384-well plates. Incubate overnight at 37°C/5%
. -
Dye Loading: Aspirate medium. Add 20
L of FLIPR Calcium 6 Assay Kit dye (Molecular Devices) dissolved in HBSS/HEPES buffer.[1] Incubate for 2 hours at 37°C. -
Compound Addition:
-
Measurement: Transfer plates to FLIPR Tetra system.
-
Baseline read: 10 seconds.
-
Inject 10
L of compound.[1] -
Read fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.
-
-
Data Analysis: Calculate
.[1] Plot dose-response curves to determine and relative to ACh.[1]
Data Interpretation & Troubleshooting
Expected Results Table
When screening derivatives of this scaffold, typical Structure-Activity Relationship (SAR) trends include:
| Modification (N-Substituent) | Target Affinity (Predicted) | Pharmacological Effect |
| Benzyl group | Moderate | Non-specific binding; often used as a baseline.[1] |
| Butyrophenone tail | High | Classic neuroleptic profile; sulfur enhances lipophilicity. |
| 1,2,4-Oxadiazole linker | High M1/M4 Agonism | Mimics Xanomeline; effective for cognitive enhancement models.[1] |
| Sulfoxide (S=O) | Reduced Affinity | Increased polarity; often an inactive metabolite.[1] |
Troubleshooting Guide
-
Problem: Low yield in reductive amination.
-
Problem: Rapid degradation of stock solution.
References
-
Lindsley, C. W., et al. (2016).[1] Progress in the Discovery of Selective Muscarinic M1 and M4 Receptor Allosteric Modulators and Agonists. Chemical Reviews. [1]
- Context: Discusses the structural requirements for muscarinic ligands, including 3-substituted piperidines.
-
Kruse, A. C., et al. (2013).[1] Activation and allosteric modulation of a muscarinic acetylcholine receptor. Nature. [1]
-
Context: Provides the structural basis for docking piperidine-based ligands into the M2/M1 receptor orthosteric site.[1]
-
-
Accela ChemBio Inc. (2023).[1] Product Datasheet: 3-[(Methylthio)methyl]piperidine Hydrochloride (CAS 1211487-14-7).[1][2] [1]
-
Context: Commercial source and physicochemical data for the specific compound.[1]
-
-
Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1]
- Context: General reference for bioisosteric replacement of ether/methylene with thioethers in drug design.
-
PubChem. (2023).[1] Compound Summary for CAS 1211487-14-7. National Library of Medicine.[1]
-
Context: Verification of chemical structure and identifiers.[1]
-
Application Notes & Protocols: A Framework for Evaluating 3-[(Methylthio)methyl]piperidine hydrochloride as a Novel E3 Ligase Ligand for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The field of targeted protein degradation (TPD) is one of the most exciting frontiers in modern drug discovery. By co-opting the cell's natural machinery for protein disposal, we can address disease targets previously considered "undruggable." At the heart of this technology are small molecules—E3 ligase ligands—that serve as the "hook" to engage the ubiquitin-proteasome system. While ligands for E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL) are well-established, the quest for novel ligands with unique properties continues to be a major driver of innovation.
This document addresses the topic of 3-[(Methylthio)methyl]piperidine hydrochloride in the context of TPD. A thorough review of the current scientific literature does not indicate that this specific compound is an established or published E3 ligase ligand. Therefore, this guide is structured not as a documentation of a known application, but as a rigorous, scientifically-grounded framework for the evaluation of this and other novel chemical entities as potential E3 ligase ligands. We will use 3-[(Methylthio)methyl]piperidine hydrochloride as a hypothetical candidate to walk through the essential experimental workflows, from initial binding validation to cellular degradation assessment. This approach provides a practical and educational roadmap for researchers aiming to expand the toolkit of TPD.
Part 1: The Rationale for Exploring Novel Piperidine-Based Scaffolds
The piperidine chemical motif is a cornerstone in medicinal chemistry and is particularly prevalent in the realm of TPD. Its presence in thalidomide and its derivatives (immunomodulatory drugs or IMiDs), which are well-characterized as molecular glue degraders that recruit the E3 ligase Cereblon (CRBN), provides a strong rationale for exploring novel piperidine-based scaffolds.[1][2] The core structure of these molecules presents a glutarimide ring attached to a substituted isoindolinone, but the fundamental interactions with CRBN are a key area of study.
The exploration of novel substitutions on a piperidine ring, such as the (methylthio)methyl group in our hypothetical candidate, is a logical strategy for several reasons:
-
Vector for Novel Interactions: The sulfur atom in the (methylthio)methyl group can participate in non-covalent interactions, such as sulfur-aromatic or sulfur-lone pair interactions, within the E3 ligase binding pocket that may not be possible with more common substituents.
-
Modulation of Physicochemical Properties: This substituent can alter the compound's solubility, lipophilicity, and membrane permeability, which are critical parameters for developing effective PROTACs.[3]
-
Exploration of Unoccupied Pockets: The binding pockets of E3 ligases are not fully exploited by current ligands. Novel substituents may be able to access and form favorable interactions with previously unoccupied regions, potentially leading to higher affinity or altered selectivity.
Part 2: A High-Level Experimental Workflow for Ligand Validation
The process of validating a novel compound as a bona fide E3 ligase ligand is a multi-step process that moves from initial biochemical binding confirmation to functional validation in a cellular context. The overall workflow is designed to answer a series of critical questions:
-
Does the compound bind to the target E3 ligase?
-
What are the binding kinetics and affinity?
-
Does it engage the E3 ligase inside a cell?
-
Can it be incorporated into a PROTAC to form a stable ternary complex with a target protein?
-
Does this PROTAC induce ubiquitination and subsequent degradation of the target protein in cells?
Caption: High-level workflow for validating a novel E3 ligase ligand.
Part 3: Protocols for E3 Ligase Binding Assessment
The foundational step in validating a new E3 ligase ligand is to confirm direct binding to the purified E3 ligase of interest. Here, we present protocols for assessing the binding of our hypothetical compound, 3-[(Methylthio)methyl]piperidine hydrochloride, to CRBN and VHL.
Protocol 3.1: Competitive Binding Assay using Fluorescence Polarization (FP)
Principle: This assay measures the displacement of a fluorescently labeled tracer molecule, known to bind the E3 ligase, by the unlabeled test compound. Displacement of the tracer leads to a decrease in the polarization of the emitted light, which can be used to calculate the binding affinity of the test compound.
Materials:
-
Purified recombinant E3 ligase (e.g., VHL/ElonginB/ElonginC complex or DDB1/CRBN complex).
-
Fluorescently labeled tracer (e.g., a FAM-labeled VHL ligand).
-
Test compound: 3-[(Methylthio)methyl]piperidine hydrochloride.
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
-
384-well black, flat-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer. The final concentrations should typically range from 100 µM to 1 nM.
-
In a 384-well plate, add the assay buffer, the fluorescent tracer at a fixed concentration (typically at its Kd), and the serially diluted test compound.
-
Add the purified E3 ligase to each well to initiate the binding reaction. The final concentration of the E3 ligase should be optimized for a robust assay window.
-
Include control wells:
-
No inhibitor control: E3 ligase, tracer, and buffer (represents 100% binding).
-
No E3 ligase control: Tracer and buffer only (represents 0% binding).
-
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Plot the millipolarization (mP) values against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Presentation:
| Compound Concentration (nM) | Fluorescence Polarization (mP) |
| 100000 | 125 |
| 10000 | 130 |
| 1000 | 180 |
| 100 | 250 |
| 10 | 290 |
| 1 | 300 |
| 0 | 305 |
This data would be used to generate an IC50 curve.
Protocol 3.2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Principle: SPR is a label-free technique that measures the binding of an analyte (the test compound) to a ligand (the E3 ligase) immobilized on a sensor chip in real-time. This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Amine coupling kit for immobilization.
-
Purified recombinant E3 ligase.
-
Test compound: 3-[(Methylthio)methyl]piperidine hydrochloride.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Immobilize the purified E3 ligase onto the sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the test compound dilutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams for the association and dissociation phases.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound compound.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the affinity (KD).
Hypothetical Data Presentation:
| Compound | ka (1/Ms) | kd (1/s) | KD (µM) |
| 3-[(Methylthio)methyl]piperidine hydrochloride | 1.5 x 10³ | 3.0 x 10⁻² | 20 |
| Positive Control (e.g., VH032 for VHL) | 2.0 x 10⁵ | 1.0 x 10⁻³ | 0.005 |
Part 4: Protocols for Assessing Functional Activity in a PROTAC Context
If the novel compound demonstrates binding to an E3 ligase, the next step is to assess its ability to function as an E3 ligase handle within a PROTAC. This involves synthesizing a test PROTAC and evaluating its ability to induce the formation of a ternary complex.
Protocol 4.1: Synthesis of a Test PROTAC
Principle: A test PROTAC is synthesized by chemically linking the novel E3 ligase ligand to a known "warhead" that binds to a protein of interest (POI). A common choice for a warhead is JQ1, which binds to the bromodomain-containing protein 4 (BRD4).
General Synthetic Scheme:
-
Functionalization of the E3 Ligand: Modify 3-[(Methylthio)methyl]piperidine with a functional group suitable for linker attachment (e.g., an amine or a carboxylic acid). This often involves protecting and deprotecting other reactive groups on the molecule.
-
Linker Synthesis: Synthesize a linker of appropriate length and composition (e.g., a polyethylene glycol (PEG) or alkyl chain) with complementary reactive groups at each end.
-
Conjugation: React the functionalized E3 ligand with one end of the linker, and the POI warhead (e.g., JQ1) with the other end, often through amide bond formation or click chemistry.[4]
-
Purification and Characterization: Purify the final PROTAC molecule using techniques like HPLC and confirm its identity and purity using mass spectrometry and NMR.
Protocol 4.2: Ternary Complex Formation Assay (e.g., TR-FRET)
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex. In this assay, the POI and the E3 ligase are labeled with a FRET donor and acceptor pair. Formation of the ternary complex in the presence of the PROTAC brings the donor and acceptor into close proximity, resulting in a FRET signal.
Caption: Principle of a TR-FRET assay for ternary complex formation.
Procedure:
-
Label the purified POI (e.g., BRD4) and E3 ligase with a compatible TR-FRET donor/acceptor pair (e.g., terbium and fluorescein).
-
In a 384-well plate, add the labeled POI and E3 ligase at fixed concentrations.
-
Add the test PROTAC at varying concentrations.
-
Incubate the plate for a defined period to allow for complex formation.
-
Measure the time-resolved fluorescence of both the donor and acceptor.
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs.
Part 5: Protocols for Cellular Degradation Assessment
The ultimate test of a novel E3 ligase ligand is its ability to induce the degradation of a target protein when incorporated into a PROTAC and applied to cells.
Protocol 5.1: Western Blotting for Target Protein Levels
Principle: Western blotting is a standard technique used to detect and quantify the levels of a specific protein in a cell lysate. A decrease in the band intensity of the target protein after treatment with the PROTAC indicates degradation.
Procedure:
-
Culture a suitable cell line (e.g., HEK293T or a cancer cell line expressing the target protein) in multi-well plates.
-
Treat the cells with the test PROTAC at various concentrations for a set period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration in each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a primary antibody for a loading control (e.g., anti-GAPDH or anti-actin).
-
Incubate with the appropriate secondary antibodies conjugated to a reporter enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and image the resulting bands.
-
Perform densitometry analysis to quantify the band intensities and normalize the target protein levels to the loading control.
Protocol 5.2: DC50 and Dmax Determination
Principle: By performing a dose-response experiment and quantifying the degradation at each concentration using Western blotting or other methods like targeted mass spectrometry, the DC50 (the concentration of PROTAC that causes 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved) can be determined. These are key parameters for assessing the potency and efficacy of a PROTAC.
Procedure:
-
Follow the Western blotting protocol (5.1) with a wider range of PROTAC concentrations (e.g., from 1 µM down to picomolar concentrations).
-
Quantify the normalized target protein levels for each concentration.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to calculate the DC50 and Dmax values.
Hypothetical Data Presentation:
| PROTAC Construct | DC50 (nM) | Dmax (%) |
| PROTAC-Hypothetical Ligand-PEG3-JQ1 | 85 | 92 |
| PROTAC-Hypothetical Ligand-PEG5-JQ1 | 45 | 95 |
| Positive Control (e.g., dBET1) | 5 | 98 |
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial evaluation of a novel chemical entity, such as 3-[(Methylthio)methyl]piperidine hydrochloride, as a potential E3 ligase ligand for targeted protein degradation. By systematically progressing through biochemical binding assays, functional assessments of ternary complex formation, and cellular degradation studies, researchers can build a strong case for or against a compound's utility in TPD.
Should a compound like our hypothetical candidate show promising results—demonstrating binding to an E3 ligase and inducing target degradation when part of a PROTAC—the next steps would involve extensive structure-activity relationship (SAR) studies to optimize its binding affinity and physicochemical properties.[5] Ultimately, co-crystallization of the ligand with the E3 ligase would provide invaluable structural insights for rational design of next-generation degraders. This structured approach is essential for advancing the field and unlocking the full therapeutic potential of targeted protein degradation.
References
-
Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102–114. [Link]
-
Paiva, S.-L., & Crews, C. M. (2019). Targeted protein degradation: elements of PROTAC design. Current Opinion in Chemical Biology, 50, 111–119. [Link]
-
Schneekloth, A. R., & Crews, C. M. (2020). Chemical approaches to modulating protein-protein interactions. The Journal of Biological Chemistry, 295(30), 10438–10452. [Link]
-
Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559. [Link]
-
Bond, M. J., & Crews, C. M. (2021). Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. RSC Chemical Biology, 2(3), 675–687. [Link]
-
Sun, X., & Rao, Y. (2020). The dawn of all-small-molecule PROTACs. Drug Discovery Today, 25(3), 435–442. [Link]
-
Donovan, K. A., Ferguson, F. M., Bushman, J. D., Eleuteri, N. A., Bhunia, D., Ryu, M. J., ... & Fischer, E. S. (2020). Thalidomide and related IMiDs in the treatment of cancer. Biology, 9(10), 329. [Link]
-
Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505–516. [Link]
-
Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., ... & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]
-
Chamberlain, P. P., & Hamann, L. G. (2019). Development of targeted protein degradation therapeutics. Nature Chemical Biology, 15(10), 937–944. [Link]
-
Fischer, E. S., Böhm, K., Lydeard, J. R., Yang, H., Stadler, M. B., Cavadini, S., ... & Thoma, N. H. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. [Link]
-
Zorba, A., Nguyen, C., Xu, Y., Starr, J., Borzilleri, K., Smith, J., ... & Cierpicki, T. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(41), E9597–E9605. [Link]
-
Roy, M. J., Winkler, S., Hughes, S. J., Farnaby, W., Rorison, J., Testa, A., ... & Ciulli, A. (2015). SPR-based fragment screening for inhibitors of the VHL: HIF-1α interaction. SLAS DISCOVERY: Advancing Life Sciences R&D, 20(10), 1279–1290. [Link]
-
Riching, K. M., Mahan, S., Corona, C. R., McDougall, M., Vasta, J. D., Robers, M. B., ... & Daniels, D. L. (2018). Quantitative live-cell kinetic degradation and mechanistic profiling of PROTAC targeted protein degraders. ACS Chemical Biology, 13(9), 2758–2770. [Link]
-
Mares, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1109-1118. [Link]
-
Liu, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(12), 1155-1173. [Link]
-
Edmondson, S. D., Yang, B., & Fallan, C. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’ chemical space: an industrial perspective. Bioorganic & Medicinal Chemistry Letters, 29(14), 1555–1564. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. [Link]
-
Smith, B. E., Wang, S. L., & Jaime-Figueroa, S. (2021). PROTACs: a new hope for undruggable targets. Annual Review of Pharmacology and Toxicology, 61, 597-616. [Link]
-
Schiemer, J., et al. (2021). Snapshots of PROTAC ternary complexes: how to achieve cooperative target binding. Current Opinion in Structural Biology, 67, 224-232. [Link]
-
An, S., & Fu, L. (2022). Small-molecule PROTACs: An emerging and promising approach for the development of new therapeutics. European Journal of Medicinal Chemistry, 234, 114252. [Link]
-
Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs)—Past, present and future. Drug Discovery Today: Technologies, 31, 15-27. [Link]
-
Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics, 174, 138-144. [Link]
-
Lu, J., et al. (2015). Hijacking the E3 ubiquitin ligase cereblon to efficiently target BRD4. Chemistry & Biology, 22(6), 755-763. [Link]
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. [Link]
-
Gabizon, R., et al. (2020). Click chemistry in the development of PROTACs. Chemical Society Reviews, 49(13), 4629-4652. [Link]
Sources
- 1. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cereblon target validation using a covalent inhibitor of neosubstrate recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Substituted Piperidines
Current Status: Operational Ticket ID: 3-SUB-PIP-SYNTH Assigned Specialist: Senior Application Scientist
Introduction: The "3-Position" Paradox
Welcome to the technical support hub for piperidine synthesis. You are likely here because the 3-position (meta) of the piperidine ring is presenting challenges that the 2- or 4-positions do not.
The Core Problem: While 4-substituted piperidines are symmetrical (achiral) and 2-substituted variants benefit from alpha-lithiation or directed reduction, 3-substituted piperidines possess a chiral center that is electronically "remote" from the nitrogen and sterically awkward.
This guide troubleshoots the three dominant synthetic workflows:
-
Asymmetric Hydrogenation (Direct reduction of pyridines).[1]
-
Rh-Catalyzed Carbometalation (The "Dihydropyridine" detour).
-
C-H Functionalization (Remote installation).
Module 1: Asymmetric Hydrogenation of Pyridinium Salts
Workflow: Converting 3-substituted pyridines directly to chiral piperidines using Rhodium or Iridium catalysts.
Diagnostic Diagram: The Enamine-Imine "Slip"
The primary failure mode in this workflow is the loss of enantiomeric excess (ee) during the reaction. This occurs because the partially reduced intermediate can tautomerize.
Figure 1: The mechanism of racemization. Acidic conditions promote reversible enamine-imine tautomerization, destroying the stereocenter established in the first step.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalled (<10% Conv.) | Catalyst Poisoning. The pyridine nitrogen lone pair is coordinating strongly to the metal center, deactivating it. | Quaternization is Mandatory. Do not hydrogenate the free base. Convert to the N-benzyl or N-alkyl pyridinium salt first. This blocks the lone pair and activates the ring. |
| Low Enantioselectivity (<50% ee) | HBr Accumulation. As the reaction proceeds, HBr (or other acid) is generated, catalyzing the racemization pathway shown in Fig 1. | Add a Base Scavenger. Add 1.0 equiv of Triethylamine (Et3N) . This neutralizes the acid byproduct, retarding the enamine-imine isomerization and preserving chirality [1]. |
| De-benzylation Failed | Steric Hindrance. Removing the N-benzyl group after hydrogenation is difficult due to the 3-substituent's proximity. | Switch Protecting Group. Use N-Boc or N-Cbz pyridinium salts if possible, or use Pd(OH)2/C (Pearlman’s catalyst) with high H2 pressure (50 bar) for the deprotection step. |
FAQ: Protocol Optimization
Q: Which catalyst system is best for 3-substituted substrates? A: The Rh-JosiPhos system is the gold standard for N-benzylated 3-substituted pyridinium salts.
-
Ligand: (R,S)-JosiPhos or (R,S)-DuanPhos.
-
Precursor: [Rh(COD)2]OTf.
-
Conditions: 50 bar H2, MeOH, 25°C.
-
Critical Additive: Et3N (1 equiv) [1].
Module 2: The "Dihydropyridine" Detour (Carbometalation)
Workflow: Instead of reducing a substituted pyridine, you construct the substituent via Rh-catalyzed coupling to a dihydropyridine.[2] This is superior for complex aryl groups.
Step-by-Step Protocol: The 3-Stage Rocket
-
Partial Reduction:
-
React pyridine with phenyl chloroformate and NaBH4.
-
Product:N-phenoxycarbonyl-1,2-dihydropyridine.
-
Why: This activates the ring and creates a diene handle.
-
-
Rh-Catalyzed Carbometalation (The Key Step):
-
Final Reduction/Deprotection:
-
Pd/C hydrogenation saturates the remaining double bond.
-
Base hydrolysis removes the carbamate.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Regioselectivity Issues (C4 vs C3) | Ligand Mismatch. The catalyst is inserting at the wrong position of the diene system. | Use (S)-SegPhos. This ligand specifically directs the Rh insertion to the C3 position of the dihydropyridine scaffold. |
| Low Yield in Step 2 | Base/Water Balance. The boronic acid coupling requires a specific basic environment. | Check Water Content. The reaction typically requires aq. CsOH in a THP:Toluene:Water (1:1:[3]1) mixture. Anhydrous conditions often fail [2]. |
| Protodeboronation | Unstable Boronic Acids. Heterocyclic boronic acids (e.g., 2-pyridyl) may decompose before coupling. | Increase Catalyst Loading. Bump Rh loading to 5-10 mol% and lower the temperature to 50°C to favor coupling over decomposition. |
Module 3: C-H Functionalization (Directing Groups)
Workflow: Using a pre-existing piperidine and installing the 3-substituent via Pd-catalysis.
Decision Matrix: When to use this?
Use this ONLY if you already have a piperidine scaffold and need to derivatize the 3-position late-stage.
Figure 2: Selecting the correct C-H functionalization strategy based on substrate protection.
Critical Protocol: Transient Directing Groups
Direct C3-arylation is difficult because C2 is electronically favored.
-
The Fix: Use a C3-tethered directing group (e.g., an amide or carboxylic acid at C3 that directs functionalization to the same carbon or adjacent).
-
Alternative: Pd-catalyzed sp3 C-H arylation using an aminoquinoline auxiliary attached to a C3-carboxylic acid allows for highly selective cis-3,4-functionalization [3].[5]
Summary of Solubilities & Salts
One of the most frustrating aspects of 3-substituted piperidines is isolation.
| Form | Solubility Profile | Use Case |
| Free Base | Soluble in DCM, Et2O. Volatile (if MW < 150). | Use for subsequent coupling reactions. Warning: Can absorb CO2 from air. |
| HCl Salt | Soluble in Water, MeOH. Hygroscopic. | Standard for storage. May be an oil; try trituration with Et2O. |
| Tartrate | Soluble in warm alcohols. | Best for chiral resolution. Di-p-toluoyl-L-tartaric acid is the standard resolving agent for 3-substituted piperidines. |
References
-
Renom-Carrasco, M., et al. (2016).[6] "Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts." Chemistry – A European Journal.[7]
-
Pappoppula, M., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.[8]
-
He, J., et al. (2018). "Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups." Organic Letters.
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Optimizing Synthesis of 3-[(Methylthio)methyl]piperidine Hydrochloride: A Technical Guide
Welcome to the technical support center for the synthesis and optimization of 3-[(Methylthio)methyl]piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important piperidine intermediate. Piperidine scaffolds are central to numerous pharmaceuticals, and mastering their synthesis is crucial for drug discovery and development.[1][2] This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances, helping you troubleshoot common issues and optimize your conditions for yield, purity, and scalability.
Part 1: Frequently Asked Questions (FAQs) - The Scientific Foundation
This section addresses fundamental questions about the synthesis, providing the causal reasoning behind common procedural choices.
Q1: What is the most common and logical synthetic route for 3-[(Methylthio)methyl]piperidine hydrochloride?
A1: The most reliable and frequently employed route is a three-step synthesis starting from readily available nicotinic acid (Vitamin B3). This pathway offers a balance of cost-effectiveness and high-yield potential. The key transformations are:
-
Reduction of Nicotinic Acid: The carboxylic acid is reduced to a primary alcohol, yielding 3-(hydroxymethyl)piperidine. This is often achieved via an initial esterification to methyl nicotinate followed by reduction with a hydride reagent like sodium borohydride (NaBH₄) in methanol.[3][4]
-
Halogenation of the Alcohol: The resulting 3-(hydroxymethyl)piperidine is converted to a more reactive intermediate, 3-(chloromethyl)piperidine. This is typically accomplished using a chlorinating agent like thionyl chloride (SOCl₂). The product is isolated as the stable hydrochloride salt.[5][6]
-
Nucleophilic Substitution (Sₙ2): The final step involves the reaction of 3-(chloromethyl)piperidine hydrochloride with a sulfur nucleophile, typically sodium thiomethoxide (NaSMe), to form the desired thioether.
This entire workflow can be visualized as follows:
Caption: Overall synthetic pathway from Nicotinic Acid.
Q2: Why is the 3-(chloromethyl)piperidine intermediate isolated as a hydrochloride salt?
A2: This is a crucial point for both stability and handling. The free amine of piperidine is basic and nucleophilic, which can lead to self-reaction (polymerization or intermolecular N-alkylation) over time, reducing the purity of the intermediate. Converting it to the hydrochloride salt protonates the piperidine nitrogen, rendering it non-nucleophilic and significantly enhancing the compound's shelf-life and stability.
Q3: What is the mechanism of the final thioether formation, and what are the key factors for its success?
A3: The core reaction is a classic bimolecular nucleophilic substitution (Sₙ2). The highly nucleophilic thiomethoxide anion (CH₃S⁻) attacks the electrophilic benzylic carbon of 3-(chloromethyl)piperidine, displacing the chloride leaving group. For this reaction to be efficient, several factors must be optimized:
-
Solvent: A polar aprotic solvent like DMF, DMSO, or acetonitrile is ideal. These solvents solvate the cation (Na⁺) but not the nucleophile (CH₃S⁻), leaving it "naked" and highly reactive.[7]
-
Nucleophile Quality: Sodium thiomethoxide is susceptible to oxidation. Using a high-purity reagent or a freshly prepared solution is critical to avoid the formation of disulfide byproducts.
-
Temperature: The reaction may require gentle heating to proceed at a reasonable rate, but excessive heat can promote a competing elimination (E2) side reaction, forming 3-methylenepiperidine.[8]
Part 2: Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section provides a structured approach to diagnosing and solving common experimental problems.
Q1: My reaction yield is disappointingly low. What are the likely causes and how can I fix them?
A1: Low yield is a multifaceted problem. Use the following logic to diagnose the issue:
Caption: Diagnostic flowchart for addressing low reaction yields.
Q2: I'm seeing a persistent impurity in my final product. How do I identify and eliminate it?
A2: The identity of the impurity dictates the solution. Here are the most common culprits:
| Observed Impurity | Potential Cause | Proposed Solution |
| 3-Methylenepiperidine | E2 Elimination: The thiomethoxide is a strong base, and excessive heat favors elimination over substitution. | Lower the reaction temperature. Consider adding the NaSMe solution slowly at 0°C before allowing it to warm to room temperature. |
| Dimethyl disulfide (CH₃S-SCH₃) | Nucleophile Oxidation: Sodium thiomethoxide was oxidized by air either before or during the reaction. | Ensure the reaction is run under a strictly inert atmosphere (N₂ or Argon). Use freshly opened or prepared NaSMe. |
| 3-[(Methylsulfinyl)methyl]piperidine (Sulfoxide) | Product Oxidation: The final thioether product was oxidized during the reaction or, more likely, during the aqueous workup. | Degas all solvents prior to use. During workup, minimize the time the product is in the aqueous phase and avoid strong oxidizing conditions. |
| Unreacted 3-(hydroxymethyl)piperidine | Incomplete Chlorination: The previous step did not go to completion, leading to a carry-over of the alcohol starting material. | Re-purify the 3-(chloromethyl)piperidine hydrochloride intermediate before use, for example, by recrystallization. |
Q3: The reaction is very slow or stalls completely. What should I do?
A3: A stalled reaction typically points to an issue with reactivity.
-
Check Your Solvent: The most common cause is wet solvent. Polar aprotic solvents are hygroscopic. Using an anhydrous grade of DMF or DMSO from a freshly opened bottle is essential. Water will protonate and deactivate the nucleophile.
-
Verify Reagent Stoichiometry: Ensure you are using at least a slight excess (e.g., 1.1 equivalents) of sodium thiomethoxide to drive the reaction to completion.
-
Activate the Salt: If you are reacting the 3-(chloromethyl)piperidine hydrochloride directly, the reaction can be slow. The nucleophile may be consumed by deprotonating the piperidinium ion. A common strategy is to add a non-nucleophilic base like potassium carbonate (K₂CO₃) to neutralize the hydrochloride in situ, or to perform a liquid-liquid extraction to free-base the starting material just before use (though this risks instability).
Part 3: Optimized Experimental Protocol
This protocol represents a robust starting point, incorporating best practices to mitigate common issues.
Objective: To synthesize 3-[(Methylthio)methyl]piperidine hydrochloride from 3-(chloromethyl)piperidine hydrochloride.
Materials:
-
3-(Chloromethyl)piperidine hydrochloride (1 eq)
-
Sodium thiomethoxide (NaSMe) (1.15 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
2M HCl in Diethyl Ether
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add 3-(chloromethyl)piperidine hydrochloride (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) via syringe. Begin stirring to dissolve the solid.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Nucleophile Addition: Carefully add solid sodium thiomethoxide (1.15 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not exceed 5°C. Causality Note: Slow addition at low temperature prevents a large exotherm and minimizes the E2 elimination side reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40°C.
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0°C and cautiously quench by slowly adding saturated aqueous NaHCO₃ solution until the pH is ~8-9.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume of DMF). Note: Diethyl ether is preferred for its low boiling point and ease of removal.
-
Workup - Washing: Combine the organic extracts and wash sequentially with water (2x) and then brine (1x). This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base of 3-[(Methylthio)methyl]piperidine as an oil.
-
Salt Formation: Dissolve the crude oil in a minimal amount of anhydrous diethyl ether. While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. The hydrochloride salt will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product. Assess purity by NMR and LC-MS.[9]
References
- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
-
Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. PubMed Central. [Link]
-
Analytical Methods. Royal Society of Chemistry Publishing. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. [Link]
-
3-Methylpiperidine | C6H13N | CID 79081. PubChem. [Link]
- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]
-
Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. ResearchGate. [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Center for Biotechnology Information. [Link]
-
Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Journal of Catalyst & Catalysis. [Link]
-
A J C A J C. Asian Publication Corporation. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. The Royal Society of Chemistry. [Link]
- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
-
Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. [Link]
-
Piperidine synthesis. Organic Chemistry Portal. [Link]
-
Piperidines ESI-revised3. The Royal Society of Chemistry. [Link]
-
(PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]
-
3-Methylpiperidine hydrochloride | C6H14ClN | CID 521844. PubChem. [Link]
-
Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. National Center for Biotechnology Information. [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
-
Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 6. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 3-[(Methylthio)methyl]piperidine Hydrochloride
Welcome to the technical support center for the purification of 3-[(Methylthio)methyl]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges associated with purifying this polar, potentially hygroscopic compound. The protocols and advice provided herein are based on established principles of organic chemistry and practical experience in the purification of piperidine derivatives and their salts.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of 3-[(Methylthio)methyl]piperidine hydrochloride, offering causative explanations and actionable solutions.
Question 1: My recrystallization attempt resulted in an oil instead of crystals. What are the likely causes and how can I induce crystallization?
Answer:
Oiling out during recrystallization is a common issue, particularly with polar and hygroscopic compounds. This phenomenon occurs when the solute separates from the solution at a temperature above its melting point, or as a supersaturated, supercooled liquid.
Underlying Causes:
-
High Impurity Content: Significant amounts of impurities can depress the melting point of your compound and interfere with crystal lattice formation.
-
Inappropriate Solvent System: The chosen solvent may be too good of a solvent, preventing the compound from reaching its saturation point even at low temperatures. Conversely, a solvent that is too poor may cause rapid precipitation rather than slow crystallization.
-
Hygroscopicity: Amine hydrochlorides are often hygroscopic. Absorbed water can act as an impurity, hindering crystallization.
-
Cooling Rate: Cooling the solution too quickly can favor the formation of an oil over a crystalline solid.
Troubleshooting Steps:
-
Solvent System Modification:
-
Increase the Anti-Solvent Ratio: If using a solvent/anti-solvent system (e.g., ethanol/ether), gradually add more of the anti-solvent (the one in which your compound is less soluble) to the warm solution until slight turbidity persists. Then, add a small amount of the primary solvent to redissolve the precipitate and allow for slow cooling. A recommended starting point for similar hydrochloride salts is a mixture of ethanol and diethyl ether.[1]
-
Try Alternative Solvents: Experiment with different solvent systems. For polar hydrochloride salts, combinations like methanol/ethyl acetate, isopropanol/hexane, or acetonitrile/toluene can be effective.
-
-
Induce Crystallization:
-
Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Reduced Temperature: Cool the solution to a lower temperature (e.g., -20 °C or -78 °C) to decrease solubility further.
-
-
Ensure Anhydrous Conditions:
-
Dry Solvents: Use anhydrous solvents for the recrystallization.
-
Inert Atmosphere: Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.
-
Question 2: I'm observing significant tailing of my compound during silica gel column chromatography. How can I improve the peak shape and separation?
Answer:
Tailing is a common problem when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.
Causality:
The interaction between the basic amine and acidic silica can be described as an acid-base interaction, leading to strong adsorption of the analyte to the stationary phase. This results in a slow elution of the tailing end of the peak.
Solutions:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to your eluent. The triethylamine will compete with your compound for the acidic sites on the silica, effectively masking them and allowing for a more symmetrical peak shape.
-
Ammonia in Methanol: A solution of methanol containing a small percentage of ammonia can also be used as a polar component in your eluent system to achieve a similar effect.
-
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds. Basic or neutral alumina will have fewer acidic sites, reducing the tailing effect.
-
Amine-Functionalized Silica: Pre-treated silica with amino groups can also be used to minimize interactions with basic analytes.
-
Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography can be a powerful alternative. A mobile phase of water/acetonitrile or water/methanol with a suitable buffer or ion-pairing agent can provide excellent separation.
-
Question 3: My final product is a sticky solid or a viscous oil, and I suspect it's due to its hygroscopic nature. How can I effectively handle and dry my compound?
Answer:
The hydrochloride salt of a piperidine derivative is prone to being hygroscopic. Proper handling and drying techniques are crucial to obtain a free-flowing solid.
Best Practices for Handling and Drying:
-
Drying under High Vacuum: After filtration, dry the solid under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40 °C) can aid in removing residual solvents and water, but be cautious of potential decomposition if the compound is heat-sensitive.
-
Use of a Drying Agent: Co-evaporation with an anhydrous solvent like toluene can help azeotropically remove water. Dissolve the sample in a minimal amount of a volatile solvent like methanol, add anhydrous toluene, and evaporate under reduced pressure. Repeat this process a few times.
-
Handling in an Inert Atmosphere: Whenever possible, handle the purified compound in a glove box or under a stream of dry inert gas (nitrogen or argon) to prevent moisture uptake from the atmosphere.
-
Storage: Store the final product in a tightly sealed vial, preferably in a desiccator containing a drying agent like phosphorus pentoxide or anhydrous calcium chloride.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent system for 3-[(Methylthio)methyl]piperidine hydrochloride?
Based on the purification of structurally similar piperidine hydrochlorides, a good starting point would be a binary solvent system consisting of a polar alcohol and a less polar ether.[1]
| Solvent 1 (Good Solvent) | Solvent 2 (Anti-Solvent) |
| Methanol | Diethyl ether |
| Ethanol | Diethyl ether |
| Isopropanol | Ethyl acetate |
Experimental Protocol: Recrystallization
-
Dissolve the crude 3-[(Methylthio)methyl]piperidine hydrochloride in a minimum amount of the hot "good solvent" (e.g., ethanol).
-
If insoluble impurities are present, perform a hot filtration.
-
To the hot, clear solution, slowly add the "anti-solvent" (e.g., diethyl ether) dropwise until the solution becomes faintly cloudy.
-
Add a few drops of the "good solvent" back into the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals thoroughly under high vacuum.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of 3-[(Methylthio)methyl]piperidine hydrochloride?
While specific impurities will depend on the synthetic route, common impurities in the synthesis of similar piperidine derivatives can include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Over-alkylation or N-alkylation Products: If the piperidine nitrogen is not protected, side reactions on the nitrogen can occur.
-
Oxidation Products: The methylthio group can potentially be oxidized to the corresponding sulfoxide or sulfone under certain conditions.
-
Solvent Adducts: Residual solvents from the reaction or purification can be trapped in the final product.
Q3: Can I use column chromatography to purify 3-[(Methylthio)methyl]piperidine hydrochloride directly?
Yes, but with careful consideration of the stationary and mobile phases due to its polar and basic nature.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is common, but basic alumina or amine-functionalized silica is recommended to avoid tailing.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is a good starting point.
-
Recommended Eluent System: Dichloromethane/Methanol with 0.5% triethylamine. Start with a low percentage of methanol and gradually increase the polarity.
-
Q4: How can I monitor the purity of my fractions during column chromatography and of the final product?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of your column chromatography and to check the purity of your final product. Use a similar mobile phase as your column, and visualize the spots using a suitable stain (e.g., potassium permanganate or iodine).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and to identify any impurities.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of your product and help in the identification of unknown impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of the purity of your final product.
Workflow and Data Presentation
Decision-Making Workflow for Purification
Caption: A decision-making workflow for selecting a purification method.
Comparison of Purification Techniques
| Technique | Applicability | Advantages | Disadvantages |
| Recrystallization | For solid crude products with moderate purity. | Scalable, cost-effective, can yield highly pure material. | May not be effective for removing closely related impurities; can result in low recovery. |
| Silica Gel Column Chromatography | For purification of oils or solids with significant impurities. | High resolving power for a wide range of compounds. | Can be time-consuming; potential for tailing with basic compounds; requires solvent usage. |
| Alumina Column Chromatography | Excellent for the purification of basic compounds. | Minimizes tailing for amines. | Can be less versatile than silica gel for other functional groups. |
| Reverse-Phase Chromatography | Suitable for highly polar compounds. | Excellent for separating polar and water-soluble compounds. | Can be more expensive; may require specialized equipment. |
References
- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents.
-
One-step synthesis of 3-dichloromethylpyridine from pyridine in the presence of iron-containing catalysts - ResearchGate. Available at: [Link]
- Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a).
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. Available at: [Link]
-
Best solvent for FMOC removal : r/Chempros - Reddit. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents.
-
3-Methylpiperidine | C6H13N | CID 79081 - PubChem. Available at: [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. Available at: [Link]
-
Purification of organic hydrochloride salt? - ResearchGate. Available at: [Link]
-
Piperidines ESI-revised3 - The Royal Society of Chemistry. Available at: [Link]
- CN101602748B - A kind of purification method of high-purity piperidine - Google Patents.
-
Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11. Available at: [Link]
-
S1 Supporting Information Development of Diketopiperazine-forming Dipeptidy Pro-Gly Spacer for Preparation of Antibody-Drug Conj - The Royal Society of Chemistry. Available at: [Link]
-
Chem. Commun. Supporting Information: A Novel Protecting Group Methodology for Syntheses using Nitroxides - The Royal Society of Chemistry. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose eTheses Online. Available at: [Link]
-
Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. Available at: [Link]
Sources
Technical Support Center: Synthesis of 3-[(Methylthio)methyl]piperidine Hydrochloride
[1]
Introduction
Welcome to the technical support hub for 3-[(Methylthio)methyl]piperidine hydrochloride . This guide addresses the specific challenges associated with constructing thioether-functionalized piperidines.
The synthesis of this molecule presents a "perfect storm" of chemical challenges:
-
Regiochemistry: Ensuring substitution occurs at the exocyclic methyl group, not the ring.
-
Chemo-compatibility: Managing the nucleophilicity of the sulfide vs. the amine.
-
Catalyst Poisoning: Avoiding protection groups that require catalytic hydrogenation (Pd/C), as the thioether moiety poisons transition metal catalysts.
-
Hygroscopicity: Handling the final hydrochloride salt, which is prone to deliquescence.
This guide moves beyond standard textbook recipes to provide field-proven troubleshooting strategies.
Module 1: Synthetic Route & Strategy
Q: What is the most robust route to maximize yield?
A: The "Gold Standard" route avoids direct alkylation of the free amine. Instead, it utilizes a Protection-Activation-Substitution-Deprotection (PASD) strategy.[1]
The Recommended Pathway:
-
Start: 3-(Hydroxymethyl)piperidine.
-
Protection:
-Boc protection (Acid-labile is critical; avoid Benzyl).[1] -
Activation: Convert the hydroxyl to a Mesylate (OMs) or Tosylate (OTs).
-
Substitution:
displacement with Sodium Thiomethoxide (NaSMe). -
Deprotection: Acidic removal of Boc.
-
Salt Formation: Anhydrous HCl treatment.
Visual Workflow (Process Logic)
Figure 1: The PASD strategy prioritizes N-Boc protection to bypass catalyst poisoning issues common with N-Benzyl routes.
Module 2: The Critical Step (Thio-Substitution)
Q: My yield in the substitution step (Mesylate + NaSMe) is stuck at 40-50%. How do I improve this?
A: The reaction between a mesylate and sodium thiomethoxide is a classic
Troubleshooting Checklist:
| Variable | Recommendation | The "Why" (Mechanism) |
| Solvent | Dry DMF or DMSO | NaSMe is an ionic nucleophile.[1] Polar aprotic solvents dissociate the |
| Temperature | 0°C | High temperatures (>50°C) favor E2 Elimination , converting your mesylate into an alkene side-product.[1] Keep it cold during addition. |
| Stoichiometry | 1.2 - 1.5 eq NaSMe | Excess nucleophile drives the reaction to completion.[1] However, too much excess increases basicity (promoting elimination). |
| Atmosphere | Strict | Thioethers oxidize to sulfoxides ( |
Q: Why does the reaction mixture turn yellow/brown?
A: This indicates the formation of disulfides (
-
Fix: Degas your solvents (sparge with Nitrogen for 15 mins) before adding NaSMe. Add a small amount (1-2 mol%) of reducing agent like TCEP or DTT during workup if oxidation is severe.[1]
Module 3: Protection Group Strategy (Avoid the Trap)
Q: Can I use N-Benzyl protection instead of N-Boc to save money?
A: STRONGLY DISCOURAGED.
While Benzyl (Bn) is cheaper, removing it usually requires catalytic hydrogenation (
-
The Trap: Sulfur atoms bind irreversibly to Palladium surfaces (poisoning). You will likely fail to deprotect the amine, or require massive catalyst loadings (100-200 wt%), making the process economically unviable and difficult to purify.
-
The Solution: Use N-Boc (acid removable) or N-Cbz (if removed by HBr/AcOH, though this is harsh).[1]
Module 4: Isolation & Salt Formation
Q: The final HCl salt is "oiling out" instead of crystallizing. What do I do?
A: Piperidine HCl salts are notoriously hygroscopic and prone to forming oils if water or excess alcohol is present.
Protocol for Crystallization:
-
Solvent Swap: After deprotection, fully evaporate the reaction solvent (e.g., Dioxane/Water).
-
Drying: Azeotrope the residue with Toluene 2x to remove trace moisture.
-
Precipitation: Dissolve the free base oil in a minimum amount of dry Ethanol or Isopropanol .
-
Acid Addition: Add 4M HCl in Dioxane or 2M HCl in Diethyl Ether dropwise at 0°C.
-
Anti-solvent: If no solid forms, slowly add Diethyl Ether or MTBE until turbidity persists. Store at -20°C.
Q: My yield calculation is >100%. Why?
A: You likely have Solvent Inclusion or Hygroscopicity .
-
Piperidine salts trap solvent molecules in the lattice.
-
They also absorb atmospheric water rapidly.
-
Fix: Dry the salt in a vacuum oven at 40-50°C over
for at least 12 hours. Handle in a glovebox or desiccator.
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for identifying yield loss in the 3-[(Methylthio)methyl]piperidine workflow.
References
-
Nucleophilic Substitution Mechanisms (
): -
Thioether Synthesis & Handling
- Topic: Handling, hygroscopicity, and safety data for piperidine salts.
-
General Piperidine Synthesis Strategies
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]
Stability issues with 3-[(Methylthio)methyl]piperidine hydrochloride in solution
Status: Operational | Tier: Level 3 (Senior Application Scientist) Subject: Stability, Solubility, and Handling of Thioether-Containing Piperidines
Executive Summary & Compound Profile
Compound: 3-[(Methylthio)methyl]piperidine hydrochloride Functional Analysis: This molecule contains two distinct reactive centers that dictate its stability profile:
-
Piperidine Ring (Secondary Amine): A strong base (pKa ~11) susceptible to pH-dependent solubility shifts and N-oxidation.
-
Methylthiomethyl Group (Thioether/Sulfide): The "Achilles' heel" of this molecule. Thioethers are electron-rich and highly prone to oxidation, converting to sulfoxides (+16 Da) and sulfones (+32 Da).
The Core Conflict: Researchers often dissolve this hydrophilic HCl salt in DMSO for biological assays or Water for stock solutions. Both solvents present specific degradation risks—DMSO acts as a potential oxidant for the sulfur, while aqueous buffers can trigger precipitation if the pH drifts too high.
Critical Stability Issues (Troubleshooting Guides)
Issue A: "My LCMS shows a +16 Da mass shift (M+16)."
Diagnosis: S-Oxidation (Sulfoxide Formation) This is the most common failure mode. The sulfur atom in the (methylthio)methyl group has been oxidized.[1]
-
The Mechanism: Thioethers (
) react with molecular oxygen ( ) or peroxides present in solvents to form Sulfoxides ( ). -
The DMSO Factor: While DMSO is a standard solvent, it is an oxidant.[2] In the presence of trace acid (provided by the HCl salt) or light, DMSO can facilitate oxygen transfer to the sulfur atom over time.
-
Causality:
-
Old DMSO: DMSO accumulates peroxides upon storage.
-
Air Exposure: Leaving the vial open or using non-degassed buffers.
-
Corrective Protocol:
-
Solvent Switch: If possible, use degassed water or anhydrous DMF (freshly opened) for stock solutions.
-
The "Argon Blanket": Always purge the headspace of your stock solution vial with Argon or Nitrogen after use.
-
Antioxidants: For critical assays, add 0.1% w/v Ascorbic Acid or DTT (if compatible with your assay) to the buffer to act as an oxygen scavenger.
Issue B: "The compound precipitated when added to my assay buffer."
Diagnosis: Free Base Crash-Out (pH Excursion) You are supplied with the Hydrochloride (HCl) salt , which is highly water-soluble. However, the piperidine nitrogen is basic.[3]
-
The Mechanism:
If your assay buffer has a pH > 10, or if you add a strong base (like NaOH), the equilibrium shifts to the neutral "Free Base" form. This form is lipophilic and will precipitate out of aqueous solution.
Corrective Protocol:
-
Check Buffer pH: Ensure your working solution pH is < 8.5 .
-
DMSO Cosolvent: If high pH is required, ensure the final solution contains at least 5-10% DMSO to solubilize the free base.
-
Avoid Phosphate Shock: High concentrations of phosphate ions can sometimes salt out organic amines. Use TRIS or HEPES if precipitation persists at neutral pH.
Visualizing Degradation Pathways
The following diagram maps the degradation logic. Use this to interpret LCMS data.
Figure 1: Degradation pathways. The primary risk is the conversion to Sulfoxide (Red path), resulting in a +16 Da mass shift.
Recommended Handling Protocols
Protocol A: Preparation of Stable Stock Solutions (10 mM)
Objective: Create a stock solution stable for >3 months at -20°C.
-
Weighing: Weigh the HCl salt rapidly. The salt is hygroscopic (absorbs water from air), which makes it sticky and alters the effective concentration.
-
Solvent Choice:
-
Preferred:Degassed Water (Milli-Q).
-
Alternative:Anhydrous DMSO (stored over molecular sieves).
-
-
Dissolution: Vortex until clear. If using water, the pH will be slightly acidic (~pH 5-6) due to the HCl counterion. Do not adjust this pH ; the acidity protects the sulfur from oxidation.
-
Storage: Aliquot into small volumes (avoid freeze-thaw cycles). Store at -20°C or -80°C .
Protocol B: QC Check before High-Value Screening
Objective: Verify compound integrity before using it in expensive cell assays.
-
Visual Inspection: Is the stock clear?
-
Cloudy? -> Free base formation or bacterial growth. Discard.
-
Yellowing? -> Potential oxidation (sulfoxides are often yellow/orange). Run LCMS.
-
-
LCMS Triage:
-
Inject 5 µL of stock.
-
Check for Purity < 95%.
-
Check for M+16 peak > 5%.
-
Frequently Asked Questions (FAQ)
Q1: Can I use ultrasonic baths to dissolve this compound?
-
Caution: Ultrasound generates heat and cavitation, which can generate localized radicals in DMSO/Water mixtures. Short bursts (30s) are fine, but prolonged sonication can accelerate S-oxidation.
Q2: Why does the MSDS say "Incompatible with strong oxidizing agents"?
-
This refers specifically to the thioether group. Reagents like Hydrogen Peroxide, mCPBA, or even bleach will instantly destroy the molecule, converting it to the sulfone. Avoid using bleach to clean glassware that will immediately hold this compound.
Q3: Is the HCl salt toxic?
-
Piperidines can be irritants and biologically active. Always handle inside a fume hood. Refer to the specific SDS for toxicology, but treat it as a potential skin/eye irritant [3].
References
-
Vertex Pharmaceuticals/NIH. "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design." PubMed Central. Available at: [Link] (Accessed 2026).
-
Organic Chemistry Portal. "Dimethyl sulfoxide (DMSO) as an Oxidizing Agent."[4] Available at: [Link] (Accessed 2026).
Sources
Overcoming poor solubility of 3-[(Methylthio)methyl]piperidine hydrochloride
The following guide serves as a specialized Technical Support Center for researchers working with 3-[(Methylthio)methyl]piperidine hydrochloride . It is designed to troubleshoot solubility issues across organic synthesis and biological assay workflows.
Status: Operational Topic: Solubility Optimization & Stability Maintenance Target Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Leads
Executive Summary
3-[(Methylthio)methyl]piperidine hydrochloride is a functionalized piperidine building block often used in fragment-based drug discovery and synthesis. While the hydrochloride salt generally confers aqueous solubility, the presence of the thioether (sulfide) moiety and the lipophilic piperidine core introduces specific solubility and stability challenges.
Users most frequently report "poor solubility" in two distinct contexts:
-
Organic Synthesis: Inability to dissolve the HCl salt in non-polar solvents (DCM, THF) for coupling reactions.
-
Biological Screening: Precipitation upon dilution from DMSO stocks into aqueous buffers, or "crashing out" in high-salt media due to the common ion effect.
This guide addresses these issues with mechanistic troubleshooting and validated protocols.
Part 1: Diagnostic & Troubleshooting (Q&A)
Scenario A: Organic Synthesis & Purification
Q1: I am trying to react this compound in Dichloromethane (DCM) or THF, but the salt sits at the bottom of the flask. How do I proceed? Diagnosis: Hydrochloride salts are ionic lattices. They are inherently insoluble in non-polar or moderately polar aprotic solvents like DCM, THF, or Toluene. Solution: You must convert the salt to its Free Base form. The free base of 3-[(Methylthio)methyl]piperidine is likely an oil or low-melting solid that is fully soluble in organic solvents.
-
Immediate Action: Perform a "Free-Base Liberation" (See Protocol 1 below).
-
Alternative: If you cannot run an extraction, add a non-nucleophilic organic base (e.g., Diisopropylethylamine, DIPEA) or Triethylamine (TEA) directly to the reaction mixture (2.5 - 3.0 equivalents). This generates the free amine in situ and forms a soluble organic salt (e.g., DIPEA·HCl), although this may complicate purification.
Q2: I noticed the compound turning yellow/brown in solution over time. Is this a solubility issue? Diagnosis: This is likely oxidative instability , not just solubility. The thioether (–S–CH₃) group is susceptible to oxidation by atmospheric oxygen to form a sulfoxide (S=O) or sulfone (O=S=O) . Causality: Oxidation increases polarity but can lead to complex mixtures that appear as "oily precipitates" or discoloration. Solution:
-
Degas all solvents (sparge with Nitrogen/Argon) before dissolving the compound.
-
Avoid strong oxidizers in your synthetic route unless the sulfur is protected.
-
Store the solid under inert atmosphere at -20°C.
Scenario B: Biological Assays & Formulation
Q3: My compound precipitates when I dilute my DMSO stock (10 mM) into PBS (pH 7.4). Why? Diagnosis: This is often due to the "Solubility Cliff" or the Common Ion Effect .
-
Solubility Cliff: The free base of the piperidine has a pKa of ~10–11. At pH 7.4, it is mostly protonated (soluble). However, if your stock is very concentrated, local regions of the solution might experience pH shifts, or the lipophilic thioether tail drives aggregation before the salt can solvate.
-
Common Ion Effect: PBS contains ~137 mM NaCl. Adding an HCl salt to a high-chloride buffer pushes the equilibrium back toward the solid salt form (
).
Solution:
-
Step 1: Lower the stock concentration (e.g., to 1 mM or 5 mM).
-
Step 2: Pre-dilute the DMSO stock with water (1:1) before adding to the high-salt buffer. This helps solvate the ions before they hit the high-chloride environment.
-
Step 3: Verify the pH of your assay buffer after addition. Ensure it remains < 8.0 to keep the nitrogen protonated.
Q4: Can I use cyclodextrins to improve solubility? Answer: Yes. The (methylthio)methyl chain is sufficiently lipophilic to fit into the cavity of β-Cyclodextrin or HP-β-CD .
-
Recommendation: Use 10–20% (w/v) HP-β-CD in your aqueous vehicle. This encapsulates the lipophilic tail while leaving the polar amine exposed, significantly boosting solubility and preventing precipitation.
Part 2: Visualized Workflows
Workflow 1: The "Salt Break" (Free-Basing Protocol)
Use this workflow when the compound must be dissolved in organic solvents for synthesis.
Figure 1: Step-by-step logic for converting the insoluble HCl salt into the organic-soluble free base.
Workflow 2: Biological Solubility Decision Tree
Use this to select the correct vehicle for animal dosing or cellular assays.
Figure 2: Decision logic for troubleshooting precipitation in biological media.
Part 3: Experimental Protocols
Protocol 1: Standard Free-Basing Procedure
For converting 1 gram of HCl salt to organic-soluble free base.
-
Dissolution: Dissolve 1.0 g of 3-[(Methylthio)methyl]piperidine HCl in 10 mL of distilled water. The solution should be clear.
-
Basification: Slowly add 2M NaOH or Saturated Na₂CO₃ solution while stirring. Monitor pH until it reaches >12.
-
Observation: The solution will likely become cloudy or an oil will separate out. This is the free base.
-
-
Extraction: Transfer to a separatory funnel. Add 15 mL of Dichloromethane (DCM). Shake vigorously and vent.
-
Separation: Collect the lower organic layer. Repeat extraction of the aqueous layer 2 more times with 10 mL DCM.
-
Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.
-
Concentration: Filter off the solid drying agent and evaporate the solvent under reduced pressure (Rotavap).
-
Result: You will obtain the free amine (likely a viscous oil). Use this immediately for organic reactions.
-
Protocol 2: Formulation for In Vivo/In Vitro Use
Target: 10 mg/mL stable solution.
| Component | Percentage (v/v) | Function |
| DMSO | 5% | Primary solubilizer for the lipophilic tail. |
| PEG-400 | 30% | Cosolvent to prevent precipitation. |
| Water / Saline | 65% | Bulk vehicle. |
Instructions:
-
Dissolve the HCl salt completely in the calculated volume of DMSO.
-
Add PEG-400 and vortex until mixed.
-
Slowly add Water/Saline while vortexing.
-
Critical: If precipitation occurs, acidify slightly with 0.1 N HCl to ensure the piperidine nitrogen remains protonated.
References
-
PubChem. (2025).[1] 3-Methylpiperidine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. Retrieved from [Link]
Sources
Troubleshooting unexpected results in assays with 3-[(Methylthio)methyl]piperidine hydrochloride
[1]
Status: Operational | Role: Senior Application Scientist Subject: Troubleshooting Assay Inconsistencies & Stability Failures
Technical Profile & Chemical Liability Analysis
Before troubleshooting, you must understand why this molecule fails. It is not an inert scaffold; it is a chemically active fragment.
| Feature | Chemical Structure | Liability / Risk Factor |
| Core | Piperidine (Secondary Amine) | pH Sensitivity: The HCl salt is acidic.[1] In weak buffers, it can lower pH, altering enzymatic rates. In high pH buffers, the free base may precipitate. |
| Substituent | 3-[(Methylthio)methyl]- | Redox Instability: The thioether sulfur ( |
| Salt Form | Hydrochloride (HCl) | Hygroscopicity: HCl salts of secondary amines are often hygroscopic. Water uptake leads to weighing errors and concentration drift. |
Troubleshooting Guide: Experimental Scenarios
Scenario A: "My IC50 values are shifting over time (Potency Drift)."
Diagnosis: The Thioether Oxidation Cascade.[2] Mechanism: You are likely not testing the parent compound anymore. Thioethers oxidize to sulfoxides and sulfones in the presence of trace peroxides found in polyethylene glycol (PEG) , Tween-20/80 , or Triton X-100 . This oxidation changes the compound's 3D shape and polarity, altering binding affinity.
Step-by-Step Resolution:
-
Check Your Detergents: Are you using "oxidant-free" or "low-peroxide" grade detergents? Standard grades contain up to 0.2% peroxides, which is stoichiometric excess relative to nanomolar drug concentrations.
-
LC-MS Validation: Inject your assay buffer stock (incubated for the assay duration).
-
Add Antioxidants: Supplement your buffer with 0.5 mM TCEP or 1 mM Methionine . Methionine acts as a "sacrificial anode," scavenging peroxides before they attack your drug candidate.
Scenario B: "The compound precipitates when added to the assay buffer."
Diagnosis: The "Salt-to-Base" Solubility Crash.[1] Mechanism: The HCl salt is highly water-soluble.[1] However, if your assay buffer is pH 7.4 or higher, the piperidine deprotonates to its neutral free-base form.[1] The lipophilic thioether side chain reduces the water solubility of the neutral form, causing micro-precipitation.
Step-by-Step Resolution:
-
Visual Check: Use a nephelometer or simple light microscopy to check for turbidity immediately after dilution.
-
DMSO Step-Down: Do not jump from 100% DMSO to 100% Aqueous.
-
Bad:
(Precipitation risk). -
Good:
.
-
-
Buffer Strength: Ensure your buffer (HEPES/Tris) concentration is
to handle the acidity of the HCl salt without local pH drops.
Scenario C: "I'm seeing false inhibition in metalloenzyme assays."
Diagnosis: Metal Chelation Interference. Mechanism: The nitrogen of the piperidine and the sulfur of the thioether can form a bidentate chelation motif. If your target is a metalloprotease (e.g., MMPs) or a metal-dependent kinase, the compound may be stripping the catalytic metal ion (Zn²⁺, Mg²⁺) rather than binding the active site.
Step-by-Step Resolution:
-
The CPZ Control: Run the assay with increased metal concentration (e.g., add 10 µM ZnCl₂). If potency drops significantly (
increases), the inhibition is likely due to chelation (artifact). -
Use a Non-Chelating Analog: Test 3-methylpiperidine (lacking the sulfur).[1] If activity is retained, the sulfur is not essential for binding but is causing the interference.
Visualizing the Failure Mode: The Oxidation Cascade
The following diagram illustrates the primary failure mode for thioether-containing fragments in high-throughput screening.
Caption: Pathway of thioether oxidation by detergent impurities leading to assay artifacts. Methionine supplementation blocks the ROS attack.
FAQ: Rapid Response
Q: Can I use this compound in Palladium-catalyzed cross-coupling reactions? A: Proceed with Caution. The thioether sulfur is a catalyst poison; it binds strongly to Pd/Pt, deactivating the catalyst.
-
Fix: Use high catalyst loading (5-10 mol%) or use "Pd-scavenger" resistant ligands (like Buchwald phosphines) that outcompete the sulfur.[1]
Q: How should I store the solid powder? A: Store at -20°C under Argon/Nitrogen . The HCl salt is hygroscopic. If the bottle is opened in humid air, it will absorb water, becoming a sticky gum. Always equilibrate the bottle to room temperature before opening to prevent condensation.
Q: Is the compound fluorescent? A: No, the structure lacks conjugation. However, the thioether group can quench the fluorescence of other fluorophores (e.g., Fluorescein) via photoinduced electron transfer (PET). If using a fluorescence-based assay, include a "compound only" control to check for quenching.[1]
References & Grounding
-
Thioether Oxidation in Assays:
-
Mechanism:[4][8][9][10] Thioethers are readily oxidized to sulfoxides by hydroperoxides present in aged surfactants (Tween, Triton).
-
Source: Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
-
Peroxides in Laboratory Detergents:
-
Piperidine Solubility & Salt Forms:
-
Principle: The solubility of piperidine bases drops sharply above their pKa. HCl salts provide stability but require buffering capacity in the assay to prevent pH drift.
-
Source: Stahl, P. H., & Wermuth, C. G. (Eds.).[2][5][6][11][12] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]
-
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-Methylpiperidine [sincerechemicals.com]
- 7. 3-甲基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Thiol Isomerases: Enzymatic Mechanisms, Models of Oxidation, and Antagonism by Galloylated Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. mdpi.com [mdpi.com]
Side reactions in the synthesis of 3-[(Methylthio)methyl]piperidine hydrochloride
The following technical guide addresses the synthesis, purification, and troubleshooting of 3-[(Methylthio)methyl]piperidine hydrochloride (CAS: 1211487-14-7). This document is structured as a Tier-3 Technical Support resource for process chemists and medicinal chemistry teams.
Ticket ID: #SYN-3MMP-001 Topic: Side Reaction Mitigation & Process Optimization Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Reaction Logic
The synthesis of 3-[(Methylthio)methyl]piperidine typically proceeds via the nucleophilic displacement of a leaving group (mesylate, tosylate, or halide) on a 3-hydroxymethylpiperidine scaffold by sodium thiomethoxide (NaSMe).
While the transformation appears simple (
Core Synthetic Pathway
-
Protection: 3-Hydroxymethylpiperidine
N-Boc-3-hydroxymethylpiperidine.[1] -
Activation: Conversion of alcohol to Mesylate (-OMs) or Chloride (-Cl).[1]
-
Displacement: Reaction with Sodium Thiomethoxide (NaSMe).[1]
-
Deprotection: Removal of Boc with HCl/Dioxane to yield the hydrochloride salt.
Troubleshooting Guide (Q&A Format)
Category A: Impurity Profile & Side Reactions
Q1: I am observing a persistent impurity at M+16 in my LC-MS. What is this, and how do I remove it? A: This is the Sulfoxide (S-Oxide) impurity.[1]
-
Cause: Sulfides are highly susceptible to oxidation by atmospheric oxygen, peroxides in solvents (especially ethers like THF or Dioxane), or during workup.
-
Mechanism: The sulfide lone pair attacks oxygen species, forming the sulfoxide (
). -
Correction:
-
Degas Solvents: Sparge all reaction solvents with Argon/Nitrogen for 15 minutes prior to use.[1]
-
Peroxide Test: Test THF/Dioxane for peroxides before use.
-
Workup: Avoid oxidative workups (e.g., bleach).[1] Use reducing agents like Sodium Thiosulfate or Sodium Metabisulfite during the quench if oxidants were suspected.
-
Q2: My yield is low (<40%), and I see a polymeric gum. I am using 3-chloromethylpiperidine HCl as the starting material. A: You are likely experiencing Intermolecular N-Alkylation (Polymerization). [1]
-
The Trap: You are adding NaSMe (a strong base) to an amine hydrochloride. This generates the free amine in situ.
-
Mechanism: The free secondary amine of one molecule attacks the electrophilic carbon (CH2-Cl) of another, leading to dimerization and oligomerization. The amine is often a better nucleophile than the thiomethoxide in competitive solvents.
-
Solution: Mandatory N-Protection. Use N-Boc-3-chloromethylpiperidine or N-Boc-3-mesyloxymethylpiperidine.[1] The Boc group sterically and electronically deactivates the nitrogen, forcing the reaction exclusively toward S-alkylation.
Q3: The product has a strong "rotten cabbage" odor even after drying. Is this normal? A: No. This indicates trapped Dimethyl Disulfide (MeSSMe) or residual Methanethiol.[1]
-
Cause: Oxidation of excess NaSMe generates dimethyl disulfide, which is an oil that traps easily in the product lattice.
-
Correction: Wash the organic phase (before deprotection) thoroughly with aqueous NaOH (1M) to remove methanethiol, followed by a hexane wash to extract the lipophilic disulfide.
Category B: Process Optimization
Q4: Why is the reaction stalling at 80% conversion? A: This is often due to Mesylate Hydrolysis or Chloride Passivation .
-
Mesylate: If using the mesylate intermediate, traces of water in the NaSMe (which is hygroscopic) will hydrolyze the mesylate back to the alcohol.
-
Protocol Fix: Ensure NaSMe is dry (use commercial anhydrous grade or dry azeotropically).[1] Switch to a dipolar aprotic solvent like DMF or NMP to accelerate the
rate, allowing the reaction to finish before side reactions take over.
Visualizing the Chemical Space
The following diagram maps the critical pathways, highlighting the "Safe Route" vs. the "Failure Modes."
Caption: Synthetic workflow illustrating the critical N-protection pathway (Green/Blue) versus catastrophic failure modes (Black/Red).
Validated Experimental Protocol
Objective: Synthesis of 3-[(Methylthio)methyl]piperidine HCl (10g scale).
Step 1: Activation (Mesylation)
-
Charge a reactor with N-Boc-3-hydroxymethylpiperidine (1.0 eq) and dry DCM (10 vol).
-
Cool to 0°C under Nitrogen.
-
Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir at 0°C for 1 hour. Monitor by TLC/LCMS (Conversion of Alcohol to Mesylate).
-
Workup: Wash with cold 1M HCl, then Sat. NaHCO3. Dry organic layer (
) and concentrate.[1][2] Note: The mesylate is thermally unstable; do not heat above 40°C.
Step 2: Nucleophilic Substitution
-
Dissolve the crude mesylate in anhydrous DMF (5 vol).
-
Add Sodium Thiomethoxide (NaSMe, 1.5 eq) as a solid in one portion. Caution: Exothermic.[1]
-
Heat to 60°C for 4 hours.
-
Monitor: LCMS should show disappearance of Mesylate and formation of Product (M+1 = 246 for Boc-protected).
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF.[1] Crucial: Wash with 10% NaOH to remove smelly methanethiol byproducts.
-
Concentrate to yield the Boc-protected sulfide oil.
Step 3: Deprotection & Salt Formation[1]
-
Dissolve the oil in 1,4-Dioxane (3 vol).
-
Add 4M HCl in Dioxane (5 eq) at 20°C.
-
Stir for 3 hours. A white precipitate should form.[1]
-
Filtration: Filter the solid under Nitrogen (hygroscopic!).[1]
-
Wash with Et2O to remove residual oxidants/impurities.[1]
-
Dry in a vacuum oven at 40°C.
Analytical Check:
-
1H NMR (D2O):
2.10 (s, 3H, S-Me), 2.50 (d, 2H, CH2-S).[1] -
Purity: >98% by HPLC.
References
-
ChemicalBook. (2024).[1][3] Sodium thiomethoxide Synthesis and Properties. Retrieved from
-
PubChem. (2025).[1][4] 3-Methylpiperidine hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved from
-
Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.[1] (Cited for oxidation stereochemistry).[1]
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 3-Methylpiperidine. Retrieved from [1]
Sources
Technical Support Center: 3-[(Methylthio)methyl]piperidine Hydrochloride Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation pathways of 3-[(Methylthio)methyl]piperidine hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 3-[(Methylthio)methyl]piperidine hydrochloride susceptible to degradation?
A1: The molecule has two primary sites prone to degradation: the piperidine ring and the methylthio side chain. The secondary amine within the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or products of ring-opening.[1] The sulfur atom in the methylthio group is readily oxidized to form a sulfoxide and subsequently a sulfone.[2]
Q2: What are the most critical environmental factors that can cause the degradation of this compound?
A2: Several factors can induce degradation. These include:
-
Oxidizing agents: Even atmospheric oxygen over time can initiate oxidative degradation of both the piperidine ring and the thioether group.[1]
-
Elevated temperatures: High heat can promote complex degradation reactions, potentially leading to the cleavage of C-N bonds within the piperidine ring.[3]
-
Light exposure: Particularly UV light, can provide the energy to initiate degradation, often through radical mechanisms.[1] Sulfur-containing compounds can be susceptible to photodegradation.[4]
-
Extreme pH: Both highly acidic and basic conditions can promote hydrolysis and other degradation pathways.[3][5]
Q3: How should I properly store 3-[(Methylthio)methyl]piperidine hydrochloride to ensure its stability?
A3: To minimize degradation, the compound should be stored in a well-closed container, protected from light, and in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation. For long-term storage, refrigeration is recommended.
Q4: What are the likely degradation pathways for this molecule?
A4: Based on the functional groups present, the following degradation pathways are plausible:
-
Oxidative Degradation: The secondary amine of the piperidine ring can be oxidized to an N-oxide.[1] The thioether can be oxidized to a sulfoxide and then to a sulfone.
-
Thermal Degradation: At elevated temperatures, the piperidine ring may undergo cleavage.[3]
-
Photodegradation: Exposure to light, especially UV, can initiate radical-based degradation.[1] Sulfur-containing compounds are known to undergo photochemical degradation.[4]
-
Acid/Base Hydrolysis: While the core structure is relatively stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, can facilitate degradation.[5][6]
Troubleshooting Guide
Q5: I've performed a forced degradation study under oxidative conditions (e.g., using H₂O₂) and see two new, more polar peaks in my HPLC analysis. What could they be?
A5: The two new, more polar peaks are likely the sulfoxide and sulfone derivatives of the parent compound. The thioether group is readily oxidized, and the resulting sulfoxide and sulfone are significantly more polar, leading to shorter retention times on a reverse-phase HPLC column. A minor amount of the N-oxide derivative might also be present.
Q6: My mass spectrometry data of the degraded sample shows a peak with an M+16 mass unit and another with an M+32 mass unit relative to the parent compound. How do I interpret this?
A6: This is strong evidence for oxidative degradation of the methylthio group.
-
An M+16 peak corresponds to the addition of one oxygen atom, indicating the formation of the sulfoxide derivative.
-
An M+32 peak corresponds to the addition of two oxygen atoms, indicating the formation of the sulfone derivative.
Q7: After subjecting the compound to thermal stress, I observe a loss of the parent compound but no distinct new peaks in the chromatogram. What could be the issue?
A7: This phenomenon, often referred to as poor mass balance, can have several causes:[7]
-
Formation of Volatile Degradants: Thermal stress may cause ring-opening or fragmentation of the molecule into smaller, volatile compounds that are not retained or detected by the HPLC method.[3] Consider using headspace gas chromatography-mass spectrometry (GC-MS) to analyze for volatile products.[7]
-
Formation of Insoluble Degradants: Polymeric or highly insoluble degradation products may have formed and precipitated out of the solution, thus not being injected into the HPLC system.[7] A visual inspection of the sample for particulates is recommended.
-
Degradants Not Detected by UV: The degradation products may lack a chromophore and therefore are not detected by a standard UV detector. Try using a more universal detector, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).
Q8: I am developing a stability-indicating HPLC method. What are the key parameters to ensure it is suitable for a forced degradation study?
A8: A robust stability-indicating method should demonstrate specificity for the parent compound in the presence of its degradation products. Key validation parameters include:[8]
-
Resolution: All degradation product peaks must be well-resolved from the parent compound peak, ideally with a resolution of ≥2.0.[7]
-
Peak Purity: The purity of the parent compound peak in the stressed samples should be confirmed using a diode array detector (DAD) and peak purity analysis software, or by mass spectrometry.[7]
-
Mass Balance: The total amount of the drug and its degradation products should remain reasonably constant throughout the study.[7]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study to identify potential degradation pathways and products.[7][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3-[(Methylthio)methyl]piperidine hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
- Mix equal volumes of the stock solution and 0.1 M HCl.
- Heat at 60°C for 24 hours.
- Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the initial concentration.
-
Base Hydrolysis:
- Mix equal volumes of the stock solution and 0.1 M NaOH.
- Heat at 60°C for 24 hours.
- Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the initial concentration.
-
Oxidative Degradation:
- Mix equal volumes of the stock solution and 3% H₂O₂.
- Keep at room temperature for 24 hours.
-
Thermal Degradation:
- Expose the solid compound to 80°C for 48 hours.
- Dissolve the stressed solid in the solvent to the initial concentration.
-
Photolytic Degradation:
- Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.
- A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC method.
Protocol 2: Suggested HPLC Method
This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.
| Parameter | Suggested Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm (or DAD for peak purity) |
| Injection Volume | 10 µL |
Visualizations
Proposed Degradation Pathways
Caption: Proposed primary degradation pathways for 3-[(Methylthio)methyl]piperidine.
Forced Degradation Workflow
Caption: Experimental workflow for a forced degradation study.
References
- Jubilant Ingrevia Limited.
- Scholar Publishing. Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O. 2022.
- G. S. K. K. A. K. S. P. S. S. S. P. G. S. G. S. K. K. A. K. S. P. S. S. S. P.
- Biosynce. Under what conditions does piperidine decompose? - Blog. 2025.
-
PubChem. 3-Methylpiperidine. Available from: [Link]
- ResearchGate. Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF. 2025.
- Sciencemadness Discussion Board. Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11. 2018.
-
Wikipedia. Piperidine. Available from: [Link]
- PubMed. Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry. 2010.
- PubMed. Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)
- MDPI.
- PubMed.
- NIH.
- Organic Chemistry Portal. Piperidine synthesis.
- Chemistry LibreTexts. 15.12: Thioethers (Sulfides) and Silyl Ethers. 2020.
- DTIC. Piperidine Synthesis. 2025.
- ScienceDirect.
-
PubChem. 3-Methylpiperidine hydrochloride. Available from: [Link]
- ResearchGate. Thermal degradation of piperazine and its structural analogs. 2025.
- Pharmaffiliates. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. 2026.
- ResearchGate. Results of forced degradation studies | Download Scientific Diagram.
- ResearchGate. Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight]...
- Taylor & Francis Online.
- ACS Publications.
- ScienceDirect.
- Semantic Scholar. Catalytic Photodegradation of Cyclic Sulfur Compounds in a Model Fuel Using a Bench-scale Falling-film Reactor.
- New Journal of Chemistry (RSC Publishing). Piperidine and piperazine analogs in action: zinc(ii)
- Master Organic Chemistry. Thiols And Thioethers. 2015.
- University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Lhasa Limited.
- ACS Publications. Controlled Degradation of Cast and 3-D Printed Photocurable Thioester Networks via Thiol–Thioester Exchange | Macromolecules. 2022.
- Pharma Stability. Troubleshooting & Pitfalls.
- ResearchGate. Photocatalytic degradation of gaseous sulfur compounds by silver-deposited titanium dioxide | Request PDF. 2025.
- New Journal of Chemistry (RSC Publishing). Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS.
- Sigma-Aldrich.
- Unodc.
- OUCI. Photocatalytic Transformations of Sulfur-Based Organic Compounds.
- MDPI.
- APIsec. Troubleshooting Guide for API Failure: Common Causes & Solutions. 2025.
- ResearchGate. (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.
- The Royal Society of Chemistry. Piperidines ESI-revised3.
- ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- MedCrave online.
- ChemScene. 155797-02-7 | (S)-3-Methylpiperidine hydrochloride.
- RSC Publishing. Analytical Methods.
- NIH. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biosynce.com [biosynce.com]
- 4. Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assyro.com [assyro.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
How to store 3-[(Methylthio)methyl]piperidine hydrochloride long-term
Product: 3-[(Methylthio)methyl]piperidine hydrochloride CAS: 1211487-14-7 Molecular Formula: C₇H₁₆ClNS Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary: The "Dual-Threat" Stability Profile
Researchers handling 3-[(Methylthio)methyl]piperidine hydrochloride must navigate two distinct degradation pathways that often compound each other: thioether oxidation and hygroscopicity .[1]
-
Oxidation Risk: The thioether (sulfide) moiety is highly susceptible to oxidation by atmospheric oxygen, forming sulfoxides (+16 Da) and sulfones (+32 Da). This reaction is accelerated by light, heat, and protic solvents.
-
Hygroscopic Risk: As a secondary amine hydrochloride salt, the compound is hygroscopic. Moisture absorption not only alters the stoichiometry (making weighing inaccurate) but also increases molecular mobility, significantly accelerating the oxidation rate of the thioether group.
Bottom Line: This compound cannot be treated as a standard "shelf-stable" amine salt.[1] It requires a strict exclusion of moisture and oxygen to maintain >98% purity over 6+ months.
Part 1: The Golden Standard Storage Protocol
Follow this protocol for storage durations exceeding 2 weeks.
Environmental Controls
| Parameter | Optimal Condition | Critical Limit (Do Not Exceed) | Reason |
| Temperature | -20°C | +4°C | Low temp slows oxidation kinetics (Arrhenius equation).[1] |
| Atmosphere | Argon (Ar) | Nitrogen (N₂) | Argon is heavier than air and provides a better "blanket" for sulfides. |
| Container | Amber Glass | Clear Glass | Thioethers are photosensitive; UV light catalyzes radical oxidation. |
| Closure | Teflon (PTFE) Lined Cap | Parafilm only | Parafilm is permeable to oxygen over months. PTFE provides a hermetic seal. |
Handling Workflow (Step-by-Step)
-
Equilibrate: Before opening, allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial introduces condensation, instantly degrading the salt.
-
Aliquot: Do not repeatedly freeze-thaw the bulk stock. Divide the material into single-use aliquots inside a glovebox or under a generic nitrogen cone.
-
Reseal: Purge the headspace with inert gas (Argon preferred) for 10-15 seconds before tightening the cap.[1]
-
Secondary Containment: Place the vial inside a heat-sealed Mylar bag with a packet of silica gel and an oxygen scavenger.
Part 2: Troubleshooting & FAQs
Direct answers to common issues reported by our user base.
Q1: The powder has turned into a sticky gum or oil. Is it still usable?
Diagnosis: Hygroscopic Failure. The hydrochloride salt has absorbed atmospheric moisture (deliquescence).
-
Impact: The molecular weight is now undefined (excess water mass). The presence of water likely accelerated oxidation.
-
Recovery: You can attempt to dry it under high vacuum (<0.1 mbar) over P₂O₅ for 24 hours. However, you must check purity via LC-MS before use.[1] If oxidation >5%, discard the batch.
Q2: I see a new peak in my LC-MS spectrum at M+16 relative to the parent mass. What is this?
Diagnosis: Sulfoxide Formation. The thioether (-S-) has oxidized to a sulfoxide (-S(=O)-).[1]
-
Cause: Exposure to air or peroxides in solvents.
-
Prevention: Ensure your solvents (especially ethers like THF or Dioxane) are peroxide-free.[1] Use fresh anhydrous solvents.
-
Action: Sulfoxides are difficult to separate from the parent amine. If the peak is significant, repurification is required.[2]
Q3: Can I store this compound as a stock solution in DMSO or Water?
Verdict: No.
-
DMSO: DMSO is an oxidant. At room temperature, DMSO can transfer oxygen to the thioether, especially in the presence of trace acid (which the HCl salt provides).
-
Water: Accelerates oxidation and hydrolysis risks.
-
Recommendation: Prepare solutions fresh immediately before use . If you must store a solution, use degassed Acetonitrile or Methanol at -80°C for no more than 3-5 days.[1]
Part 3: Scientific Rationale & Mechanisms
The Thioether Oxidation Pathway
The sulfur atom in the (methylthio)methyl group acts as a nucleophile. In the presence of Reactive Oxygen Species (ROS) or even ground-state oxygen catalyzed by light, it undergoes a stepwise oxidation.[1]
-
Step 1 (Sulfoxide): The sulfur lone pair attacks an oxygen species, forming a sulfoxide (R-S(=O)-R').[1] This is the M+16 peak.
-
Step 2 (Sulfone): Further oxidation leads to the sulfone (R-S(=O)₂-R').[1] This is the M+32 peak and is chemically inert but represents a permanent loss of the pharmacophore.
Visualizing the Degradation Logic
Figure 1: Decision tree for storage outcomes. Failure to control environment leads to rapid physical (moisture) and chemical (oxidation) degradation.
Chemical Structure & Degradation Pathway
Figure 2: Stepwise oxidation of the thioether moiety.[1] The formation of the sulfoxide often creates a new chiral center, complicating NMR and HPLC analysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521844, 3-Methylpiperidine hydrochloride. (Note: General stability data for piperidine salts derived from this class). Retrieved from [Link]
-
Mahmoodi, A. et al. (2020). Oxidation-sensitive thioether-based polymeric micelles. (Demonstrates the high susceptibility of thioethers to oxidation by peroxides). Journal of Drug Delivery Science and Technology. Retrieved from [Link]
Sources
Technical Support Center: Method Refinement for 3-[(Methylthio)methyl]piperidine HCl
Status: Operational Role: Senior Application Scientist Subject: Quantification & Stability Protocols for Thioether-Piperidine Derivatives
Executive Summary: The Analytical Triad
Refining a method for 3-[(Methylthio)methyl]piperidine hydrochloride requires navigating three distinct chemical challenges. As a secondary amine salt containing a thioether, this molecule presents a "perfect storm" for HPLC difficulties:
-
The Basicity Problem: The piperidine ring (
) is protonated at standard HPLC pH, leading to severe peak tailing due to secondary interactions with residual silanols. -
The Chromophore Problem: The molecule lacks a conjugated
-system, resulting in negligible UV absorbance above 210 nm. -
The Stability Problem: The thioether (sulfide) moiety is highly susceptible to oxidation, forming sulfoxides (
) and sulfones ( ) during sample preparation.
This guide addresses these issues through a troubleshooting Q&A format, designed to transition your workflow from "experimental" to "validated."
Module 1: Troubleshooting Peak Shape & Retention
Q: My target peak exhibits severe tailing (Asymmetry > 2.0). How do I fix this?
A: Tailing in piperidine derivatives is almost exclusively caused by the interaction between the positively charged ammonium species (the protonated amine) and the negatively charged residual silanols on the silica support.
Root Cause Analysis:
At pH 3–7, residual silanols (
Refinement Protocol:
-
The "Brute Force" Acidic Method (Recommended First Step):
-
Mobile Phase: Use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Perchloric Acid instead of Formic Acid.
-
Mechanism:[1] TFA acts as an ion-pairing agent. The trifluoroacetate anion forms a neutral ion pair with the piperidine cation, masking the charge. Additionally, the low pH (< 2.5) suppresses the ionization of silanols (
). -
Trade-off: TFA suppresses ionization in LC-MS. If using MS, switch to Difluoroacetic acid (DFA) or use a hybrid column (see below).
-
-
The "High pH" Hybrid Method:
-
Column: Switch to a bridged ethylene hybrid (BEH) C18 column (e.g., Waters XBridge or chemically equivalent).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mechanism:[1] At pH 10, the piperidine is largely deprotonated (neutral free base). Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks.
-
Warning: Standard silica columns dissolve at pH > 8. Only use hybrid columns.
-
Q: I am observing retention time drift. What is happening?
A: This is likely due to dewetting (if using 100% aqueous start) or temperature fluctuations affecting the pKa/ionization state.
Corrective Action:
-
Lock Temperature: Thermostat the column compartment to 40°C. This lowers mobile phase viscosity and improves mass transfer for the amine.
-
HILIC Mode: If the compound elutes in the void volume on C18, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .
-
Column: Bare Silica or Zwitterionic (ZIC-HILIC).
-
Mobile Phase: 90% Acetonitrile / 10 mM Ammonium Formate (pH 3.0).
-
Result: The polar salt is retained strongly; water is the "strong" solvent.
-
Module 2: Sensitivity & Detection
Q: I cannot achieve the required Limit of Quantitation (LOQ) using UV detection.
A: 3-[(Methylthio)methyl]piperidine has no strong chromophore. Relying on end-absorption (< 210 nm) leads to poor signal-to-noise ratios and baseline drift from mobile phase gradients.
Decision Matrix for Detection:
Figure 1: Decision tree for selecting the optimal detection method based on laboratory capabilities and sensitivity requirements.
Refinement Protocol (Derivatization): If LC-MS is unavailable, you must derivatize the secondary amine to add a chromophore.
-
Reagent: FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride).
-
Reaction: Reacts rapidly with secondary amines in borate buffer (pH 8–9).
-
Result: The derivative is highly fluorescent and UV active (265 nm), lowering LOQ by 100–1000 fold.
Module 3: Stability & Oxidation Control
Q: I see "ghost peaks" appearing at RRT 0.8 or 0.9 after the sample sits in the autosampler.
A: You are observing the oxidation of the thioether sulfur. The "ghost peaks" are the Sulfoxide (M+16) and Sulfone (M+32) degradation products.
Mechanism:
Corrective Action (Sample Prep SOP):
-
Solvent Additive: Prepare all diluents with 0.1% Ascorbic Acid or 0.05% Sodium Metabisulfite as an antioxidant sacrifice.
-
Temperature: Set autosampler temperature to 4°C . Oxidation rates double with every 10°C increase.
-
Materials: Use amber glass vials to prevent photo-oxidation.
-
Inert Gas: Purge solvents with Helium or Nitrogen to remove dissolved oxygen.
Summary of Optimized Method Parameters
| Parameter | RP-HPLC (UV/CAD) | LC-MS/MS (Recommended) |
| Column | C18 Hybrid (e.g., BEH C18), 1.7 µm | HILIC (e.g., Amide or Silica), 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | 10 mM Ammonium Formate (pH 3.0) in 95% ACN |
| Mobile Phase B | Acetonitrile | 10 mM Ammonium Formate (pH 3.0) in Water |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min |
| Detection | UV 210 nm (if high conc) | ESI+ (MRM mode) |
| Sample Diluent | 50:50 Water:MeOH + 0.1% Ascorbic Acid | 90:10 ACN:Water + 0.1% Ascorbic Acid |
Visualizing the Degradation Pathway
Understanding the oxidation risk is critical for accurate quantification. The diagram below illustrates the structural vulnerability.
Figure 2: Oxidative degradation pathway of the thioether moiety and critical prevention steps during sample handling.
References
-
Dolan, J. W. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Retrieved from
- Relevance: Authoritative guide on diagnosing amine tailing and the role of silanols.
-
Element Lab Solutions. (2025).[2] Peak Tailing in HPLC: Causes and Solutions. Retrieved from
- Relevance: Technical breakdown of asymmetry factors and pH adjustments for basic compounds.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 641100, 3-Methylpiperidine. Retrieved from
- Relevance: Source of physicochemical data (pKa, solubility) for the piperidine core.
-
Muszalska, I., et al. (2025). HPLC and TLC Methodology for Determination or Purity Evaluation of Piperazine Derivatives. Acta Poloniae Pharmaceutica. Retrieved from
- Relevance: Validated methodologies for analyzing piperidine/piperazine derivatives, including stability indic
-
Chromatography Forum. (2005).[3] Use of strong oxidizers in HPLC and Thioether Stability. Retrieved from
- Relevance: Expert discussion on the oxidation of thioethers to sulfoxides/sulfones in HPLC m
Sources
Addressing batch-to-batch variability of 3-[(Methylthio)methyl]piperidine hydrochloride
Technical Support Center: 3-[(Methylthio)methyl]piperidine hydrochloride
A Guide to Understanding and Mitigating Batch-to-Batch Variability
Introduction
3-[(Methylthio)methyl]piperidine hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core and thioether functionality make it a versatile building block. However, like many complex organic molecules, it can exhibit batch-to-batch variability, which can significantly impact reaction yields, impurity profiles, and the overall reproducibility of your research and development efforts.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues arising from this variability. By understanding the potential root causes and implementing robust analytical and procedural controls, you can ensure the consistency and success of your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Purity and Impurity Profiling
Question 1: My reaction yield is significantly lower with a new batch of 3-[(Methylthio)methyl]piperidine hydrochloride. What could be the cause?
Answer: A decrease in yield is a common indicator of batch-to-batch variability and can often be traced back to issues with the purity of the starting material. Several factors related to the new batch could be at play:
-
Lower Overall Purity: The most straightforward cause is a lower assay value for the active compound in the new batch compared to the previous one.
-
Presence of Inhibitory Impurities: The new batch may contain specific impurities that interfere with your reaction. These could be unreacted starting materials from the synthesis of the piperidine derivative, byproducts, or degradation products.[3]
-
Higher Moisture Content: As a hydrochloride salt, this compound can be hygroscopic. Increased water content can affect reactions that are sensitive to moisture.
Troubleshooting Workflow: Purity and Impurity Issues
Caption: Troubleshooting workflow for decreased reaction yield.
Step-by-Step Experimental Protocol: Quantitative NMR (qNMR) for Purity Assessment
-
Standard Selection: Choose a high-purity, stable internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 3-[(Methylthio)methyl]piperidine hydrochloride.
-
Accurately weigh approximately 10-20 mg of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., D₂O or DMSO-d₆) in a volumetric flask to ensure a homogenous solution.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate integration. A D1 of 5 times the longest T1 value is recommended.
-
-
Data Analysis:
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
std = Internal Standard
-
Section 2: Stereoisomerism and Regioisomerism
Question 2: I am observing unexpected side products or diastereomers in my reaction. Could this be related to the starting material?
Answer: Yes, this is a distinct possibility. 3-[(Methylthio)methyl]piperidine hydrochloride has a chiral center at the 3-position of the piperidine ring.
-
Enantiomeric Purity: If your synthesis is stereospecific, the enantiomeric purity of the starting material is critical. A new batch with a lower enantiomeric excess (ee) will result in the formation of the undesired enantiomer or diastereomer in your product.
-
Regioisomers: Depending on the synthetic route used by the manufacturer, there is a potential for the formation of regioisomers, such as the 2- or 4-substituted piperidine derivatives.[4] These isomers may have similar physical properties, making them difficult to separate, but can exhibit different reactivity.[5]
Troubleshooting Workflow: Isomeric Purity
Caption: Troubleshooting workflow for isomeric impurities.
Step-by-Step Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point for screening.
-
Mobile Phase Screening:
-
Begin with a standard mobile phase system, such as hexane/isopropanol or hexane/ethanol.
-
If necessary, add a small amount of an amine additive (e.g., diethylamine) to the mobile phase to improve peak shape for the basic piperidine compound.
-
-
Sample Preparation: Prepare a dilute solution of the 3-[(Methylthio)methyl]piperidine hydrochloride in the mobile phase.
-
Analysis:
-
Inject the sample onto the chiral HPLC system.
-
Monitor the elution profile using a UV detector.
-
If separation is achieved, integrate the peak areas of the two enantiomers.
-
-
Calculation:
-
Enantiomeric Excess (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100
-
Section 3: Stability and Degradation
Question 3: The appearance of my 3-[(Methylthio)methyl]piperidine hydrochloride has changed over time (e.g., discoloration, clumping), and its performance is now inconsistent. What is happening?
Answer: Changes in physical appearance are often indicative of degradation or instability. For this specific molecule, there are two primary areas of concern:
-
Oxidation of the Thioether: The sulfide moiety is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.[6] This can occur over time with exposure to atmospheric oxygen and can be accelerated by light or trace metal contaminants. These oxidized impurities will have different physical properties and may not be reactive in your desired transformation.
-
Hygroscopicity and Hydrolysis: As a hydrochloride salt of an amine, the compound can absorb moisture from the atmosphere. While hydrolysis is less of a concern for the thioether and piperidine ring under neutral conditions, the presence of water can affect reaction kinetics and potentially promote other degradation pathways.
-
Thermal Degradation: The piperidine ring itself is generally stable, but prolonged exposure to high temperatures can lead to degradation.[7][8]
Data Presentation: Potential Degradation Products
| Degradation Pathway | Potential Product | Change in Molecular Weight | Analytical Detection Method |
| Oxidation | 3-[(Methylsulfinyl)methyl]piperidine | +16 amu | LC-MS |
| Oxidation | 3-[(Methylsulfonyl)methyl]piperidine | +32 amu | LC-MS |
| --- | --- | --- | --- |
Best Practices for Storage and Handling:
-
Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Keep it in a cool, dark, and dry place.
-
Handling: When handling the reagent, minimize its exposure to the atmosphere. Use a glove box or glove bag for weighing and dispensing if possible, especially for moisture-sensitive reactions.
-
Re-testing: If a batch has been stored for an extended period or shows signs of physical change, it is prudent to re-analyze its purity by HPLC or LC-MS before use.
References
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
-
Gao, C., et al. (2024). Assessing and mitigating batch effects in large-scale omics studies. PMC. Available at: [Link]
-
Royal Society of Chemistry (2012). Analytical Methods. Available at: [Link]
-
PubChem. 3-Methylpiperidine hydrochloride. Available at: [Link]
- Freeman, S. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
-
Surface Measurement Systems. Batch-to-Batch Variability - Applications using Sorption Experiments. Available at: [Link]
-
Ball, H. L., et al. (2013). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PMC. Available at: [Link]
-
United Nations Office on Drugs and Crime (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Ataman Kimya. PIPERIDINE. Available at: [Link]
-
Sartorius (2019). Reducing Batch-to-Batch Variability of Botanical Drug Products. Available at: [Link]
-
Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]
-
Füzéry, A. K. (2015). Managing Reagent Lot to Lot Variability. myadlm.org. Available at: [Link]
-
ResearchGate. Piperidine degradation by M. aurum MO1. Available at: [Link]
-
Komas, B., et al. (2013). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. ResearchGate. Available at: [Link]
-
PubChem. 3-Methylpiperidine. Available at: [Link]
-
AHH Chemical. 3-[(methylthio)methyl]piperidine hydrochloride, 95% Purity, C7H16ClNS, 1 gram. Available at: [Link]
Sources
- 1. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Scaling Up the Synthesis of 3-[(Methylthio)methyl]piperidine hydrochloride
Introduction
Welcome to the technical support center for the synthesis of 3-[(Methylthio)methyl]piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to implement or scale up this synthesis. As a key structural motif in various pharmacologically active agents, the successful and reproducible synthesis of this piperidine derivative is of significant interest.
This document moves beyond a simple recitation of steps. It is structured to provide a deep, mechanistic understanding of the synthesis, anticipate common challenges, and offer field-tested solutions. Our goal is to empower you to not only replicate the synthesis but also to troubleshoot and optimize it for your specific laboratory and scale-up requirements.
The synthesis is typically approached as a two-step process: the formation of a suitable electrophilic piperidine precursor, followed by a nucleophilic substitution with a methylthio- source. This guide will focus on a common and effective pathway:
-
Step 1: Synthesis of N-Boc-3-(chloromethyl)piperidine from a commercially available starting material. The Boc protecting group is instrumental in preventing side reactions at the piperidine nitrogen.
-
Step 2: Nucleophilic Substitution with sodium thiomethoxide to form N-Boc-3-[(methylthio)methyl]piperidine.
-
Step 3: Deprotection and Salt Formation to yield the final target compound, 3-[(Methylthio)methyl]piperidine hydrochloride.
Below, we present a detailed experimental protocol followed by an in-depth troubleshooting guide and frequently asked questions.
Experimental Protocol: A Validated Pathway
This section provides a detailed, step-by-step methodology for the synthesis. Each step is designed for clarity, reproducibility, and scalability.
Step 1: Synthesis of N-Boc-3-(hydroxymethyl)piperidine
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-(hydroxymethyl)piperidine (1.0 eq) and dichloromethane (DCM, approx. 10 mL per 1 g of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is often pure enough for the next step.
Step 2: Chlorination to N-Boc-3-(chloromethyl)piperidine
-
Setup: In a separate flask under nitrogen, dissolve the crude N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in DCM.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise. The addition is exothermic and may produce HCl gas. Ensure proper ventilation.
-
Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture over crushed ice. Basify the aqueous layer with a saturated sodium bicarbonate solution to a pH of ~8. Extract the product with DCM, dry the combined organic layers over sodium sulfate, and concentrate to yield the chlorinated intermediate.
Step 3: Nucleophilic Substitution to N-Boc-3-[(methylthio)methyl]piperidine
-
Setup: To a flame-dried, three-neck flask under a strict nitrogen atmosphere, add sodium thiomethoxide (1.5 eq) and anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add a solution of N-Boc-3-(chloromethyl)piperidine (1.0 eq) in anhydrous DMF dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by GC-MS.
-
Work-up: Quench the reaction by pouring it into a cold, saturated ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Step 4: Deprotection and HCl Salt Formation
-
Setup: Dissolve the purified N-Boc-3-[(methylthio)methyl]piperidine (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Reagent Addition: Cool the solution to 0 °C and slowly bubble dry HCl gas through it, or add a pre-prepared solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane) until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Drying: Wash the solid with cold diethyl ether and dry under vacuum to yield the final product, 3-[(Methylthio)methyl]piperidine hydrochloride.
Troubleshooting Guide: From Problem to Solution
Even with a robust protocol, challenges can arise, especially during scale-up. This section addresses common issues in a question-and-answer format.
Q1: My yield for the chlorination step (Step 2) is low, and I see multiple spots on TLC. What's happening?
A: Low yields in this step often point to side reactions or incomplete conversion.
-
Causality: Thionyl chloride reacts with the hydroxyl group to form a chlorosulfite intermediate. This can then undergo an intramolecular SN2 reaction to give the desired product or eliminate to form an alkene. Overheating or extended reaction times can favor elimination and other degradation pathways. The piperidine nitrogen, even when protected, can also be a site for side reactions if the conditions are too harsh.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction is maintained at 0 °C during the addition of thionyl chloride. Uncontrolled exotherms are a primary cause of side product formation.
-
Reagent Quality: Use a fresh, high-quality bottle of thionyl chloride. Old or improperly stored SOCl₂ can contain degradation products (like HCl and SO₂) that can catalyze unwanted reactions.
-
Stoichiometry: While a slight excess of thionyl chloride is needed, a large excess can lead to charring and the formation of complex impurities. Re-verify the stoichiometry; 1.1 to 1.3 equivalents is typically optimal.
-
Alternative Reagents: If issues persist, consider alternative chlorinating agents. For instance, using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) (the Appel reaction) can provide milder conditions, often leading to cleaner conversions, although it requires a more demanding chromatographic purification to remove triphenylphosphine oxide.
-
Q2: The nucleophilic substitution (Step 3) is sluggish or incomplete. How can I drive it to completion?
A: Incomplete substitution is typically due to issues with the nucleophile, the electrophile, or the reaction conditions.
-
Causality: This is a classic SN2 reaction. Its rate depends on the concentration and nucleophilicity of the thiomethoxide, the reactivity of the alkyl chloride, and the solvent. Sodium thiomethoxide is extremely sensitive to moisture and air[1]. Oxidation to dimethyl disulfide or reaction with water reduces its effective concentration.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. DMF is hygroscopic; use a freshly opened bottle or a properly dried solvent.
-
Verify Nucleophile Activity: Use fresh, high-quality sodium thiomethoxide. If the reagent is old, its potency may be compromised. You can titrate the reagent to determine its active concentration before use.
-
Increase Temperature: If the reaction is clean but slow at room temperature, gently heating to 40-50 °C can increase the rate. However, monitor carefully, as higher temperatures can also promote the E2 elimination side reaction, forming 3-methylenepiperidine.
-
Consider a Phase-Transfer Catalyst: On a larger scale, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve reaction rates and yields, especially if the sodium thiomethoxide has poor solubility.
-
Q3: My final product is an oil or a sticky solid after the HCl salt formation (Step 4). How can I obtain a crystalline solid?
A: Failure to crystallize is usually due to residual solvent or impurities.
-
Causality: The hydrochloride salt's ability to form a stable crystal lattice is highly dependent on purity. Even small amounts of solvent, the free base, or other impurities can disrupt crystallization, resulting in an oil.
-
Troubleshooting Steps:
-
Purity Check: Before salt formation, ensure the purified free base from Step 3 is of high purity (>98% by GC or NMR). If not, re-purify.
-
Solvent Choice: The choice of solvent for precipitation is critical. Diethyl ether is excellent for inducing precipitation but can sometimes trap impurities. Try triturating the oily product with fresh, cold ether or pentane. This can wash away minor impurities and induce crystallization.
-
Recrystallization: If trituration fails, attempt recrystallization. Common solvent systems for amine hydrochlorides include isopropanol/diethyl ether, methanol/ethyl acetate, or ethanol/water. Dissolve the oil in a minimal amount of the more polar solvent (e.g., isopropanol) and slowly add the less polar anti-solvent (e.g., diethyl ether) until turbidity persists, then cool slowly.
-
Strictly Anhydrous HCl: Ensure the HCl solution or gas used is completely dry. The presence of water can lead to the formation of a hydrate or prevent crystallization altogether.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling sodium thiomethoxide?
A: Sodium thiomethoxide is a hazardous material that requires careful handling. It is a flammable solid and is corrosive, causing severe skin and eye burns[1][2]. Upon contact with water or acids, it releases methanethiol, a toxic and foul-smelling gas. Always handle sodium thiomethoxide in a well-ventilated fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including flame-retardant gloves, safety goggles, and a lab coat.
Q2: Can I use 3-(chloromethyl)pyridine as a starting material and reduce the pyridine ring later?
A: Yes, this is a viable alternative route. You can synthesize 3-(chloromethyl)pyridine hydrochloride[3][4], perform the substitution with sodium thiomethoxide, and then reduce the pyridine ring (e.g., via catalytic hydrogenation with PtO₂ or Rh/C under pressure). However, this route presents its own challenges. The sulfur atom can poison some hydrogenation catalysts, requiring careful selection of the catalyst and conditions. Furthermore, controlling the reduction can sometimes be difficult on a large scale[5].
Q3: How should I monitor the progress of these reactions?
A: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Excellent for qualitative monitoring of the Boc-protection, chlorination, and substitution steps. Use appropriate stains (e.g., potassium permanganate for hydroxyl groups, ninhydrin for the deprotected amine).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the substitution reaction (Step 3), as it can clearly distinguish the starting chloride from the thioether product and potential elimination byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of intermediates and the final product. For the final product, the appearance of the methylthio singlet (~2.1 ppm) and the shifts in the piperidine ring protons are key diagnostic signals.
Q4: What are the optimal storage conditions for 3-[(Methylthio)methyl]piperidine hydrochloride?
A: As a hydrochloride salt, the final product is significantly more stable than its free base. It should be stored in a tightly sealed container in a cool, dry place, protected from light. Storing it in a desiccator is recommended to prevent moisture absorption, which can affect its physical properties and long-term stability.
Visualizing the Process
To aid in understanding the experimental and logical flow, the following diagrams have been generated.
Synthetic Workflow Diagram
Caption: Overall synthetic scheme for 3-[(Methylthio)methyl]piperidine hydrochloride.
Troubleshooting Flowchart: Low Yield in Substitution
Caption: A logical guide for troubleshooting low yields in the SN2 substitution step.
Quantitative Data Summary
The following table outlines the typical reagents and conditions for a lab-scale synthesis.
| Step | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| 1. Protection | Boc₂O (1.1 eq), Et₃N (1.5 eq) | DCM | 0°C to RT | 12-16 | >95 |
| 2. Chlorination | SOCl₂ (1.2 eq) | DCM | 0°C to RT | 3-4 | 85-95 |
| 3. Substitution | NaSMe (1.5 eq) | DMF | RT | 4-6 | 70-85 |
| 4. Deprotection | HCl (excess) | Ether | 0°C | 1-2 | >90 |
References
- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- Guidechem. What are the synthesis methods for 3-(chloromethyl) Pyridine Hydrochloride?
- Jones, S. P., et al. (2022).
- Fisher Scientific. (2025).
- LGC Standards. (2024).
Sources
Technical Support Center: Chiral Separation of 3-[(Methylthio)methyl]piperidine HCl
This guide serves as a specialized Technical Support Center for the chiral resolution of 3-[(Methylthio)methyl]piperidine hydrochloride . It is designed to function as an interactive troubleshooting manual, prioritizing experimental logic and causal analysis over rigid templates.
Case Reference: Piperidine-3-substituent Resolution Compound Class: 3-Substituted Piperidine (Chiral Amine/Thioether) Primary Challenge: Weak UV chromophore, basic nitrogen tailing, salt solubility in normal phase.
Part 1: Method Development Strategy (The "How-To")
The separation of 3-substituted piperidines is classically achieved using polysaccharide-based chiral stationary phases (CSPs). However, the presence of the hydrochloride salt and the thioether moiety introduces specific constraints regarding solubility and detection.
Core Protocol: The "Golden Standard" Screening Approach
1. Sample Preparation (Critical Step):
-
Issue: The HCl salt is often insoluble in non-polar mobile phases (Hexane/Heptane).
-
Action: You must convert the salt to the free base in situ or pre-column, OR use a polar mobile phase.
-
Protocol: Dissolve sample in Ethanol/Methanol. If injecting into Normal Phase (NP), ensure the injection volume is low (<5 µL) to prevent solvent shock, or perform a liquid-liquid extraction (DCM/NaOH) to isolate the free base oil before dissolving in the mobile phase.
2. Column Selection: Based on structural analogues (3-methylpiperidine, 3-hydroxymethylpiperidine), the following columns have the highest probability of success:
-
Primary: Chiralpak IA or IC (Immobilized phases allow for robust solvent use).
-
Secondary: Chiralcel OD-H or Chiralpak AD-H (Coated phases, strictly limited to alkanes/alcohols).
3. Mobile Phase Screening Matrix:
| Mode | Mobile Phase Composition | Additive (Mandatory) | Rationale |
| Normal Phase (NP) | n-Hexane : Ethanol (90:10 to 80:20) | 0.1% Diethylamine (DEA) | Ethanol is preferred over IPA for better mass transfer with piperidines. DEA suppresses silanol interactions. |
| Polar Organic (PO) | 100% Methanol or Acetonitrile | 0.1% DEA + 0.1% TFA | "Acid-Base" additive systems often sharpen peaks for amphoteric-like salts on immobilized columns. |
| Reversed Phase (RP) | 20mM Ammonium Bicarbonate (pH 9.0) : ACN | None (Buffer acts as additive) | High pH ensures the piperidine is uncharged, improving retention on polysaccharide columns. |
Part 2: Troubleshooting Guides & FAQs
Category A: Peak Shape & Resolution Issues
Q: My peaks are tailing significantly (Tailing Factor > 1.5). How do I fix this?
-
Diagnosis: This is the "Piperidine Drag." The secondary amine in the piperidine ring is interacting strongly with residual silanol groups on the silica support of the column.
-
Solution:
-
Increase Base Additive: Increase DEA or TEA concentration from 0.1% to 0.2% or even 0.5%.
-
Switch Additive: If using DEA, switch to Ethanolamine or Butylamine (stronger competitors for silanol sites).
-
Temperature: Lower the column temperature to 15-20°C. While counter-intuitive (usually heat improves kinetics), chiral recognition mechanisms for piperidines are often enthalpy-driven; lower T increases retention and often separation factor (
), masking the tailing.
-
Q: I see two peaks, but they are not fully resolved (Rs < 1.5).
-
Diagnosis: The interaction between the chiral selector and the 3-substituent is weak.
-
Solution:
-
Change the Alcohol: If using Ethanol, switch to 2-Propanol (IPA) . IPA is bulkier and often sits in the chiral grooves differently, altering selectivity.
-
Reduce Solvent Strength: Change Hexane:Alcohol from 80:20 to 95:5. Lowering polarity increases the retention time (
), giving the stationary phase more time to interact with the enantiomers.
-
Category B: Detection & Sensitivity
Q: I cannot see the peaks clearly; the baseline is noisy. (UV Detection Issue)
-
Diagnosis: 3-[(Methylthio)methyl]piperidine lacks a conjugated
-system. It relies on the weak auxiliary chromophores of the thioether and amine, which absorb only in the low UV range (200-215 nm). -
Solution:
-
Wavelength Optimization: Set UV detector to 205 nm or 210 nm .
-
Solvent Cutoff: Ensure your mobile phase is "UV transparent." Use HPLC-grade Acetonitrile or Hexane. Avoid Acetone or Ethyl Acetate.
-
Derivatization (The "Nuclear Option"): If sensitivity is still poor, react the amine with Benzoyl Chloride or Benzyl Chloride pre-column. This attaches a strong UV chromophore (phenyl group), allowing detection at 254 nm and often improving chiral recognition by adding steric bulk.
-
Category C: Sample Handling
Q: The pressure spikes when I inject the sample.
-
Diagnosis: Salt precipitation. You are injecting the Hydrochloride salt dissolved in Methanol into a Hexane-rich mobile phase. The salt crashes out at the column head.
-
Solution:
-
Free Base Conversion: Neutralize the sample with aqueous NaOH, extract into Hexane/DCM, dry, and dissolve in the Mobile Phase.
-
Immobilized Columns: Use Chiralpak IA/IC with a "Polar Organic" mode (100% MeOH or ACN) to solubilize the salt directly.
-
Part 3: Decision Logic & Workflow
The following diagram illustrates the logical flow for method development, specifically tailored for 3-substituted piperidines.
Caption: Logical workflow for the chiral method development of piperidine derivatives, addressing solubility, detection, and resolution constraints.
Part 4: Summary of Quantitative Parameters
| Parameter | Target Value | Action if Failed |
| Resolution (Rs) | Switch alcohol modifier (EtOH | |
| Tailing Factor (Tf) | Increase basic additive (DEA) concentration. | |
| Capacity Factor (k') | Adjust % Organic modifier (Hexane ratio). | |
| Detection ( | 205 - 215 nm | Ensure high-purity solvents; consider derivatization. |
References
-
Ali, I., et al. (2006).[1] Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta.
-
Mishra, S., et al. (2023).[2][3] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
-
Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC.
-
Sigma-Aldrich. Application of Polysaccharide-Based Chiral HPLC Columns.
Sources
- 1. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding common pitfalls in piperidine derivative research
Subject: Troubleshooting & Optimization Guide for Piperidine Scaffolds
Status: Active Lead Scientist: Senior Application Scientist, Chemical Development
Introduction
Piperidine rings are the structural backbone of over 12,000 FDA-approved pharmacophores, yet they present unique synthetic and purification challenges. This guide addresses the three most critical failure points in piperidine research: Catalytic Poisoning during Hydrogenation , Regioselectivity in
Module 1: Synthesis Troubleshooting (The "Make" Phase)
Issue 1.1: Stalled Hydrogenation of Pyridines
Symptom: You are attempting to reduce a pyridine to a piperidine using heterogeneous catalysis (e.g., Pd/C or PtO
Technical Root Cause:
The product (piperidine) is a strong secondary base (
The Protocol (Self-Validating System): To prevent poisoning, you must protonate the product in situ.
-
Solvent Selection: Switch from neutral solvents (MeOH/EtOH) to an acidic medium. Glacial Acetic Acid (AcOH) or a mixture of MeOH/HCl is standard.
-
Catalyst Choice:
-
Standard: 5-10 mol% PtO
(Adams' Catalyst) in AcOH at 50 psi H . -
Alternative: 5% Rh/C or Ru/C (often more resistant to poisoning than Pd).
-
-
Validation Checkpoint:
-
Monitor pH.[1] If the reaction stalls, check the pH. If neutral/basic, add 1.1 equivalents of acid relative to the substrate.
-
Note: The product will be a piperidinium salt. You must perform a basic workup (NaOH/NaHCO
) to liberate the free amine.
-
Issue 1.2: Loss of Regiocontrol in N-Boc -Lithiation
Symptom: When attempting to functionalize the
Technical Root Cause:
The dipole-stabilized carbanion formed at the
The Protocol:
-
Reagent Quality: Use s-BuLi (sec-Butyllithium) rather than n-BuLi for faster, cleaner deprotonation.
-
Complexation: Add TMEDA (Tetramethylethylenediamine) (1.0–1.2 eq). It breaks down s-BuLi aggregates, increasing reactivity and stabilizing the lithiated intermediate via chelation.
-
Temperature Discipline: Maintain -78°C strictly.
-
Validation Checkpoint:
-
Quench a small aliquot with D
O. NMR analysis should show >95% deuterium incorporation at the -position (a triplet/doublet of doublets shifting upfield).
-
Visualization: Synthesis Decision Logic
Caption: Logic flow for preventing catalyst poisoning during pyridine-to-piperidine hydrogenation.
Module 2: Purification & Isolation (The "Clean" Phase)
Issue 2.1: The "Tailing" Phenomenon on Silica
Symptom: Your piperidine derivative smears across the TLC plate or elutes as a broad, tailing peak during flash chromatography, making separation impossible.
Technical Root Cause:
Silica gel (
The Protocol: You must neutralize the stationary phase.
| Method | Additive | Concentration | Best For |
| Standard | Triethylamine (TEA) | 1-3% v/v | General secondary/tertiary amines. |
| Aggressive | Ammonia (7N in MeOH) | 1-5% v/v | Highly polar or primary amines. |
| Alternative | Neutral Alumina | N/A | Acid-sensitive substrates.[2] |
Step-by-Step Deactivation:
-
Pre-wash: Flush the silica column with your mobile phase containing the amine modifier (e.g., Hexane:EtOAc:TEA 80:19:1) before loading the sample.
-
Elution: Continue using the modifier in the eluent.
-
Post-Column: The TEA/Ammonia must be removed. Rotovap the fractions, then redissolve in DCM and wash with saturated NaHCO
or brine to remove residual modifier.
Issue 2.2: Volatility Loss
Symptom: Yield drops significantly after drying the purified product on a high-vacuum pump.
Technical Root Cause: Low molecular weight piperidines (MW < 150) are surprisingly volatile.
The Protocol:
-
Salt Formation: Isolate the product as a Hydrochloride (HCl) or Oxalate salt.
Module 3: Stability & Storage (The "Keep" Phase)
Issue 3.1: Spontaneous N-Oxidation
Symptom: A clear piperidine oil turns yellow/brown and develops a new polar spot on TLC after 1 week of storage.
Technical Root Cause: Secondary amines are prone to oxidation by atmospheric oxygen to form N-oxides or hydroxylamines, especially in the presence of trace transition metals or peroxides found in ethers (THF/Dioxane).
The Protocol:
-
Solvent Hygiene: Never store piperidines in THF or Ether for long periods unless stabilized with BHT.
-
Inert Storage: Store under Argon/Nitrogen at -20°C.
-
Checkpoint: If oxidation is suspected, treat a sample with a mild reducing agent (e.g., NaHSO
) to see if the impurity reverts to the parent amine.
FAQ: Rapid Troubleshooting
Q: My N-Boc piperidine shows two spots on NMR. Is it impure? A: Likely not. N-Boc piperidines exhibit rotamers due to restricted rotation around the N-C(O) bond.
-
Test: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, it is a pure compound with rotamers. If they remain distinct, it is an impurity.
Q: Why is my piperidine salt hygroscopic and turning into a goo? A: HCl salts of piperidines are often extremely hygroscopic.
-
Fix: Switch to a Fumarate or Tartrate salt. These counter-ions often yield non-hygroscopic, crystalline solids that are easier to handle.
Q: I cannot visualize my piperidine on TLC. UV is blank. A: Piperidines lack conjugation. UV (254 nm) will not work unless you have an aryl substituent.
-
Fix: Use Ninhydrin Stain (turns red/pink upon heating) or Dragendorff’s Reagent (turns orange). Iodine chambers are also effective for temporary visualization.
References
-
Hydrogenation Mechanism & Catalyst Poisoning
-
Alpha-Lithiation (Beak-Lee Methodology)
- Title: Diamine-Free Lithiation-Trapping of N-Boc Heterocycles using s-BuLi in THF.
- Source: ACS Public
-
URL:[Link]
-
Purification & Tailing on Silica
-
Conformational Analysis (A-Values)
- Title: Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".
- Source: Master Organic Chemistry.
-
URL:[Link]
Sources
Validation & Comparative
Navigating the Structure-Activity Landscape of 3-[(Methylthio)methyl]piperidine Derivatives as Muscarinic Agonists
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics targeting a wide array of physiological systems. Among these, derivatives of 3-substituted piperidines have garnered significant attention for their potential to modulate muscarinic acetylcholine receptors (mAChRs), which are pivotal in regulating a host of functions in the central and peripheral nervous systems.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 3-[(methylthio)methyl]piperidine derivatives and their analogs, offering a comparative analysis of their performance as muscarinic agonists. By synthesizing available experimental data, we aim to provide a comprehensive resource for researchers engaged in the rational design of potent and selective muscarinic ligands.
The Significance of the 3-Substituted Piperidine Core
The piperidine ring serves as a versatile framework in drug design, with its substitution pattern profoundly influencing pharmacological activity.[1] Modifications at the 3-position, in particular, have been shown to be critical for interaction with and selectivity for various receptor subtypes.[3] In the context of muscarinic agonists, the nature of the substituent at this position dictates the ligand's affinity, efficacy, and subtype selectivity.
Unraveling the Role of the Thioether Linkage: A Comparative Analysis
While literature directly focusing on the SAR of 3-[(methylthio)methyl]piperidine is specialized, valuable insights can be gleaned from studies on structurally related analogs, such as the 3-(3-alkylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines (alkylthio-TZTPs). Research in this area has demonstrated a clear SAR for these compounds as potent and selective M1 muscarinic agonists.[4]
A pivotal study comparing a series of (alkylthio)-TZTPs with their corresponding alkoxy-TZTP analogs revealed that the sulfur-containing derivatives generally exhibit higher affinity for muscarinic receptors and greater potency.[4] This suggests that the thioether linkage in the side chain plays a crucial role in enhancing the interaction with the receptor's binding pocket.
Key SAR Observations for Alkylthio-Analogs:
-
Superiority of the Thioether: The replacement of an oxygen atom in the side chain with a sulfur atom consistently leads to an increase in both receptor affinity and functional potency.[4] This can be attributed to the different electronic and steric properties of sulfur compared to oxygen, potentially leading to more favorable hydrophobic or other non-covalent interactions within the receptor binding site.
-
Influence of Alkyl Chain Length: The length of the alkyl group attached to the sulfur atom significantly impacts activity. For the (alkylthio)-TZTP series, a U-shaped relationship was observed between the alkyl chain length and muscarinic M1 receptor binding affinity, with optimal activity seen with medium-length chains.[4] This indicates the presence of a defined hydrophobic pocket in the receptor that can accommodate alkyl groups of a specific size.
-
Comparison with Alkyl Analogs: When compared to the corresponding alkyl-TZTP derivatives (lacking the heteroatom in the linker), the alkylthio- and alkoxy-derivatives demonstrated significantly higher affinity for muscarinic receptors.[4] This underscores the importance of the heteroatom-containing linker for potent muscarinic activity.
Data Summary: A Comparative Look at Muscarinic Receptor Affinity
The following table summarizes the comparative binding affinities of representative 3-substituted piperidine analogs at muscarinic receptors, highlighting the impact of the side chain composition.
| Compound Class | Representative Side Chain | Muscarinic Receptor Affinity (Ki, nM) - M1 | Reference |
| Alkylthio-TZTPs | 3-(Hexylthio)-1,2,5-thiadiazol-4-yl | Low nanomolar | [4] |
| Alkoxy-TZTPs | 3-(Hexyloxy)-1,2,5-thiadiazol-4-yl | Nanomolar (less potent than thio-analog) | [4] |
| Alkyl-TZTPs | 3-(Hexyl)-1,2,5-thiadiazol-4-yl | 10-100 fold lower than alkoxy/alkylthio | [4] |
Experimental Protocols: A Guide to Assessing Muscarinic Agonist Activity
The evaluation of novel 3-[(methylthio)methyl]piperidine derivatives and their analogs necessitates robust and reproducible experimental protocols. Below are standardized methodologies for assessing muscarinic receptor binding and functional activity.
Muscarinic Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for muscarinic receptor subtypes.
Workflow for Muscarinic Receptor Binding Assay
Caption: Workflow for a competitive muscarinic receptor binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, or M3).
-
Harvest the cells and homogenize them in a suitable buffer.
-
Isolate the cell membranes through differential centrifugation.
-
-
Binding Incubation:
-
In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine, a non-selective muscarinic antagonist) and varying concentrations of the test compound.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known muscarinic ligand like atropine) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) and subsequently determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Functional Assay: In Vitro Assessment of Muscarinic Agonist Efficacy
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or partial agonist. A common method involves measuring the agonist-induced physiological response in isolated tissues.
Workflow for Isolated Tissue Functional Assay
Caption: Workflow for an isolated tissue functional assay.
Step-by-Step Methodology:
-
Tissue Preparation:
-
Isolate a suitable tissue expressing the target muscarinic receptor subtype (e.g., guinea pig ileum for M3 receptors).
-
Mount the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).
-
Allow the tissue to equilibrate under a resting tension.
-
-
Concentration-Response Curve Generation:
-
Add the test compound to the organ bath in a cumulative manner, increasing the concentration in a stepwise fashion.
-
Record the resulting isometric contractions using a force transducer.
-
-
Data Analysis:
-
Plot the magnitude of the contraction against the logarithm of the agonist concentration to construct a concentration-response curve.
-
From this curve, determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response elicited by the agonist). These parameters provide measures of the agonist's potency and efficacy, respectively.
-
Signaling Pathways of Muscarinic Agonists
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate their effects through different signaling cascades depending on the receptor subtype.[5][6]
Muscarinic Receptor Signaling Pathways
Caption: Simplified signaling pathways of muscarinic receptor subtypes.
-
M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins.[5] Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C, leading to various cellular responses such as smooth muscle contraction and glandular secretion.[6]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase.[5] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, such as the slowing of the heart rate.
Conclusion and Future Directions
The exploration of the structure-activity relationships of 3-[(methylthio)methyl]piperidine derivatives and their analogs has provided valuable insights into the design of novel muscarinic agonists. The superiority of the thioether linkage over an ether linkage and the influence of the alkyl chain length highlight the specific requirements of the muscarinic receptor binding pocket. Future research should focus on the synthesis and comprehensive pharmacological evaluation of a wider range of 3-thioalkylpiperidine derivatives to further refine the SAR and to develop ligands with improved potency, selectivity, and pharmacokinetic profiles. Such efforts will undoubtedly contribute to the development of new therapeutic agents for a variety of disorders involving the cholinergic system.
References
-
Díaz, N., Benvenga, M., Emmerson, P., Favors, R., Mangold, M., McKinzie, J., Patel, N., Peters, S., Quimby, S., Shannon, H., Siegel, M., Statnick, M., Thomas, E., Woodland, J., Surface, P., & Mitch, C. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3844–3848. [Link]
-
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Orthogonal assays to confirm 3-[(Methylthio)methyl]piperidine hydrochloride activity
A Comparative Analysis for 3-[(Methylthio)methyl]piperidine hydrochloride as a Putative M1 Muscarinic Receptor Agonist
Introduction: The Challenge of a Novel Scaffold
In drug discovery, novel chemical entities present both immense opportunity and significant analytical challenges. 3-[(Methylthio)methyl]piperidine hydrochloride is one such compound. While its piperidine core is a highly privileged scaffold in medicinal chemistry, frequently found in approved drugs targeting the central nervous system (CNS), its specific biological activity is not widely documented.[1][2][3][4][5] The piperidine framework is a cornerstone in pharmaceuticals ranging from analgesics to antipsychotics, underscoring the potential of new derivatives.[1][4]
Given the prevalence of piperidine-containing molecules as neuromodulators, a scientifically rigorous investigation into the activity of 3-[(Methylthio)methyl]piperidine hydrochloride is warranted. This guide outlines a comprehensive strategy using orthogonal, mechanistically distinct assays to validate a hypothesized biological function. For the purposes of this guide, we will hypothesize that 3-[(Methylthio)methyl]piperidine hydrochloride (hereafter designated "Compound-M") acts as an agonist for the Muscarinic Acetylcholine Receptor M1 (M1AChR).
The M1 receptor, a Gq-coupled G-protein coupled receptor (GPCR), is a critical target in neuroscience, implicated in cognitive function and neurodegenerative diseases.[6][7][8] Activation of the M1 receptor initiates a well-defined signaling cascade, making it an ideal candidate for demonstrating the principles of orthogonal validation.[9]
Hypothesized Signaling Pathway and Assay Interrogation Points
The activation of the M1 muscarinic receptor by an agonist triggers a Gq-protein signaling cascade.[9] This pathway provides several distinct points for assay intervention. Upon agonist binding, the Gq alpha subunit activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 subsequently binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[10][11] IP3 is rapidly metabolized, eventually leading to the accumulation of the more stable inositol monophosphate (IP1).[12]
This guide will focus on two robust, industry-standard assays that probe this pathway at different points to confirm the activity of Compound-M:
-
Inositol Monophosphate (IP1) Accumulation Assay: Measures the accumulation of a stable IP3 metabolite, providing a time-integrated readout of receptor activation.
-
Calcium Flux Assay: Measures the transient, rapid release of intracellular Ca2+, offering a kinetic signature of receptor activation.
// Nodes CompoundM [label="Compound-M (Agonist)", fillcolor="#FBBC05", fontcolor="#202124"]; M1R [label="M1 Muscarinic Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=1.5, height=0.6]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=1.5, height=0.6]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=1.5, height=0.6]; ER [label="Endoplasmic Reticulum\n(Ca2+ Store)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_Release [label="Intracellular Ca2+\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IP1_Accum [label="IP1 Accumulation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Assay Nodes Assay1 [label="Assay 1:\nCalcium Flux Assay", shape=parallelogram, style=filled, fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124", width=2.4, height=0.8]; Assay2 [label="Assay 2:\nIP1 Accumulation Assay", shape=parallelogram, style=filled, fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124", width=2.4, height=0.8];
// Edges CompoundM -> M1R [label="Binds to"]; M1R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to Receptor"]; ER -> Ca_Release [label="Triggers"]; IP3 -> IP1_Accum [label="Metabolizes to", style=dashed];
// Assay Connections Ca_Release -> Assay1 [style=dotted, arrowhead=open, color="#EA4335", label=" Measured by"]; IP1_Accum -> Assay2 [style=dotted, arrowhead=open, color="#EA4335", label=" Measured by"];
// Invisible nodes and edges for alignment {rank=same; CompoundM; M1R;} {rank=same; Gq; PLC;} {rank=same; PIP2; IP3; DAG;} {rank=same; ER; IP1_Accum;} {rank=same; Ca_Release;} {rank=same; Assay1; Assay2;} } enddot Figure 1. Hypothesized M1 receptor signaling cascade and orthogonal assay targets.
Experimental Design: A Comparative Framework
To rigorously assess the activity of Compound-M, a multi-faceted experimental design is essential. This includes appropriate controls and comparator compounds to establish potency and specificity.
Cell System:
-
CHO-K1 cells stably expressing the human M1 Muscarinic Acetylcholine Receptor (hM1): This engineered cell line provides a robust and specific system, minimizing interference from other endogenous muscarinic receptor subtypes.
Comparator Compounds:
-
Positive Control Agonist (Carbachol): A well-characterized, potent muscarinic agonist used to establish the maximum system response.[13][14][15]
-
Reference Agonist (Xanomeline): An M1/M4-preferring muscarinic agonist, providing a relevant benchmark for a clinically tested compound.[16][17][18]
-
Antagonist (Pirenzepine): A selective M1 antagonist used to confirm that the observed activity is mediated specifically through the M1 receptor.[19][20][21][22][23]
Assay 1: IP1 Accumulation (HTRF®)
Principle: This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the Gq pathway. The use of Homogeneous Time-Resolved Fluorescence (HTRF®) technology provides a sensitive and robust detection method.[24] The assay is a competitive immunoassay where IP1 produced by the cells competes with a labeled IP1 analog for binding to a specific antibody.[12] The resulting HTRF® signal is inversely proportional to the amount of IP1 produced by the cells.[12][24] This technology combines Time-Resolved Fluorescence (TRF) with Fluorescence Resonance Energy Transfer (FRET) to minimize background fluorescence and enhance sensitivity.[25][26]
Detailed Experimental Protocol: IP1-One HTRF® Assay
-
Cell Preparation:
-
Compound Preparation and Stimulation:
-
Prepare serial dilutions of Compound-M, Carbachol, and Xanomeline in stimulation buffer containing 50 mM LiCl. (Note: LiCl inhibits the degradation of IP1).
-
For antagonist mode, pre-incubate cells with Pirenzepine for 15 minutes before adding an EC80 concentration of a known agonist like Carbachol.[12]
-
Remove culture medium from the cells and add the compound dilutions.
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Add HTRF® IP1-d2 conjugate followed by HTRF® Anti-IP1 Cryptate conjugate to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the 665/620 ratio and normalize the data to the vehicle control (0% activation) and a maximal concentration of Carbachol (100% activation).
-
Data Presentation: Comparative Potency (EC50)
| Compound | Assay Type | Potency (EC50, nM) | Max Response (% of Carbachol) |
| Compound-M | IP1 Accumulation | 125 | 95% |
| Carbachol | IP1 Accumulation | 35 | 100% |
| Xanomeline | IP1 Accumulation | 80 | 110% (Partial Agonist) |
Assay 2: Calcium Flux (Fluorescent)
Principle: This assay measures the rapid and transient increase in intracellular calcium concentration following Gq-coupled receptor activation.[10][28][29] Cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent IP3-mediated Ca2+ release from the endoplasmic reticulum, the dye binds to calcium, resulting in a significant increase in fluorescence intensity.[29] This change is monitored in real-time using a kinetic plate reader, such as a FLIPR® (Fluorescence Imaging Plate Reader), providing a dynamic profile of receptor activation.[30]
Detailed Experimental Protocol: Calcium Flux Assay
-
Cell Preparation:
-
Seed CHO-hM1 cells (40,000 cells/well) into a 384-well black-walled, clear-bottom assay plate and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., FLIPR Calcium 6 Assay Kit) and probenecid. (Note: Probenecid is an anion-exchange inhibitor that helps retain the dye inside the cells).[29]
-
Remove the culture medium and add the dye loading buffer to each well.
-
Incubate for 1 hour at 37°C, followed by 20 minutes at room temperature.[28]
-
-
Compound Preparation and Measurement:
-
Prepare serial dilutions of Compound-M, Carbachol, and Xanomeline in a separate compound plate.
-
Place both the cell plate and the compound plate into the kinetic plate reader (e.g., FlexStation® or FLIPR®).
-
Establish a stable baseline fluorescence reading for ~20 seconds.
-
Initiate the automated addition of compounds to the cell plate.
-
Immediately begin kinetic measurement of fluorescence intensity every second for 120-180 seconds.
-
-
Data Analysis:
-
Determine the maximum fluorescence signal peak for each well.
-
Normalize the data to the vehicle control (0% activation) and a maximal concentration of Carbachol (100% activation).
-
Data Presentation: Comparative Potency (EC50)
| Compound | Assay Type | Potency (EC50, nM) | Max Response (% of Carbachol) |
| Compound-M | Calcium Flux | 150 | 92% |
| Carbachol | Calcium Flux | 42 | 100% |
| Xanomeline | Calcium Flux | 95 | 105% (Partial Agonist) |
Workflow and Decision Logic
The execution of this orthogonal assay strategy follows a logical progression from initial screening to detailed characterization, ensuring data integrity at each step.
// Nodes Start [label="Hypothesize Activity\n(Compound-M as M1 Agonist)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Assay1 [label="Primary Assay:\nIP1 Accumulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision1 [label="Activity Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2, height=1]; Assay2 [label="Orthogonal Assay:\nCalcium Flux", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decision2 [label="Activity Confirmed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2, height=1]; Antagonist [label="Specificity Test:\nAntagonist Challenge (Pirenzepine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision3 [label="Activity Blocked?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2, height=1]; Conclusion [label="Conclusion:\nCompound-M is a specific\nM1 Receptor Agonist", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Stop1 [label="Conclusion:\nNo Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Stop2 [label="Conclusion:\nInconclusive / Artifact\n(Re-evaluate)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Stop3 [label="Conclusion:\nNon-Specific Activity\n(Off-Target Effects)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Assay1; Assay1 -> Decision1; Decision1 -> Assay2 [label="Yes"]; Decision1 -> Stop1 [label="No"]; Assay2 -> Decision2; Decision2 -> Antagonist [label="Yes"]; Decision2 -> Stop2 [label="No"]; Antagonist -> Decision3; Decision3 -> Conclusion [label="Yes"]; Decision3 -> Stop3 [label="No"]; } enddot Figure 2. Decision workflow for orthogonal validation of Compound-M.
Synthesizing the Evidence: A Unified Conclusion
The true power of the orthogonal approach lies in the synthesis of data from independent assays. In our hypothetical example, both the IP1 accumulation and calcium flux assays identified Compound-M as a full agonist at the hM1 receptor. The EC50 values obtained from both methods are in close agreement (125 nM vs. 150 nM), which strongly suggests that the observed activity is due to the engagement of the same upstream target—the M1 receptor.
Minor variations in potency values between assays are common and mechanistically informative. The IP1 assay is an endpoint measurement that reflects the cumulative signal over an hour, while the calcium flux assay captures a rapid, transient signal within seconds. The concordance of these results, measured on different timescales and of different biological events, builds a compelling case for the on-target activity of Compound-M.
The final, critical piece of evidence comes from the antagonist challenge. The ability of Pirenzepine, a known M1-selective antagonist, to block the activity of Compound-M in both assays would definitively confirm that the compound's effects are mediated through the M1 receptor. This multi-layered, self-validating system of assays provides the highest level of confidence in the pharmacological characterization of a novel chemical entity.
References
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Abrams P, Andersson KE, Buccafusco JJ, et al. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder. Br J Pharmacol. 2006;148(5):565-578. URL: [Link]
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Assay Guidance Manual. IP-3/IP-1 Assays. Updated May 1, 2012. Accessed February 6, 2026. URL: [Link]
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Berthold Technologies. HTRF®. Accessed February 6, 2026. URL: [Link]
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Bieliaieva, I., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed, 2024. URL: [Link]
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Kummer, W., et al. Epithelial muscarinic M1 receptors contribute to carbachol-induced ion secretion in mouse colon. PubMed, 2006. URL: [Link]
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Ma, P., et al. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC, 2012. URL: [Link]
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Mancinelli, R., et al. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons. PubMed, 2003. URL: [Link]
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Mckinnon, L. A., and J. J. Buccafusco. Central oxotremorine antagonist properties of pirenzepine. PubMed, 1991. URL: [Link]
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Mir, S. A., et al. Piperidine-Based Drug Discovery. ResearchGate, 2017. URL: [Link]
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Miro, A., et al. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice. PubMed, 2000. URL: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 79081, 3-Methylpiperidine. Accessed February 6, 2026. URL: [Link]
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The Physiological Society. Cholinergic receptor agonist, carbachol, induces M1 and M4 muscarinic receptors expression in megakaryocytic differentiated K562 cells. Published 2017. Accessed February 6, 2026. URL: [Link]
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Trinquet, E., et al. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PMC, 2016. URL: [Link]
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Wikipedia. Muscarinic acetylcholine receptor M1. Updated September 2, 2023. Accessed February 6, 2026. URL: [Link]
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Zhao, L. X., et al. M1 muscarinic receptors regulate the phosphorylation of AMPA receptor subunit GluA1 via a signaling pathway linking cAMP-PKA and PI3K-Akt. PubMed, 2019. URL: [Link]
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Comparative Guide: 3-[(Methylthio)methyl]piperidine HCl vs. 3-(Methoxymethyl)piperidine HCl
Topic: Physicochemical and Metabolic Profiling of Thioether vs. Ether Piperidine Scaffolds in Medicinal Chemistry.
Executive Summary
The "Chalcogen Switch" in Lead Optimization
In fragment-based drug discovery (FBDD), the piperidine ring is a privileged scaffold. However, optimizing the side chain is critical for tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide benchmarks 3-[(Methylthio)methyl]piperidine hydrochloride (3-MMP-HCl) against its direct oxygen isostere, 3-(Methoxymethyl)piperidine hydrochloride (3-MOMP-HCl) .
While the oxygenated standard (3-MOMP) is often preferred for its metabolic predictability, the thioether variant (3-MMP) offers distinct advantages in lipophilicity modulation and hydrogen bond acceptor (HBA) profile. This guide provides the rationale, expected data, and experimental protocols to validate the utility of 3-MMP in your library.
Technical Benchmarking: Thioether (Target) vs. Ether (Standard)
The substitution of oxygen (Ether) with sulfur (Thioether) is a classic bioisosteric replacement. Below is the comparative profile based on fundamental structure-activity relationships (SAR).
| Feature | Target: 3-MMP-HCl (Thioether) | Standard: 3-MOMP-HCl (Ether) | Implication for Drug Design |
| Structure | Piperidine-CH₂-S -CH₃ | Piperidine-CH₂-O -CH₃ | Bioisosterism: S is larger (1.85 Å radius) than O (1.40 Å), affecting binding pocket fit. |
| Lipophilicity (cLogP) | Higher (~1.4 - 1.7) | Lower (~0.6 - 0.9) | 3-MMP is superior for increasing membrane permeability and BBB penetration. |
| H-Bonding | Weak Acceptor / No Donor | Strong Acceptor / No Donor | Sulfur is a "soft" acceptor; useful if the O-analog has poor permeability due to high PSA. |
| pKa (Piperidine N) | ~10.8 (Less Inductive w/drawal) | ~10.4 (More Inductive w/drawal) | Oxygen is more electronegative (3.44) than Sulfur (2.58), slightly lowering the amine pKa in the standard. |
| Metabolic Liability | S-Oxidation (Sulfoxide/Sulfone) | O-Dealkylation | Critical: 3-MMP requires specific screening for FMO/CYP-mediated oxidation. |
| Nucleophilicity | High (Soft Nucleophile) | Low (Hard Nucleophile) | 3-MMP carries a risk of idiosyncratic toxicity via reactive metabolite formation if not hindered. |
Metabolic Fate & Signaling Pathways
Understanding the metabolic divergence is the most critical safety step when employing thioethers.
Figure 1: Comparative Metabolic Pathways (Graphviz) This diagram illustrates the divergent clearance mechanisms. The Thioether (3-MMP) undergoes sequential oxidation, whereas the Ether (3-MOMP) typically undergoes dealkylation.
Caption: Divergent metabolic clearance: S-oxidation (Target) vs. O-dealkylation (Standard).
Experimental Protocol: Microsomal Stability Assessment
To validate the use of 3-MMP-HCl, you must quantify its metabolic half-life (
Objective
Determine the Intrinsic Clearance (
Materials
-
Test Compounds: 3-MMP-HCl and 3-MOMP-HCl (10 mM DMSO stock).
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Quench: Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Methodology
-
Pre-Incubation:
-
Prepare a reaction mixture in phosphate buffer (100 mM, pH 7.4) containing HLM (0.5 mg/mL final conc).
-
Spike Test Compound to 1 µM final concentration (minimize DMSO < 0.1%).
-
Incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add NADPH regenerating system to initiate metabolism.
-
Control Arm: Add buffer instead of NADPH (to detect non-enzymatic degradation).
-
-
Sampling (Time-Course):
-
At
minutes, remove 50 µL aliquots. -
Immediately dispense into 150 µL ice-cold Acetonitrile (Quench).
-
-
Analysis:
-
Centrifuge samples (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS .
-
Monitor Transitions:
-
3-MMP:
fragment (likely loss of -SMe). -
Look for
Da peak (Sulfoxide) and Da peak (Sulfone).
-
-
-
Calculation:
-
Plot
vs. Time. -
Slope
gives . - .
-
Self-Validating Checkpoint
-
Success Criteria: The standard (3-MOMP) should show moderate stability (
min). -
Flag: If 3-MMP
min, the thioether is metabolically labile. You must then repeat the assay with Heat-Inactivated Microsomes to rule out chemical oxidation.
Workflow Visualization
Figure 2: Experimental Logic Flow (Graphviz) Decision tree for interpreting the stability data.
Caption: Decision matrix for interpreting comparative stability data.
References
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
PubChem Compound Summary. 3-Methylpiperidine hydrochloride (Parent Scaffold Data). National Library of Medicine. Link
-
Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Metabolism and Their Mechanisms. Chemistry & Biodiversity, 4(3), 257-405. (Reference for S-oxidation vs O-dealkylation mechanisms). Link
A Comprehensive Guide to Establishing In Vitro-In Vivo Correlation (IVIVC): A Case Study with 3-[(Methylthio)methyl]piperidine hydrochloride
This guide provides a detailed framework for developing a predictive in vitro-in vivo correlation (IVIVC). While centered on the compound 3-[(Methylthio)methyl]piperidine hydrochloride, the principles, experimental designs, and analytical strategies detailed herein are broadly applicable to a wide range of oral drug candidates. We will navigate the logical progression from fundamental physicochemical characterization to the establishment of a robust mathematical model linking in vitro drug release to in vivo pharmacokinetic performance.
The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate and extent of drug dissolution) and a relevant in vivo response, such as plasma drug concentration or amount of drug absorbed.[1] The establishment of a meaningful IVIVC is a cornerstone of modern pharmaceutical development, offering the potential to streamline formulation optimization, justify manufacturing changes, and serve as a surrogate for certain bioequivalence studies, thereby reducing regulatory burden and accelerating drug delivery to patients.[2][3]
For the purpose of this guide, we will treat 3-[(Methylthio)methyl]piperidine hydrochloride as a hypothetical Biopharmaceutics Classification System (BCS) Class II compound—characterized by low aqueous solubility and high membrane permeability. This classification presents a common and compelling challenge in drug development, where in vitro dissolution is often the rate-limiting step to in vivo absorption, making it an ideal candidate for IVIVC development.
Part 1: Foundational Physicochemical Characterization
Before any correlation can be established, a thorough understanding of the active pharmaceutical ingredient (API) is paramount. This initial characterization dictates the design of subsequent in vitro and in vivo studies. The causality is simple: the inherent properties of the molecule govern its behavior in both laboratory assays and biological systems.
For 3-[(Methylthio)methyl]piperidine hydrochloride, we begin by compiling its known and predicted properties.
| Property | Value / Prediction | Rationale & Implication |
| Molecular Formula | C₇H₁₆ClNS[4] | Defines the basic chemical identity. |
| Molecular Weight | 181.72 g/mol [4] | Influences diffusion and transport properties. |
| pKa (Predicted) | ~9.5 (Piperidine nitrogen) | As a weak base, its solubility will be highly pH-dependent, with greater solubility at acidic pH (e.g., in the stomach) and lower solubility at neutral pH (e.g., in the small intestine). This is a critical factor for dissolution media selection. |
| LogP (Predicted) | ~1.5 - 2.5 | Suggests good lipophilicity, which is consistent with high membrane permeability (BCS Class II). |
| Aqueous Solubility | Low at pH > 4 | The primary challenge for oral delivery. Formulation strategies will be required to enhance its dissolution rate and extent of absorption.[5][6] |
Part 2: The In Vitro Study: Designing a Bio-Relevant Dissolution Method
The objective is not merely to dissolve the drug, but to do so in a manner that simulates the dynamic environment of the human gastrointestinal (GI) tract. A well-designed dissolution method should be able to discriminate between formulations with different release characteristics that could lead to different in vivo outcomes.[7]
Causality Behind Experimental Choices
-
Apparatus Selection (USP Apparatus II - Paddle): This is the most common and versatile apparatus for oral solid dosage forms. The paddle method provides gentle agitation, which is often more representative of the hydrodynamic conditions in the intestine compared to the basket method (Apparatus I).
-
Media Selection (Biorelevant Media): For a BCS Class II compound, standard compendial media (e.g., pH 1.2 HCl, phosphate buffers) may not be predictive of in vivo performance.[8] We will use Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) . These media contain bile salts (sodium taurocholate) and lipids (lecithin), which mimic the composition of intestinal fluid and are crucial for solubilizing poorly soluble drugs.[8] Using these media strengthens the potential for a successful IVIVC.
Experimental Workflow: In Vitro Dissolution
Caption: Workflow for the in vitro dissolution study.
Detailed Protocol: In Vitro Dissolution
-
Preparation: Prepare three distinct formulations of 3-[(Methylthio)methyl]piperidine hydrochloride with anticipated fast, medium, and slow-release profiles (e.g., by altering particle size, excipient composition, or compression force).
-
Media: Prepare FaSSIF (pH 6.5) according to the standard recipe.
-
Apparatus Setup: Set up a USP Apparatus II (Paddle) with 900 mL of FaSSIF in each vessel, maintained at 37 ± 0.5°C. Set the paddle speed to 50 RPM.
-
Execution: Drop one dosage unit into each vessel.
-
Sampling: Withdraw 5 mL samples at 5, 10, 15, 30, 45, 60, 90, and 120 minutes. Immediately replace the withdrawn volume with fresh, pre-warmed FaSSIF.
-
Analysis: Filter each sample through a 0.45 µm PVDF filter. Analyze the filtrate for drug concentration using a validated HPLC-UV method.
-
Calculation: Convert concentrations to the cumulative percentage of drug dissolved at each time point.
Hypothetical Data: In Vitro Dissolution Profiles
| Time (min) | Formulation A (Fast) % Dissolved | Formulation B (Medium) % Dissolved | Formulation C (Slow) % Dissolved |
| 15 | 65 | 40 | 20 |
| 30 | 85 | 65 | 42 |
| 60 | 98 | 88 | 65 |
| 90 | 101 | 96 | 82 |
| 120 | 101 | 98 | 91 |
Part 3: The In Vivo Study: Pharmacokinetics in an Animal Model
The objective of the in vivo study is to accurately measure the rate and extent of drug absorption into the systemic circulation for the same formulations tested in vitro.
Causality Behind Experimental Choices
-
Animal Model (Wistar Rats): Rats are a commonly used and well-characterized model for oral pharmacokinetic studies of small molecules, including piperidine derivatives.[9][10] Their GI physiology, while different from humans, provides a reliable system for rank-ordering formulation performance.
-
Study Design (Crossover): A crossover design, where each animal receives all three formulations with a washout period in between, is statistically powerful because it minimizes inter-animal variability.
-
IV Administration Group: A separate group receiving an intravenous (IV) bolus dose is essential to determine the drug's clearance and volume of distribution. This information is required for the deconvolution process used to calculate the in vivo absorption profile.
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for the in vivo pharmacokinetic study.
Detailed Protocol: In Vivo Pharmacokinetic Study
-
Animals: Use male Wistar rats (250-300g), cannulated in the jugular vein for ease of blood sampling.
-
Dosing:
-
Oral Groups: Administer a single oral dose of Formulation A, B, or C (e.g., 10 mg/kg) via oral gavage.
-
IV Group: Administer a single IV bolus dose (e.g., 2 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (~150 µL) into heparinized tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 3-[(Methylthio)methyl]piperidine hydrochloride in plasma using a validated LC-MS/MS method. This provides the necessary sensitivity and selectivity for biological matrices.
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Hypothetical Data: Key In Vivo PK Parameters
| Parameter | Formulation A (Fast) | Formulation B (Medium) | Formulation C (Slow) |
| Cmax (ng/mL) | 850 | 620 | 380 |
| Tmax (hr) | 0.75 | 1.5 | 3.0 |
| AUC₀₋t (ng*hr/mL) | 4100 | 3950 | 3800 |
Part 4: Forging the Link: Developing the IVIVC Model
With robust in vitro and in vivo data sets, the final step is to establish the mathematical correlation. A Level A correlation, which represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile, is the most rigorous and sought-after goal.[1][11]
Causality Behind the Analytical Approach
-
Deconvolution: Plasma concentration data reflects a combination of absorption, distribution, metabolism, and elimination (ADME). To isolate the absorption profile, we must "deconvolve" the plasma data. This mathematical process uses the drug's disposition parameters (obtained from the IV data) to calculate the cumulative fraction of drug absorbed over time. The Wagner-Nelson or Loo-Riegelman methods are common deconvolution techniques.
-
Linear Regression: Once the in vitro dissolution profile and the in vivo absorption profile are on the same scale (i.e., percentage of drug released/absorbed over time), a simple linear regression can be used to model the relationship. A high correlation coefficient (R² > 0.9) is indicative of a strong, predictive relationship.
IVIVC Development Workflow
Caption: Workflow for establishing a Level A IVIVC model.
Hypothetical Correlated Data
| % Dissolved In Vitro (Formulation A, B, C combined) | % Absorbed In Vivo (from Deconvolution) |
| 20 | 22 |
| 40 | 41 |
| 60 | 58 |
| 80 | 81 |
| 95 | 93 |
Plotting this data would yield a straight line with an R² value approaching 1.0, confirming a strong Level A correlation. This model can then be used to predict the in vivo performance of future formulations based solely on their in vitro dissolution profile.
Part 5: Comparison of Formulation Strategies
The established IVIVC is not just an academic exercise; it is a powerful tool to guide formulation development. If a new formulation shows a dissolution profile that falls within the validated range of the IVIVC model, its in vivo performance can be predicted with a high degree of confidence.
Below is a comparison of common strategies that could be employed to modulate the dissolution and subsequent bioavailability of a BCS Class II compound like our case study molecule.
| Formulation Strategy | Mechanism of Action | Predicted Impact on Dissolution |
| Micronization / Nanocrystals | Increases the surface area of the drug particles available for dissolution.[12][13] | Fast: Significantly increases the initial dissolution rate. |
| Amorphous Solid Dispersion | The drug is dispersed in a high-energy, amorphous state within a polymer matrix, preventing crystallization and enhancing solubility.[6] | Fast to Medium: Provides rapid dissolution and can maintain supersaturation. |
| Lipid-Based Formulations (e.g., SMEDDS) | The drug is dissolved in a lipid/surfactant mixture that spontaneously forms a microemulsion in the GI tract, bypassing the dissolution step.[6] | Very Fast: Presents the drug in a solubilized state, absorption is limited only by permeability. |
| Co-crystals | Forms a new crystalline solid with a co-former molecule, which can alter the physicochemical properties, including solubility and dissolution rate.[13] | Medium: Can improve solubility and dissolution rate compared to the pure API. |
Conclusion
The development of an in vitro-in vivo correlation is a systematic, multi-disciplinary endeavor that bridges the gap between the laboratory bench and clinical performance. By following a logical progression—from understanding the fundamental properties of the API to designing bio-relevant in vitro and in vivo experiments and finally, to applying the appropriate mathematical models—researchers can create a powerful predictive tool. This case study of 3-[(Methylthio)methyl]piperidine hydrochloride, while hypothetical, illustrates the principles and rigorous methodology required to establish a successful IVIVC, ultimately enabling more efficient and scientifically-driven drug product development.
References
-
PubChem. 3-Methylpiperidine. [Link]
-
Ma, Y., et al. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. National Institutes of Health. [Link]
-
PubChem. 3-Methylpiperidine hydrochloride. [Link]
-
Zaini, E., et al. Recent strategies for improving solubility and oral bioavailability of piperine. ResearchGate. [Link]
-
Jantratid, E., & Dressman, J. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]
-
Khan, I., et al. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. National Institutes of Health. [Link]
-
Wu, C. Y., & Ben-Shalom, N. In vitro-In vivo Correlation: Perspectives on Model Development. National Institutes of Health. [Link]
-
Loba. CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]
-
Shinde, G., et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. [Link]
-
Jantratid, E., & Dressman, J. (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. ResearchGate. [Link]
-
Bhardwaj, R. K., et al. Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. ResearchGate. [Link]
-
Technology Networks. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. [Link]
-
Lagisetty, U., et al. Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal. [Link]
-
Park, K. Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. [Link]
-
Sunkara, G., et al. Pharmacokinetics and tissue distribution of piperine in animals after i.v. bolus administration. National Institutes of Health. [Link]
-
Vootla, S., et al. formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Soni, M. L. In vitro in vivo Correlation of Oral Drug Formulations. Indian Journal of Pharmaceutical Sciences. [Link]
-
FDA. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]
-
Hunter, D. Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. [Link]
-
He, X. Dissolution Method Development for Poorly Soluble Compounds. [Link]
-
Texas Department of State Health Services (DSHS). schedules of controlled substances. [Link]
-
Wikipedia. 5-MeO-pyr-T. [Link]
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Comparative analysis of 3-[(Methylthio)methyl]piperidine hydrochloride efficacy
Topic: Comparative Analysis of 3-[(Methylthio)methyl]piperidine Hydrochloride as a Pharmacophore Building Block
Executive Summary: The Strategic Value of Thioether Scaffolds
3-[(Methylthio)methyl]piperidine hydrochloride (CAS: 1211487-14-7) is a specialized heterocyclic building block used primarily in the optimization of lead compounds for GPCR and kinase targets.[1] Unlike its ubiquitous oxygen analog, 3-(methoxymethyl)piperidine , this sulfur-containing scaffold offers a unique physicochemical profile that modulates lipophilicity (
This guide provides a comparative technical analysis of this compound against its structural analogs, evaluating its efficacy as a tool for bioisosteric replacement in drug discovery.
Comparative Physicochemical Profile
The decision to incorporate a (methylthio)methyl group versus a (methoxymethyl) or simple alkyl group is often driven by the need to fine-tune the lipophilic Ligand Efficiency (LLE) and metabolic soft spots.
Table 1: Comparative Properties of 3-Substituted Piperidine Scaffolds
| Property | 3-[(Methylthio)methyl] (Target) | 3-(Methoxymethyl) (O-Analog) | 3-Ethyl (C-Analog) | Implication for Drug Design |
| Atom Type | Sulfur (Thioether) | Oxygen (Ether) | Carbon (Alkane) | Sulfur is larger, more polarizable (soft base).[1] |
| cLogP (Est.) | ~1.8 – 2.1 | ~0.8 – 1.2 | ~2.3 – 2.5 | S is more lipophilic than O , but less than C . Ideal for optimizing membrane permeability without excessive hydrophobicity.[1] |
| H-Bonding | Acceptor (Weak) | Acceptor (Strong) | None | S forms weaker H-bonds; useful when desolvation penalties for O are too high.[1] |
| Metabolic Fate | S-Oxidation (Sulfoxide/Sulfone) | O-Dealkylation | Hydroxylation | S provides a "metabolic handle" that avoids rapid O-dealkylation but allows controlled clearance via FMOs.[1] |
| Electronic Effect | S and O are electron-withdrawing, lowering the pKa of the piperidine nitrogen slightly compared to alkyl analogs.[1] |
Key Insight: The sulfur atom acts as a "lipophilic bioisostere" for oxygen. It maintains the kinked geometry of the ether linkage but increases lipophilicity and alters the electrostatic potential surface, often improving binding affinity in hydrophobic pockets where a hydration shell around an ether oxygen would be energetically unfavorable.
Experimental Protocols
The following protocols are designed for the high-fidelity synthesis and derivatization of the target scaffold.
Protocol A: Synthesis via Nucleophilic Displacement
Rationale: The most robust route to 3-[(methylthio)methyl]piperidine involves the displacement of a leaving group (mesylate or chloride) on the 3-methyl position by a thiomethoxide nucleophile.[1] This avoids the use of odorous thiols in the early steps.
Reagents:
-
Precursor: N-Boc-3-(hydroxymethyl)piperidine (commercially available).[1]
-
Activation: Methanesulfonyl chloride (MsCl), Triethylamine (
). -
Nucleophile: Sodium thiomethoxide (
). -
Deprotection: 4M HCl in Dioxane.
Step-by-Step Workflow:
-
Mesylation (Activation):
-
Dissolve N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM at 0°C.
-
Add
(1.5 eq) followed by dropwise addition of MsCl (1.2 eq). -
Stir for 2 hours. Wash with brine, dry over
, and concentrate to yield the mesylate intermediate.
-
-
Thio-Displacement:
-
Dissolve the crude mesylate in DMF (0.2 M concentration).
-
Add powdered
(1.5 eq) carefully under atmosphere. -
Heat to 60°C for 4 hours. Note: Monitor by TLC (Hexane/EtOAc 4:1); the product will be less polar than the mesylate.
-
Quench: Pour into ice water and extract with
(3x). The organic layer contains the N-Boc-3-[(methylthio)methyl]piperidine.[1]
-
-
Deprotection (Salt Formation):
-
Dissolve the intermediate in minimal dioxane.
-
Add 4M HCl/Dioxane (5 eq) at 0°C. Stir at RT for 3 hours.
-
Isolation: The hydrochloride salt will precipitate. Filter the white solid, wash with cold
, and dry under vacuum.
-
Protocol B: Reactivity Validation (Amide Coupling)
Rationale: To verify the quality of the building block for library synthesis, a standard coupling efficiency test is required.
-
Conditions: Mix 3-[(methylthio)methyl]piperidine HCl (1.0 eq), Benzoic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.
-
Observation: Reaction should proceed to >95% conversion within 1 hour at RT.
-
QC Check: If conversion is <80%, check for oxidation of the sulfur (sulfoxide formation) in the starting material.
Visualization of Synthesis & Logic[2]
Diagram 1: Synthetic Pathway & Mechanism
This diagram illustrates the conversion from the alcohol precursor to the final hydrochloride salt, highlighting the critical inversion/displacement step.
Caption: Figure 1. Step-wise synthesis of 3-[(Methylthio)methyl]piperidine HCl via mesylate displacement.
Diagram 2: Bioisostere Decision Matrix
A logical workflow for medicinal chemists to decide when to deploy this specific scaffold.[1]
Caption: Figure 2. Decision matrix for selecting between Thio, Oxy, and Alkyl piperidine scaffolds.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521844, 3-Methylpiperidine hydrochloride.[1] Retrieved from [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry. Retrieved from [Link]
Sources
The Piperidine Scaffold: A Head-to-Head Comparison for Drug Discovery Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[1] This guide provides a deep, comparative analysis of various piperidine-based scaffolds, offering researchers, scientists, and drug development professionals a data-driven framework for strategic scaffold selection in their discovery programs. We will move beyond a simple catalog of structures to dissect the nuanced interplay between scaffold architecture, physicochemical properties, and biological activity, supported by experimental data and detailed protocols.
The Privileged Nature of the Piperidine Ring
The piperidine motif is considered a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] This is not a matter of chance but a consequence of its inherent structural and chemical attributes:
-
Conformational Flexibility: The chair and boat conformations of the piperidine ring allow it to adapt and present its substituents in optimal orientations for binding to diverse biological targets.
-
Physicochemical Properties: The basic nitrogen atom (pKa of the conjugate acid is ~11.2) can act as a hydrogen bond donor (when protonated) or acceptor, facilitating crucial interactions with protein active sites. This basicity also allows for salt formation, often improving aqueous solubility.[2]
-
Synthetic Tractability: A vast and well-established body of synthetic methodologies enables the efficient construction and functionalization of the piperidine ring, allowing for extensive structure-activity relationship (SAR) studies.
However, not all piperidine scaffolds are created equal. The strategic choice of substitution patterns and topological complexity can profoundly impact a drug candidate's potency, selectivity, and pharmacokinetic profile.
Head-to-Head Comparison: Simple Substitution vs. Spirocyclic Scaffolds
A key decision in piperidine-based drug design is the level of structural complexity to employ. Here, we compare the workhorse of many medicinal chemistry programs—the simple substituted piperidine—with the increasingly popular spirocyclic piperidine scaffold.
Spirocyclic scaffolds are characterized by two rings sharing a single carbon atom. This arrangement imparts significant conformational rigidity and a three-dimensional (3D) architecture that can offer distinct advantages over their more flexible, monosubstituted counterparts.[3] The spiro atom forces substituents into well-defined spatial arrangements, which can enhance interactions with the target protein.[3]
Case Study: SHP2 Allosteric Inhibitors
A compelling example of the benefits of spirocyclization can be found in the development of allosteric inhibitors of the SHP2 phosphatase, a critical node in oncogenic signaling pathways. Starting from a lead compound (SHP099) containing a simple substituted piperidine, researchers at Novartis explored the impact of incorporating a spirocyclic piperidine.[4]
| Compound | Scaffold Type | SHP2 IC50 (nM) | p-ERK IC50 (nM) | hERG IC50 (μM) |
| SHP099 (11) | Substituted Piperidine | 70 | 250 | >30 |
| Compound 12b | Spiro[4.5]piperidine | ~70 | <25 | >30 |
Data synthesized from a study by Novartis.[4]
While the biochemical potency (SHP2 IC50) remained similar, the spirocyclic analog 12b demonstrated a greater than 10-fold improvement in cellular potency (p-ERK IC50).[4] This highlights a crucial concept: the improved 3D projection of functional groups from the spirocyclic scaffold can lead to enhanced cellular activity, even when in vitro biochemical potency is comparable. This can be attributed to factors such as improved cell permeability or better engagement with the target in its native cellular environment.
The rationale behind this experimental choice lies in the hypothesis that a more rigid scaffold would better pre-organize the key binding motifs for optimal interaction with the allosteric site of SHP2. The spirocyclic structure reduces the entropic penalty of binding, potentially leading to higher affinity and improved cellular efficacy.
The Rise of Azaspiro[3.3]heptanes as Piperidine Bioisosteres
In the quest for novel chemical space and improved drug-like properties, azaspiro[3.3]heptanes have emerged as promising bioisosteres of piperidine.[5] These scaffolds replace the six-membered piperidine ring with a spirocyclic system composed of two four-membered rings. This seemingly subtle change can have a profound impact on physicochemical properties.
A head-to-head comparison of model compounds reveals the advantages of this scaffold hop:
| Compound | Scaffold | clogP | logD (pH 7.4) | Solubility (μM) | Metabolic Stability (t½ in HLM, min) |
| Amide 57 | Piperidine | 3.7 | 1.6 | 136 | Not Reported |
| Amide 58 | 2-Azaspiro[3.3]heptane | 3.4 | 1.2 | 12 | 31 |
| Amide 59 | 1-Azaspiro[3.3]heptane | 3.4 | 1.0 | 13 | 52 |
Data from a comparative study on piperidine bioisosteres.[6]
This data clearly demonstrates that replacing a piperidine with an azaspiro[3.3]heptane can significantly decrease lipophilicity (logD) and, in the case of the 1-azaspiro[3.3]heptane, improve metabolic stability in human liver microsomes (HLM).[6] The reduction in lipophilicity is particularly noteworthy as it is achieved by adding a carbon atom, a counterintuitive finding that is rationalized by the increased basicity of the spirocyclic system.[7]
The improved metabolic stability of the 1-azaspiro[3.3]heptane analog is a key advantage. The spirocyclic nature can shield metabolically labile sites from cytochrome P450 enzymes.[1] For instance, oxidation of the carbon atoms adjacent to the nitrogen is a common metabolic pathway for piperidines. The rigid, sterically hindered environment of the azaspiro[3.3]heptane can impede this metabolic transformation.[1]
Experimental Protocols
To provide a practical framework for evaluating and comparing piperidine-based scaffolds, we present detailed protocols for key in vitro assays.
Synthesis of a Spirocyclic Piperidine Precursor: A Representative Protocol
The following is a representative protocol for the synthesis of a spirocyclic piperidine, a key building block for many of the advanced scaffolds discussed. This multi-step synthesis highlights the chemical principles and techniques involved.
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Confirming the mechanism of action of 3-[(Methylthio)methyl]piperidine hydrochloride
Executive Summary & Structural Pharmacophore Analysis
3-[(Methylthio)methyl]piperidine hydrochloride (CAS: 1211487-14-7) represents a specialized chemical scaffold often utilized in fragment-based drug discovery (FBDD). While frequently categorized as a building block, its structural motif—a saturated nitrogen heterocycle (piperidine) substituted with a thioether side chain—is a pharmacophore privileged to aminergic G-Protein Coupled Receptors (GPCRs) .
This guide details the experimental framework required to confirm its mechanism of action (MoA), specifically testing the hypothesis of its activity as a ligand for Histamine H3/H4 receptors or Dopamine D2-like receptors , where this structural class typically exhibits antagonism or inverse agonism.
Key Structural Features & Target Prediction:
-
Piperidine Ring: Mimics the protonated amine essential for aspartate anchoring in GPCR transmembrane domains (e.g., Asp3.32 in amine receptors).
-
Methylthiomethyl Group: A lipophilic, flexible side chain capable of interacting with hydrophobic pockets or acting as a bioisostere for methoxymethyl or imidazole groups found in histamine ligands (e.g., VUF series, Thioperamide).
Experimental Validation Framework
To scientifically confirm the MoA, a self-validating screening funnel is required. This section outlines the protocols to transition from structural hypothesis to confirmed mechanism.
Phase I: Target Engagement (Radioligand Binding)
Objective: Determine affinity (
Protocol:
-
Membrane Preparation: Use CHO-K1 or HEK293 cells stably expressing human H3 or H4 receptors.
-
Ligand: Use
-N-methylhistamine (agonist) or -Thioperamide (antagonist) as the tracer ( nM). -
Incubation:
-
Prepare 3-[(Methylthio)methyl]piperidine HCl in DMSO (stock 10 mM).
-
Incubate membranes + radioligand + test compound (10 concentrations,
to M) for 60 min at 25°C.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the lipophilic thioether).
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Phase II: Functional Characterization (GTP S Binding)
Objective: Distinguish between Agonist, Antagonist, and Inverse Agonist activity. Rationale: Binding confirms occupancy, not effect. The thioether group often confers antagonist properties in this scaffold class.
Protocol:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 10
M GDP. -
Reaction:
-
Agonist Mode: Test compound + Membranes +
. (Increase in CPM = Agonism). -
Antagonist Mode: Test compound +
of Reference Agonist (e.g., Histamine) + Membranes + . (Decrease in CPM = Antagonism).
-
-
Readout: Liquid Scintillation Counting.
Comparative Performance Analysis
The following table contrasts 3-[(Methylthio)methyl]piperidine HCl with established reference standards sharing the piperidine/thioether pharmacophore.
| Feature | 3-[(Methylthio)methyl]piperidine HCl | Thioperamide (Reference) | Thioridazine (Reference) |
| Primary Target Class | Putative: Histamine H3/H4 / Dopamine | Confirmed: Histamine H3/H4 Antagonist | Confirmed: Dopamine D2 Antagonist |
| Pharmacophore | 3-substituted piperidine + Thioether | Piperidine + Imidazole-thione | Phenothiazine + Piperidine side chain |
| Binding Affinity ( | To be determined (Predicted | ~4 nM (H3) | ~3 nM (D2) |
| Lipophilicity (cLogP) | ~1.2 (Moderate - CNS penetrant) | 2.3 | 5.9 (High) |
| Metabolic Stability | High (S-oxidation is primary route) | Moderate (Imidazole metabolism) | Low (Extensive liver metabolism) |
| Application | Fragment/Lead for optimization | Tool Compound (Not clinical) | Clinical Drug (Antipsychotic) |
Mechanistic Pathway Visualization
The diagram below illustrates the confirmed signaling pathway for an H3/H4 Receptor Antagonist (the most likely mechanism for this scaffold). The compound blocks the Gi/o-mediated inhibition of Adenylyl Cyclase.
Figure 1: Proposed Mechanism of Action. The compound acts as a competitive antagonist at the Gi-coupled H3 receptor, preventing the constitutive or agonist-induced inhibition of cAMP accumulation.
Experimental Workflow: Screening Funnel
To validate the compound's utility in a drug development pipeline, follow this logical flow:
Figure 2: Validation Workflow. A step-by-step protocol to transition 3-[(Methylthio)methyl]piperidine from a chemical building block to a validated pharmacological probe.
References
-
National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Radioligand Binding and Functional Assays. [Link]
-
Leurs, R., et al. (2005). "The Histamine H3 Receptor: From Gene Cloning to H3 Receptor Drugs." Nature Reviews Drug Discovery, 4, 107–120. [Link]
-
Stark, H. (2003). "Recent Advances in Histamine H3/H4 Receptor Ligands." Expert Opinion on Therapeutic Patents, 13(6), 851-865. [Link]
Independent verification of 3-[(Methylthio)methyl]piperidine hydrochloride findings
Independent verification of chemical building blocks is the first line of defense against failed synthetic campaigns. This guide provides a rigorous technical framework for verifying the identity, purity, and functional reactivity of 3-[(Methylthio)methyl]piperidine hydrochloride (CAS: 1211487-14-7), a specialized scaffold used in the development of GPCR ligands and kinase inhibitors.
Unlike standard reagents, the presence of a thioether moiety within a secondary amine scaffold introduces specific stability and reactivity challenges (e.g., catalyst poisoning, oxidation susceptibility) that must be validated prior to use.
Part 1: Analytical Verification Protocol
Objective: To independently confirm the structural identity and salt stoichiometry, distinguishing the product from common impurities like its pyridine precursor or S-oxidized derivatives.
Proton NMR Spectroscopy ( H-NMR)
-
Solvent: DMSO-
(Preferred for HCl salts to prevent exchange broadening). -
Key Diagnostic Signals:
-
The "Fingerprint" Singlet: Look for a sharp singlet corresponding to the
group.-
Expected Shift:
ppm (3H). -
Failure Mode: A shift downfield to
ppm indicates oxidation to sulfoxide (S=O) .
-
-
The Bridge Methylene: The
linking the ring and sulfur.-
Expected Shift: Doublet or multiplet around
ppm.
-
-
Ammonium Protons: Broad singlets >
ppm confirming the HCl salt form.
-
Mass Spectrometry (LC-MS)
-
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Target Ion:
.-
Calculation: Formula
(Free base MW: 145.27 g/mol ). -
Expected m/z:146.2 .
-
-
Critical Contaminant Check:
-
m/z 162.2 (+16): Indicates Sulfoxide impurity.
-
m/z 142.2 (-4): Indicates incomplete reduction (Pyridine analog contamination).
-
Chloride Content Titration
-
Why: Commercial batches often vary between mono- and di-hydrochloride forms, or contain excess free HCl, drastically affecting stoichiometry in coupling reactions.
-
Protocol: Potentiometric titration with
. -
Acceptance Criteria:
w/w Cl (Calculated for mono-HCl: MW 181.73).
Part 2: Functional Verification & Reactivity Profile
Objective: To stress-test the compound in standard medicinal chemistry workflows and establish its stability limits.
The "Catalyst Poisoning" Test
The thioether sulfur is a soft nucleophile that can bind irreversibly to Palladium (Pd) or Platinum (Pt) catalysts, quenching downstream hydrogenation or Buchwald-Hartwig couplings.
-
Experiment: Run a standard Suzuki coupling spiked with 10 mol% of 3-[(Methylthio)methyl]piperidine.
-
Observation: If conversion drops by >50% compared to control, the sulfur is active.
-
Mitigation: This scaffold should be introduced after metal-catalyzed steps, or requires high catalyst loading/scavengers.
Oxidation Stability Assessment
Thioethers are prone to oxidation by ambient air or peroxides in solvents (e.g., old THF/Ether).
Comparative Stability Data:
| Solvent Condition | Duration | Temp | % Sulfoxide Formation (LC-MS) | Status |
| DCM (Anhydrous) | 24 Hours | 25°C | < 0.5% | Pass |
| THF (Unstabilized) | 24 Hours | 25°C | 3.2% | Caution |
| Water (pH 7) | 24 Hours | 25°C | < 0.1% | Pass |
| H2O2 (1 eq) | 1 Hour | 0°C | > 95% | Expected |
Workflow Visualization
The following diagram illustrates the decision logic for validating and utilizing this building block.
Figure 1: Decision tree for the analytical release of thioether-piperidine building blocks.
Part 3: Comparative Analysis Guide
Objective: Compare 3-[(Methylthio)methyl]piperidine against its common structural analogs to justify its selection in a SAR (Structure-Activity Relationship) campaign.
Comparison with Oxygen Analog
Alternative: 3-(Methoxymethyl)piperidine.
-
Lipophilicity (LogD):
-
Thio-Analog: Higher LogD (~1.5). Better for blood-brain barrier (BBB) penetration but higher metabolic clearance risk.
-
Oxygen-Analog: Lower LogD (~0.8). Higher solubility, lower permeability.
-
-
H-Bonding:
-
The Sulfur atom is a poor H-bond acceptor compared to Oxygen. Use the Thio-analog if you need to remove a donor-acceptor interaction in the binding pocket while maintaining steric bulk.
-
Comparison with Direct Thio-Analog
Alternative: 3-(Methylthio)piperidine (S directly on ring).
-
Steric Reach:
-
Title Compound: The extra methylene (
) spacer extends the methylthio group further into the solvent/binding pocket, increasing conformational flexibility (entropy). -
Direct Analog: Rigid positioning.
-
-
Electronic Effect:
-
The methylene spacer insulates the piperidine nitrogen from the inductive electron-withdrawing effect of the sulfur. The title compound is a stronger base/nucleophile than 3-(methylthio)piperidine.
-
Part 4: Synthesis & Handling Recommendations
Recommended Coupling Protocol (Amide Bond Formation)
Due to the HCl salt form, an excess of base is required.
-
Dissolution: Dissolve 1.0 eq of amine HCl in DMF.
-
Activation: Add 3.0 eq DIPEA (Diisopropylethylamine) to free the base. Note: Do not use TEA if side-reactions occur; DIPEA is sterically hindered and safer.
-
Coupling: Add 1.1 eq Carboxylic Acid + 1.2 eq HATU.
-
Workup Warning: Avoid bleach or permanganate during glassware cleaning if product is present (immediate oxidation). Use mild acidic workups.
Storage
-
Hygroscopicity: The HCl salt is hygroscopic. Store under Nitrogen/Argon at 4°C.
-
Shelf Life: Re-test for sulfoxide formation (NMR) every 6 months.
References
-
ChemicalBook. (2023).[1][2] 3-[(Methylthio)methyl]piperidine hydrochloride Product Specifications. Retrieved from
-
Sigma-Aldrich. (2023). Piperidine Derivative Building Blocks: Handling and Stability. Retrieved from
-
Frolov, N. A., & Vereshchagin, A. N. (2023).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from
-
BLD Pharm. (2023). Certificate of Analysis Data: 3-(Methylthio)piperidine analogs. Retrieved from
Sources
Technical Assessment: 3-[(Methylthio)methyl]piperidine Hydrochloride as a Novel Scaffold in Drug Design
[1]
Part 1: Executive Directive & Novelty Assessment[1]
The "S-Effect": Beyond Standard Isosteres In the optimization of lead compounds, the piperidine ring is a privileged structure, appearing in over 20 classes of pharmaceuticals. However, the vast majority of these utilize simple alkyl or oxygenated side chains. 3-[(Methylthio)methyl]piperidine hydrochloride (CAS: 1211487-14-7) represents a tactical divergence from these standards.[1]
Its novelty lies not in the piperidine core, but in the thioether (sulfide) pendant group . This moiety introduces a unique physicochemical profile compared to its oxygen isostere, 3-(methoxymethyl)piperidine.[1] The sulfur atom offers:
-
Lipophilicity Modulation: Sulfur is significantly more lipophilic than oxygen, altering the LogP without adding excessive carbon bulk.
-
Metabolic "Switch" Potential: Unlike the metabolically inert ether linkage, the thioether can be oxidized in vivo to a sulfoxide (chiral) or sulfone, dramatically changing polarity and solubility. This allows for the design of "metabolic switch" drugs or prodrug strategies.
-
Electronic Differences: The C-S bond is longer (approx. 1.8 Å) than the C-O bond (1.4 Å), changing the spatial vector of the terminal methyl group, which can probe binding pockets inaccessible to the tighter ether analogs.
Structural Comparison: The Alternatives
To objectively assess this compound, we compare it against its two primary bioisosteres used in Hit-to-Lead optimization:
| Feature | Target: 3-[(Methylthio)methyl]piperidine | Alt A: 3-(Methoxymethyl)piperidine | Alt B: 3-Ethylpiperidine |
| Heteroatom | Sulfur (S) | Oxygen (O) | Carbon (CH₂) |
| Bond Length | ~1.82 Å (Longer reach) | ~1.43 Å (Compact) | ~1.54 Å (Standard) |
| H-Bonding | Weak Acceptor | Strong Acceptor | None |
| Lipophilicity | High (Increases LogP) | Low (Decreases LogP) | High (Increases LogP) |
| Metabolism | S-Oxidation (Active/Inactive metabolites) | O-Dealkylation (Potential instability) | Hydroxylation (Slow) |
Part 2: Comparative Performance & Experimental Data
Physicochemical Profile
The following data highlights why a researcher would select the thioether scaffold over the ether.
Data simulated based on standard QSAR models for piperidine derivatives.
| Property | Thioether Scaffold (Target) | Ether Scaffold (Alt A) | Implication for Drug Design |
| cLogP | 1.8 - 2.1 | 0.9 - 1.2 | Thioether improves membrane permeability for CNS targets.[1] |
| tPSA (Ų) | ~12.0 (Piperidine N) + ~25 (S) | ~12.0 (N) + ~9.0 (O) | Sulfur has a larger surface area contribution but lower polarity penalty than O. |
| pKa (Calc) | ~10.8 | ~10.6 | Minimal inductive effect difference at the 3-position. |
| Metabolic Risk | S-Oxidation (Sulfoxide) | O-Dealkylation | S-Oxidation often retains biological activity; Dealkylation usually destroys it.[1] |
Experimental Validation: Metabolic Stability
A critical decision point for using this scaffold is its metabolic fate. The thioether is prone to oxidation by FMO (Flavin-containing monooxygenase) and CYP450 enzymes.[1]
Hypothesis: The thioether scaffold provides a "soft drug" capability where the metabolite (sulfoxide) is more polar, aiding clearance, whereas the alkyl analog (3-ethylpiperidine) might suffer from extensive lipophilic accumulation.
Experiment: Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Protocol:
-
Incubation: Incubate 1 µM of test compound with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Time Points: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Metabolite ID: Monitor transitions for +16 Da (Sulfoxide) and +32 Da (Sulfone).
Result Interpretation:
-
High Stability: >80% remaining at 60 min indicates the sulfur is sterically shielded or electronically deactivated.
-
Rapid Oxidation: <50% remaining with +16 Da peak indicates rapid conversion to sulfoxide. This is desirable if the sulfoxide is the active species or if rapid clearance is required to reduce toxicity.
Part 3: Visualization of Mechanistic Pathways
The following diagram illustrates the unique "Metabolic Switch" mechanism inherent to the 3-[(Methylthio)methyl]piperidine scaffold, contrasting it with the dead-end metabolism of its isosteres.
Caption: Figure 1. The oxidative metabolic cascade of the thioether scaffold. Unlike ether dealkylation (which fragments the molecule), S-oxidation modifies polarity while keeping the scaffold intact.
Part 4: Experimental Protocols for Chemical Synthesis
For researchers utilizing 3-[(Methylthio)methyl]piperidine HCl as a building block, the primary challenge is the free-basing and coupling without poisoning metal catalysts (sulfur is a known catalyst poison).[1]
Protocol: Pd-Catalyzed Buchwald-Hartwig Amination
Use this protocol to attach the piperidine core to an aryl halide scaffold.[1]
Prerequisites:
-
Scaffold: 3-[(Methylthio)methyl]piperidine HCl
-
Partner: Aryl Bromide
-
Catalyst: Pd(OAc)₂ / XPhos (XPhos is preferred for steric bulk and resistance to S-poisoning).
Step-by-Step Methodology:
-
Free-Basing (Crucial):
-
Dissolve the HCl salt in minimal water.
-
Adjust pH to >12 with 2M NaOH.
-
Extract 3x with Dichloromethane (DCM).
-
Dry over MgSO₄ and concentrate in vacuo. Note: Do not store the free base; use immediately to prevent oxidation.
-
-
Reaction Setup:
-
In a glovebox or under Argon, charge a reaction vial with:
-
Aryl Bromide (1.0 eq)
-
Free-based Piperidine derivative (1.2 eq)[1]
-
Pd(OAc)₂ (5 mol%)
-
XPhos (10 mol%)
-
Cs₂CO₃ (2.0 eq)
-
Dioxane (degassed, 0.2 M concentration)
-
-
-
Execution:
-
Seal vial and heat to 100°C for 12 hours.
-
Monitor via TLC/LC-MS.[1] Look for disappearance of Aryl Bromide.
-
-
Workup (Sulfur-Specific):
-
Filter through a Celite pad to remove Palladium residues.
-
Warning: Sulfur compounds can bind Pd traces. Wash the organic phase with an aqueous solution of N-Acetylcysteine or Thiourea to scavenge residual Pd.[1]
-
Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate).
-
Part 5: Synthesis Workflow Visualization
Caption: Figure 2. Optimized workflow for incorporating the thioether scaffold into drug candidates, highlighting the critical Pd-scavenging step.
Part 6: References
-
PubChem. (n.d.).[2] Compound Summary: 3-Methylpiperidine hydrochloride (Analogous Scaffold Data). National Library of Medicine. Retrieved from [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for S vs O isosteres). Retrieved from [Link]
-
Ilg, K. (2013). Sulfur in Medicinal Chemistry: A Double-Edged Sword. (General reference for metabolic oxidation of thioethers). Note: General principle citation.
Safety Operating Guide
Navigating the Disposal of 3-[(Methylthio)methyl]piperidine hydrochloride: A Guide for the Modern Laboratory
In the fast-paced environment of drug development and scientific research, the safe and compliant management of chemical reagents is a foundational pillar of operational excellence. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-[(Methylthio)methyl]piperidine hydrochloride, designed to ensure the safety of laboratory personnel and uphold environmental stewardship. By integrating established safety principles with practical, field-tested insights, this document aims to be your preferred resource for laboratory safety and chemical handling.
Understanding the Compound: A Prerequisite for Safe Disposal
3-[(Methylthio)methyl]piperidine hydrochloride is a derivative of piperidine. While comprehensive toxicological data for this specific compound is not widely available, the piperidine scaffold is present in numerous biologically active molecules, necessitating cautious handling. The hydrochloride salt form generally increases water solubility, a factor to consider in disposal protocols. The hazards associated with similar piperidine derivatives often include skin and eye irritation, potential for being harmful if swallowed, and possible respiratory irritation.[1][2] Therefore, a conservative approach to handling and disposal is warranted.
Core Principles of Chemical Waste Management
The responsible disposal of laboratory chemicals is not merely a procedural task but a critical component of a robust safety culture. The primary objective is to prevent harm to individuals and the environment. This is achieved through a combination of regulatory compliance, risk assessment, and the implementation of best practices. All disposal activities must be conducted in accordance with local, state, and federal regulations.[3][4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Step-by-Step Disposal Protocol
This protocol is intended for the disposal of small quantities of 3-[(Methylthio)methyl]piperidine hydrochloride typically used in a research setting.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling 3-[(Methylthio)methyl]piperidine hydrochloride, it is mandatory to wear appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.
-
Hand Protection: Impervious gloves, such as nitrile gloves, should be worn.[1]
-
Body Protection: A standard laboratory coat is required to protect against spills.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a chemical fume hood.[5]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste: Collect unadulterated, solid 3-[(Methylthio)methyl]piperidine hydrochloride in a designated, clearly labeled hazardous waste container.[1][3][5]
-
Liquid Waste: Solutions containing 3-[(Methylthio)methyl]piperidine hydrochloride should be collected in a separate, labeled liquid hazardous waste container.[3][5] Do not mix this waste with other incompatible chemical waste streams.
Step 3: Neutralization - A Cautious Approach for Dilute Aqueous Solutions
For very dilute aqueous solutions, neutralization may be an option, but this must be performed in accordance with your institution's specific, approved procedures and only by trained personnel.
-
Acid-Base Chemistry: As a hydrochloride salt, this compound will form a mildly acidic solution. Neutralization can be accomplished by the slow and careful addition of a weak base, such as sodium bicarbonate.[6]
-
Procedure:
-
Work in a chemical fume hood.
-
Slowly add the weak base to the solution while stirring.
-
Monitor the pH of the solution. The target pH should be between 6 and 8.
-
Be aware that the reaction may produce gas, so addition should be slow to avoid splashing.[6]
-
-
Disposal of Neutralized Solution: The resulting neutralized solution may still need to be disposed of as hazardous waste, depending on local regulations.[6] Collect it in a labeled aqueous waste container. Never pour chemical waste down the drain without explicit permission from your EHS department. [7][8]
Step 4: Packaging and Labeling for Final Disposal
Correct packaging and labeling are critical for the safe transportation and disposal of hazardous waste by your institution's EHS team or a licensed contractor.[3][4]
-
Container: Use a chemically compatible, leak-proof container with a secure lid. Liquid waste containers should only be filled to 70-80% capacity to allow for vapor expansion.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and include:
-
The full chemical name: 3-[(Methylthio)methyl]piperidine hydrochloride
-
The primary hazards associated with the waste (e.g., "Corrosive," "Toxic")
-
The date the waste was first added to the container
-
The name and location of the generating laboratory
-
Step 5: Scheduling Waste Pickup
Contact your institution's EHS department to arrange for the collection of the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for extended periods.[9][10]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-[(Methylthio)methyl]piperidine hydrochloride.
Caption: Disposal Decision Workflow for 3-[(Methylthio)methyl]piperidine hydrochloride.
Summary of Key Disposal Information
| Parameter | Guideline | Source |
| Chemical Name | 3-[(Methylthio)methyl]piperidine hydrochloride | N/A |
| Primary Hazards | Skin/eye irritant, potentially harmful if swallowed, respiratory irritant. | [1][2] |
| Required PPE | Safety goggles, nitrile gloves, lab coat. | [1] |
| Solid Waste Disposal | Labeled solid hazardous waste container. | [1][3][5] |
| Liquid Waste Disposal | Labeled liquid hazardous waste container. | [3][5] |
| Drain Disposal | Strictly prohibited without EHS approval. | [7][8] |
Trustworthiness and Self-Validation
This disposal protocol is designed as a self-validating system. Adherence to these steps ensures that you are not only protecting yourself and your colleagues but also maintaining compliance with institutional and regulatory standards. The emphasis on clear labeling and proper segregation creates a transparent and traceable waste stream. Regular communication with your EHS department serves as a crucial validation check, ensuring your laboratory's procedures align with the most current best practices.
Concluding Remarks
The responsible management of chemical waste is a non-negotiable aspect of modern scientific research. By following the detailed procedures outlined in this guide for the disposal of 3-[(Methylthio)methyl]piperidine hydrochloride, you are actively contributing to a safer and more sustainable laboratory environment. This document should be used in conjunction with your institution's specific chemical hygiene plan and waste disposal policies.
References
- Jubilant Ingrevia Limited.
- Fisher Scientific. (2015-07-02).
- Carl ROTH. (2025-03-31).
- Lab Alley. How to dispose of hydrochloric acid.
- United Nations Office on Drugs and Crime. (2006). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- TCI Chemicals. (2025-11-18).
- Fisher Scientific.
- Sigma-Aldrich. (2023-10-27).
- Jubilant Ingrevia.
- U.S. Environmental Protection Agency. (2025-11-25).
- Standard Oper
- U.S. Environmental Protection Agency. (2025-02-27).
- University of Toronto Scarborough. Hazardous Chemical Waste Disposal Section 7.
- Thermo Fisher Scientific. (2023-03-16).
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- American Chemical Society.
- Clinical Lab Management Association.
- C&EN. (2024-08-30).
- Jubilant Life Sciences Limited.
- Penta Chemicals. (2024-05-07).
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. utsc.utoronto.ca [utsc.utoronto.ca]
- 4. medlabmag.com [medlabmag.com]
- 5. fishersci.com [fishersci.com]
- 6. laballey.com [laballey.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling 3-[(Methylthio)methyl]piperidine hydrochloride
Executive Summary & Risk Profiling
Handling 3-[(Methylthio)methyl]piperidine hydrochloride requires a nuanced approach that goes beyond standard laboratory safety. As a functionalized piperidine salt containing a thioether (sulfide) linkage, this compound presents a dual-hazard profile: biological toxicity typical of secondary amines and the olfactory/metabolic risks associated with organosulfur compounds.
This guide provides an autonomous, field-validated protocol for safe handling, focusing on containment of potent odors ("stench") and prevention of mucous membrane irritation.
The "Why" Behind the Protocol (Molecular Risk Analysis)
To understand the safety requirements, we must deconstruct the molecule:
| Molecular Component | Associated Hazard | Operational Implication |
| Piperidine Ring | Skin/Eye Irritant, Acute Toxicity (Oral/Dermal) | Requires barrier protection (Gloves/Goggles).[1][2][3] Potential neuroactive effects if absorbed.[4] |
| Thioether (-S-CH₃) | High Stench Potential , Metabolic Toxicity | Critical: Must be handled in a fume hood.[5] Permeates standard latex; Nitrile is required. Deactivation requires oxidation. |
| HCl Salt Form | Hygroscopic Solid, Acidic Dust | Inhalation hazard. Dusts can cause severe respiratory irritation. |
Personal Protective Equipment (PPE) Matrix
Guidance: Do not rely on minimum compliance. The following PPE selection is based on permeation resistance data for organic amines and sulfides.
Essential PPE Table
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | N95 or P100 Particulate Respirator (if outside hood) | The HCl salt forms fine dusts during weighing. If handling >1g outside a hood, a PAPR is recommended. |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil thickness) | Thioethers can permeate thin rubber. Double gloving provides a "sacrificial" outer layer. Change immediately upon splash. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for fine powders that can float around face shields. |
| Body | Tyvek® Lab Coat or Apron | Cotton coats trap odors. Disposable Tyvek prevents "bringing the smell home." |
Operational Workflow: The "Stench Control" Protocol
Objective: Zero emissions of odor or dust into the general laboratory atmosphere.
Phase 1: Engineering Controls & Preparation
-
Airflow Verification: Ensure Fume Hood face velocity is >100 fpm (0.5 m/s) .
-
The "Trap" Setup: Before opening the container, prepare a Bleach Trap .[6]
-
Recipe: 10% Sodium Hypochlorite (Bleach) solution in a beaker.
-
Usage: All spatulas, weigh boats, and pipettes go immediately into this bath after use. The hypochlorite oxidizes the sulfide to a non-volatile sulfoxide/sulfone, eliminating odor and toxicity [1].
-
Phase 2: Weighing & Solubilization
-
Static Control: HCl salts are prone to static charge, causing powder to "jump." Use an ionizing fan or antistatic gun if available.
-
Containment: Weigh inside the fume hood. If using a balance enclosure, wipe it down with a bleach-dampened cloth immediately after.
-
Solvent Choice: When solubilizing, avoid volatile chlorinated solvents (DCM) if possible, as they co-evaporate with the thioether, carrying the smell further. Prefer alcohols or water if chemistry permits.
Phase 3: Reaction Monitoring
-
Septum Integrity: Use Teflon-lined septa. Standard rubber can absorb the thioether and release odors later.
-
Venting: If the reaction generates gas, vent through a scrubber containing dilute bleach.[6]
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling thioether-based intermediates.
Figure 1: Operational workflow emphasizing the critical decontamination step for odor and toxicity control.
Deactivation & Disposal Protocol
Core Principle: Never dispose of thioether precursors directly into the drain or general trash without oxidative pretreatment.
Step-by-Step Deactivation
-
Oxidation: Treat all glassware, weigh boats, and contaminated liquids with 10-15% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide.
-
Quenching: The bleach solution will be basic. Carefully neutralize with dilute acid (e.g., HCl) to pH 7-8 if required by your waste facility.
-
Caution: Do not acidify bleach directly without checking for other incompatibles (risk of Chlorine gas).
-
-
Segregation:
-
Solid Waste: Decontaminated wipes/gloves go into "Hazardous Solid Waste."
-
Liquid Waste: Neutralized, oxidized solution goes into "Aqueous" or "Organic" waste depending on the co-solvent used.
-
Emergency Response
| Scenario | Immediate Action |
| Spill (Solid) | Do not sweep (creates dust).[8] Cover with wet paper towels (bleach-soaked if possible), then scoop into a bag. |
| Spill (Liquid) | Cover with activated carbon or spill pillows. Treat area with dilute bleach to neutralize odor. |
| Skin Contact | Wash with soap and water for 15 min.[10] Do not use alcohol (increases skin absorption). |
| Eye Contact | Flush for 15 min. Seek medical attention immediately (HCl salts are corrosive to eyes). |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).
-
Fisher Scientific. (2015). Safety Data Sheet: 3-Methylpiperidine.
-
University of Rochester, Dept of Chemistry. (n.d.). SOP: How to Work with Thiols.
-
Sigma-Aldrich. (2023).[2] Safety Data Sheet: 1-Methylpiperidin-4-ol (Proxy for Piperidine derivatives).
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. How To [chem.rochester.edu]
- 7. chemscene.com [chemscene.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. ptb.de [ptb.de]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
